3-(4-Bromophenyl)oxetan-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFXMSOTSYRUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Bromophenyl)oxetan-3-amine synthesis pathways
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)oxetan-3-amine
Abstract
The oxetane motif has emerged as a highly valuable structural component in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] Specifically, 3-amino-3-aryloxetanes are privileged scaffolds that offer a unique three-dimensional exit vector, improved aqueous solubility, and enhanced metabolic stability when compared to more traditional structures like gem-dimethyl or carbonyl groups.[3][4] This guide provides an in-depth examination of the synthetic pathways leading to this compound, a key building block for drug discovery. The presence of the 4-bromophenyl group provides a crucial handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. We will explore the strategic considerations for its synthesis, focusing on robust and scalable methodologies suitable for a drug development environment.
Strategic Imperative: The Value of the Oxetane Scaffold
The decision to incorporate an oxetane ring into a molecule is a strategic one, driven by the need to overcome common challenges in drug development. The strained four-membered ether introduces polarity and reduces lipophilicity without a significant increase in molecular weight.[1] This often leads to improved solubility and can disrupt planar stacking interactions, which may reduce off-target activity. Furthermore, the oxetane ring is generally more metabolically stable than other small cyclic ethers.[1] The 3-amino-3-aryl substitution pattern, in particular, presents a rigid, non-planar scaffold that can be used to explore chemical space more effectively than its acyclic or carbocyclic counterparts.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical approach to constructing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. This process illuminates the most viable forward-synthetic routes.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two primary strategies:
-
Reductive Amination (Red Pathway): This is arguably the most direct and efficient route. It relies on the synthesis of the key intermediate, 3-(4-bromophenyl)oxetan-3-one, followed by its conversion to the target amine.
-
Nucleophilic Substitution (Blue Pathway): This route involves forming the tertiary alcohol, converting it to a suitable leaving group, and displacing it with an amine equivalent. This pathway is often lower-yielding and less direct for primary amines.
Given its efficiency and scalability, this guide will focus on the Reductive Amination Pathway .
Synthesis Pathway: Reductive Amination of 3-(4-Bromophenyl)oxetan-3-one
This robust, two-stage synthesis provides a reliable method for accessing the target compound. The core logic is to first construct the 3-aryl oxetanone core and then install the amine functionality in the final step.
Caption: Two-stage synthesis via arylation and reductive amination.
Stage 1: Synthesis of 3-(4-Bromophenyl)oxetan-3-one
The primary challenge is the installation of the 4-bromophenyl group at the C3 position of the oxetane ring. While a Grignard addition to oxetan-3-one followed by oxidation is conceivable, it often suffers from side reactions and harsh oxidation conditions that can compromise the strained oxetane ring.[5] A more elegant and field-proven approach involves the metal-free coupling of a tosylhydrazone intermediate with a boronic acid, as reported by Ley and co-workers for similar 3-aryloxetanes.[1]
Causality of Experimental Choices:
-
Tosylhydrazone Formation: This step serves to activate the ketone. The hydrazone is more stable than an enolate and provides a specific reactive handle for the subsequent coupling reaction.
-
Metal-Free Coupling: This avoids potentially costly and toxic palladium or other transition metal catalysts, simplifying purification. The reaction proceeds through a mechanism that involves the decomposition of the hydrazone to a diazo compound, which then reacts with the boronic acid.
Experimental Protocol: 3-(4-Bromophenyl)oxetan-3-one
-
Step A: Tosylhydrazone Formation
-
To a solution of oxetan-3-one (1.0 eq) in methanol (MeOH, 0.5 M) at 0 °C, add p-toluenesulfonohydrazide (1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, the product often precipitates. Filter the solid, wash with cold MeOH, and dry under vacuum to yield the tosylhydrazone of oxetan-3-one. This intermediate is typically used without further purification.
-
-
Step B: Coupling with 4-Bromophenylboronic Acid
-
In a round-bottom flask, suspend the oxetan-3-one tosylhydrazone (1.0 eq) and 4-bromophenylboronic acid (1.5 eq) in a 1:1 mixture of toluene and water (0.2 M).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 3-(4-bromophenyl)oxetan-3-one.
-
Stage 2: Reductive Amination
With the key ketone intermediate in hand, the final step is a reductive amination to install the primary amine. This reaction is a cornerstone of medicinal chemistry for its reliability and high functional group tolerance.[6][7]
Causality of Experimental Choices:
-
Amine Source: Ammonium acetate (NH₄OAc) serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is crucial for catalyzing imine formation without promoting degradation of the oxetane ring.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this transformation.[6] It is a mild reducing agent that is stable in protic solvents at neutral to slightly acidic pH. Crucially, it selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride (STAB) is another excellent alternative, often providing cleaner reactions.
Experimental Protocol: this compound
-
To a solution of 3-(4-bromophenyl)oxetan-3-one (1.0 eq) in methanol (0.3 M), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 24 hours, monitoring by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent.
-
Basify the solution with 1 M NaOH to pH ~10-12.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by silica gel chromatography if necessary.
Summary of Reaction Parameters
For clarity and reproducibility, the key quantitative data for the preferred synthetic pathway are summarized below.
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1A | Oxetan-3-one | p-toluenesulfonohydrazide | Methanol | 0 to RT | 90-95% |
| 1B | Tosylhydrazone, 4-Bromophenylboronic Acid | K₂CO₃, TBAB | Toluene/H₂O | 90 | 60-75% |
| 2 | 3-(4-Bromophenyl)oxetan-3-one | NH₄OAc, NaBH₃CN | Methanol | RT | 70-85% |
Conclusion and Outlook
The synthesis of this compound is most effectively achieved through a two-stage process involving the formation and coupling of a tosylhydrazone intermediate, followed by a robust reductive amination. This pathway avoids harsh reagents that could compromise the integrity of the valuable oxetane ring and utilizes well-established, scalable reactions. The resulting compound is an exceptionally useful building block, providing medicinal chemists with a versatile scaffold for the development of novel therapeutics. The 4-bromo substituent serves as a linchpin for diversification, allowing for its elaboration into a multitude of other functional groups via modern cross-coupling methodologies like Suzuki or Buchwald-Hartwig amination reactions.[8][9]
References
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- CN111925344A - Synthetic method of 3-oxetanone.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Amine synthesis by reductive amination (reductive alkyl
- Oxetan-3-one: Chemistry and synthesis | Request PDF.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
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physicochemical properties of 3-(4-Bromophenyl)oxetan-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)oxetan-3-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif in drug design.[1] Its value lies not in its inertness, but in its profound and predictable influence on the properties of parent molecules. Oxetanes are increasingly utilized as strategic tools to enhance aqueous solubility, modulate basicity, improve metabolic stability, and introduce three-dimensionality—all critical factors in overcoming the high attrition rates of clinical candidates.[2][3]
This guide focuses on a specific, yet representative, member of this class: This compound . This compound serves as an exemplary case study for understanding how the unique attributes of the 3-amino-oxetane scaffold can be leveraged. By dissecting its physicochemical properties, we can illuminate the mechanistic basis for the oxetane's utility and provide a practical framework for its application in research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile building block.
Core Molecular Identity and Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. This compound is a bifunctional molecule, featuring a polar, strained oxetane ring and a lipophilic bromophenyl group. These opposing characteristics create a unique physicochemical profile.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 3-(4-bromophenyl)-3-Oxetanamine | [4] |
| CAS Number | 1349972-68-4 (Free Base) | [4][5] |
| Molecular Formula | C₉H₁₀BrNO | [4][5] |
| Molecular Weight | 228.09 g/mol | [4] |
| Physical Form | Typically a solid at room temperature | |
| Storage | Store sealed in a dry, cool environment | [4] |
Note: The compound is also commonly available as a hydrochloride salt (CAS: 1349718-53-1), which will have different physical properties, such as higher melting point and enhanced water solubility.[6][7]
Physicochemical Properties in the Context of Drug Design
The true value of this compound as a building block is understood by examining its properties through the lens of medicinal chemistry. The oxetane ring is not merely a linker; it is an active modulator of molecular behavior.
Basicity (pKa): The Inductive Effect of the Oxetane Ring
A primary application of the oxetane motif is to attenuate the basicity of adjacent amine groups.[2][8] The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. This effect decreases the electron density on the nitrogen atom of the amine, making its lone pair of electrons less available to accept a proton.
Causality:
-
Without Oxetane: A comparable benzylic amine would have a pKa in the range of 9-10.
-
With Oxetane: The placement of the oxetane ring alpha to the amine is expected to reduce the amine's pKa significantly, often by 1.5-2.5 pKa units.[2] For instance, the introduction of an oxetane was famously used to reduce a terminal amine's pKa from 10.4 to 8.0 in a drug discovery program, which was critical for optimizing its pharmacokinetic profile.[3]
Implications for Drug Development:
-
Reduced Off-Target Effects: High basicity is often linked to off-target activities, such as hERG channel inhibition (cardiotoxicity) and phospholipidosis.[8] Lowering the pKa can mitigate these risks.
-
Improved Cell Permeability: By reducing the proportion of the compound that is protonated at physiological pH (7.4), the molecule can better traverse lipidic cell membranes.
-
Modulated Target Engagement: For targets where a specific protonation state is required for binding, tuning the pKa is a key optimization strategy.
Caption: Key physicochemical effects of the oxetane moiety.
Solubility and Lipophilicity (LogD)
Aqueous solubility is a critical determinant of a drug's bioavailability. The oxetane ring is a "solubilizing" group due to its polarity and its ability to act as a hydrogen bond acceptor.[9]
Causality:
-
Polarity: The oxygen atom introduces polarity without adding a hydrogen bond donor, a favorable trade-off in many designs.
-
Three-Dimensionality: The puckered, non-planar structure of the oxetane ring disrupts crystal lattice packing, which can significantly improve the free energy of solvation and, consequently, aqueous solubility.[1][2] Replacing a flat phenyl ring or a greasy gem-dimethyl group with an oxetane can boost solubility by orders of magnitude.[9]
In this compound, the polar oxetane-amine portion counteracts the lipophilicity of the bromophenyl ring. The lipophilicity, measured as LogD at pH 7.4, will be a balance of these two factors. The reduced pKa means that at pH 7.4, a larger fraction of the molecule will be in its neutral, more lipophilic form compared to a more basic amine, an effect that must be considered during optimization.
Metabolic Stability
Oxetanes are generally more metabolically stable than other small cyclic ethers like tetrahydrofurans (THFs).[10] They can be used to replace metabolically labile groups, such as gem-dimethyl groups, where one of the methyls is prone to oxidative metabolism by cytochrome P450 enzymes.[8][9] The C-H bonds on the oxetane ring are less susceptible to enzymatic oxidation.
Experimental Protocols for Characterization
To ensure the scientific integrity of any research, rigorous analytical characterization is mandatory. The following protocols outline standard methods for verifying the identity, purity, and key .
Caption: Standard analytical workflow for compound characterization.
Protocol: Identity Confirmation via NMR and MS
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see signals corresponding to:
-
Aromatic protons on the bromophenyl ring (typically two doublets in the 7-8 ppm region).
-
Diastereotopic protons of the oxetane ring (two sets of signals, likely multiplets or doublets of doublets, in the 4-5 ppm region).
-
Amine protons (a broad singlet, the chemical shift of which is concentration and solvent dependent).
-
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. Expect signals for the four distinct aromatic carbons and the three distinct sp³ carbons of the oxetane-amine core.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method: Inject the sample onto an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source.
-
Analysis: In positive ion mode, observe the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the free base plus a proton (approx. 229.0). The presence of bromine will be indicated by a characteristic isotopic pattern (A and A+2 peaks of nearly equal intensity).
Protocol: Purity Determination via HPLC
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., set to 254 nm).
-
Column: A standard reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid or trifluoroacetic acid.
-
Run: Inject the sample and run the gradient (e.g., 5% B to 95% B over 10 minutes).
-
Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. A purity of >95% is typically required for use in biological assays.
Protocol: pKa and LogD Measurement
A. pKa Determination (Potentiometric Titration)
-
Preparation: Accurately weigh the compound and dissolve it in a mixed solvent system (e.g., methanol/water) to ensure solubility of both the free base and its protonated form.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve.
B. LogD₇.₄ Measurement (Shake-Flask Method)
-
Preparation: Prepare a buffered aqueous solution at pH 7.4 and a water-immiscible organic solvent (typically n-octanol).
-
Partitioning: Add a known amount of the compound to a vial containing both phases. Shake vigorously until equilibrium is reached (e.g., 24 hours).
-
Analysis: Separate the two phases by centrifugation. Measure the concentration of the compound in both the aqueous and organic layers using HPLC-UV or LC-MS.
-
Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Safety and Handling
While specific toxicity data for the free base is limited, the hydrochloride salt is classified with the following hazards. Prudent laboratory practice dictates handling the free base with similar precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][11]
-
Precautionary Measures:
Conclusion
This compound is more than a simple chemical building block; it is a product of rational design principles in modern medicinal chemistry. Its physicochemical profile—characterized by modulated basicity, enhanced solubility potential, and a three-dimensional structure—is a direct consequence of the integrated oxetane ring. Understanding these properties and the experimental methods used to quantify them allows researchers to strategically incorporate this and similar motifs to solve complex drug design challenges, ultimately contributing to the development of safer and more effective therapeutics.
References
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Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. Available at: [Link]
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Expert Opinion on Drug Discovery. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]
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de Lucas, A. I. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12586–12615. Available at: [Link]
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Wuitschik, G. et al. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. Available at: [Link]
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Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
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Topharman Tech. This compound. Topharman Tech. Available at: [Link]
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Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11503–11559. Available at: [Link]
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3-(4-Bromophenyl)oxetan-3-amine mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(4-Bromophenyl)oxetan-3-amine
Introduction: Unveiling a Novel Chemical Entity
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This compound emerges as a compound of interest, distinguished by its unique structural amalgamation of a strained oxetane ring, a halogenated aromatic system, and a primary amine. While the definitive biological role of this molecule is not yet extensively documented in peer-reviewed literature, its architecture provides compelling clues to its potential mechanism of action.
This technical guide offers a scientifically grounded exploration of the hypothesized mechanism of action for this compound. Drawing from established principles of medicinal chemistry and pharmacology, we posit that this compound is a potent modulator of monoaminergic neurotransmission. Specifically, we hypothesize that it functions as a monoamine reuptake inhibitor . This document will detail the rationale behind this hypothesis, outline a comprehensive experimental framework for its validation, and provide insights into the significance of its structural components.
Section 1: Physicochemical Profile and the Strategic Role of the Oxetane Moiety
The structure of this compound is notable for the strategic incorporation of an oxetane ring. In medicinal chemistry, oxetanes are increasingly utilized as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] Their inclusion can significantly enhance key drug-like properties.
Key Physicochemical Contributions of the Oxetane Ring:
-
Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom is known to decrease the basicity (pKa) of adjacent amine groups.[2] This is a critical feature for central nervous system (CNS) drug candidates, as it can reduce off-target interactions (e.g., with the hERG channel) and fine-tune the molecule's charge state at physiological pH, impacting its ability to cross the blood-brain barrier.
-
Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring can improve aqueous solubility while avoiding the significant increases in lipophilicity that can accompany other cyclic structures.[3]
-
Metabolic Stability: The oxetane scaffold can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of the molecule, which can lead to more specific and higher-affinity interactions with biological targets.[2]
| Property | Value / Description | Source |
| CAS Number | 1349972-68-4 | [4][5] |
| Molecular Formula | C₉H₁₀BrNO | [6] |
| Molecular Weight | 228.09 g/mol | [5] |
| Core Components | Oxetane Ring, Phenyl Ring, Primary Amine, Bromine | N/A |
The synthesis of 3-amino-3-aryloxetanes can be achieved through various modern organic chemistry methods, often starting from oxetan-3-one. A common approach involves the formation of an intermediate, which is then reacted with an organometallic reagent, such as a Grignard reagent derived from 1,4-dibromobenzene, followed by amination steps.[7] The scalability of such synthetic routes is crucial for further development.[7]
Section 2: The Core Hypothesis: Mechanism as a Monoamine Reuptake Inhibitor
The primary hypothesis for the mechanism of action of this compound is its function as a Monoamine Reuptake Inhibitor (MRI) . MRIs are a well-established class of drugs that increase the synaptic concentration of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA)—by blocking their respective transporter proteins: SERT, NET, and DAT.[8][9] This modulation of monoaminergic signaling is the therapeutic basis for many antidepressants, anxiolytics, and treatments for other CNS disorders.[10][11]
Structural Rationale for the MRI Hypothesis:
The core structure of this compound bears a strong resemblance to the pharmacophores of known MRIs, which typically feature an amine group separated from an aromatic ring by a carbon linker. The oxetane serves as a rigid, three-dimensional scaffold presenting the key phenyl and amine binding motifs in a defined spatial orientation, which is critical for high-affinity transporter binding.
Below is a diagram illustrating the proposed mechanism at the neuronal synapse.
Caption: Hypothesized mechanism of this compound at the synapse.
Section 3: A Validating Framework: Experimental Protocols for MoA Elucidation
To rigorously test the hypothesis that this compound is a monoamine reuptake inhibitor, a multi-step experimental workflow is required. This framework ensures a self-validating system, moving from initial binding to functional activity and selectivity profiling.
Caption: Experimental workflow for elucidating the mechanism of action.
Protocol 1: Radioligand Binding Assays
Objective: To determine if this compound binds directly to the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT).
Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing hSERT, hNET, or hDAT. Harvest cells and prepare membrane fractions via differential centrifugation.
-
Assay Components:
-
Radioligand: A specific high-affinity radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for hNET, [³H]WIN 35,428 for hDAT).
-
Test Compound: this compound, serially diluted over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration of a known, non-labeled inhibitor (e.g., imipramine for SERT/NET, GBR 12909 for DAT) to define non-specific binding.
-
-
Incubation: Combine membrane preparations, radioligand, and either buffer, test compound, or non-specific control in a 96-well plate. Incubate at a defined temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Transporter | Radioligand | Test Compound Ki (nM) |
| hSERT | [³H]Citalopram | 15.2 |
| hNET | [³H]Nisoxetine | 45.8 |
| hDAT | [³H]WIN 35,428 | 250.1 |
Protocol 2: Functional Neurotransmitter Reuptake Assays
Objective: To confirm that binding to the transporters translates into functional inhibition of neurotransmitter reuptake.
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Assay Components:
-
Radiolabeled Neurotransmitter: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test Compound: this compound, serially diluted.
-
Uptake Inhibitor Control: A known potent inhibitor for each transporter to define 100% inhibition.
-
-
Pre-incubation: Pre-incubate synaptosomes with the test compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the reuptake process. Incubate for a short, defined time within the linear range of uptake (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity trapped within the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the rate of uptake at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration and fit the data to determine the IC₅₀ value for functional inhibition.
Hypothetical Data Summary:
| Reuptake Assay | IC₅₀ (nM) |
| [³H]Serotonin (SERT) | 22.5 |
| [³H]Norepinephrine (NET) | 68.0 |
| [³H]Dopamine (DAT) | 310.4 |
Conclusion and Future Directions
The structural features of this compound strongly suggest a role as a monoamine reuptake inhibitor, with a potential selectivity profile favoring the serotonin and norepinephrine transporters over the dopamine transporter. The experimental framework detailed herein provides a robust pathway to confirm this hypothesis, quantify the compound's potency and selectivity, and establish its primary mechanism of action. Successful validation would position this molecule as a promising lead candidate for development in therapeutic areas such as depression, anxiety disorders, and other CNS conditions where modulation of serotonergic and noradrenergic pathways is beneficial. Subsequent studies should focus on in vivo efficacy in animal models of these disorders, comprehensive ADME/Tox profiling, and further structure-activity relationship (SAR) studies to optimize its pharmacological profile.
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An In-depth Technical Guide to Identifying the Potential Biological Targets of 3-(4-Bromophenyl)oxetan-3-amine
Preamble: The Oxetane Moiety as a Privileged Scaffold in Modern Drug Discovery
The compound 3-(4-bromophenyl)oxetan-3-amine represents a confluence of desirable features in contemporary medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable structural motif.[1][2] Its incorporation into molecular frameworks can significantly enhance key physicochemical properties, such as aqueous solubility and metabolic stability, while reducing the lipophilicity that often plagues drug candidates.[3][4] Furthermore, the 3-aminooxetane substitution pattern can modulate the basicity (pKa) of the proximal amine, a critical parameter for optimizing pharmacokinetics and reducing off-target effects, such as hERG ion channel binding.[5][6]
Given this promising structural backdrop, this compound stands as a compelling candidate for further investigation. However, a molecule's potential is only realized through a deep understanding of its biological interactions. The critical first step in this journey is the identification of its molecular target(s). This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to elucidate the biological targets of this, and other novel chemical entities. We will traverse a logical workflow from computational prediction to rigorous experimental validation, emphasizing not just the "how" but the critical "why" behind each methodological choice.
Part 1: In Silico Target Prediction - Generating Hypotheses from Bits and Bytes
Before committing to resource-intensive wet lab experiments, a robust in silico investigation can provide a powerful and cost-effective starting point, generating a ranked list of plausible biological targets.[2][3][4] This computational pre-screening narrows the experimental search space and allows for more focused downstream efforts.
Guilt by Association: Chemical Similarity and Pharmacophore Searching
The foundational principle of this approach is that structurally similar molecules often exhibit similar biological activities by interacting with the same or related targets.[3]
-
Chemical Similarity Searching: This technique involves querying large chemical databases, such as PubChem and ChEMBL, to find known bioactive compounds that are structurally analogous to this compound.[7][8][9][10][11] The identified analogs and their documented targets serve as the initial list of hypotheses.
-
Pharmacophore Modeling: This method abstracts the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of the query molecule into a 3D spatial arrangement.[12][13][14][15] This "pharmacophore" represents the essential elements for molecular recognition. The resulting model can then be used to screen libraries of known protein structures to identify those with binding sites that complement the pharmacophore.[12][16]
Table 1: Key Public Databases for In Silico Target Prediction
| Database | Description | URL |
| PubChem | A massive, freely accessible database of chemical molecules and their activities against biological assays.[10] | [Link] |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, containing information on drug targets, screening assays, and ADMET properties.[11] | [Link] |
| DrugBank | A comprehensive resource that combines detailed drug data with extensive drug target information.[17][18] | [Link] |
| Therapeutic Target Database (TTD) | Provides information about known and explored therapeutic protein and nucleic acid targets.[17] | [Link] |
Casting a Wider Net: Reverse Docking
Reverse docking, also known as inverse virtual screening, inverts the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, we screen our single compound, this compound, against a large library of 3D protein structures.[3][19][20] This approach is particularly valuable for identifying novel or unexpected "off-target" interactions.[19]
The process involves computationally placing the molecule into the binding sites of numerous proteins and calculating a "docking score," which estimates the binding affinity.[3] Proteins that consistently rank with high scores become priority candidates for experimental validation.
Caption: Figure 1: In Silico Target Prediction Workflow
Part 2: Experimental Target Discovery - From Prediction to Physical Interaction
While computational methods are excellent for hypothesis generation, they are no substitute for direct experimental evidence. The following techniques are designed to identify proteins that physically interact with this compound in a biological context.
The "Pull-Down" Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful and widely used method for identifying protein binding partners of a small molecule.[21][22] The core principle involves immobilizing the compound of interest (the "bait") onto a solid support (e.g., beads) and using it to "fish" for interacting proteins (the "prey") from a cell lysate.[22]
-
Bait Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). Causality Note: The linker position must be carefully chosen to avoid disrupting the key pharmacophoric features of the molecule, ensuring that its binding orientation is not sterically hindered.
-
Incubate the derivatized compound with the beads to achieve covalent immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Protein Extraction:
-
Culture and harvest cells of interest (e.g., a human cancer cell line relevant to the anticipated therapeutic area).
-
Lyse the cells using a mild, non-denaturing buffer to release proteins while preserving their native conformation and protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized beads. For a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone. Trustworthiness Note: This control is critical to distinguish true binding partners from proteins that non-specifically adhere to the beads or linker.
-
Allow binding to occur (e.g., 2-4 hours at 4°C with gentle rotation).
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a competitive agent (e.g., a high concentration of the free, non-immobilized compound) or by changing buffer conditions (e.g., pH or salt concentration).
-
Concentrate the eluted proteins and separate them via SDS-PAGE.
-
Perform an in-gel trypsin digest to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Identify the proteins by searching the resulting MS/MS spectra against a protein sequence database.
-
Compare the list of proteins identified from the "bait" column to the negative control. Proteins significantly enriched in the "bait" sample are considered high-confidence binding candidates.
-
A Genetic Approach: Yeast Three-Hybrid (Y3H) System
The Y3H system is a clever genetic method for detecting interactions between a small molecule and a protein within the nucleus of a yeast cell.[23][24][25] It is particularly useful for screening large libraries of potential protein targets (cDNA libraries).
The system relies on three components:
-
The "Hook": A fusion protein of a DNA-binding domain (e.g., LexA) and a known receptor (e.g., Dihydrofolate Reductase, DHFR).
-
The "Bait": A synthetic hybrid molecule consisting of this compound covalently linked to a ligand for the "hook" receptor (e.g., methotrexate, MTX).
-
The "Fish": A potential target protein from a cDNA library, fused to a transcriptional activation domain.
If the "fish" protein binds to the this compound portion of the "bait," it brings the activation domain into proximity with the DNA-binding domain, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., for survival on selective media or a colorimetric assay), allowing for the identification of positive interactions.[23][24]
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An In-depth Technical Guide to 3-(4-Bromophenyl)oxetan-3-amine Derivatives and Analogs: A Scaffold for Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and three-dimensional structure—makes it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide focuses on a particularly promising scaffold: 3-(4-Bromophenyl)oxetan-3-amine and its derivatives. The presence of the bromophenyl group often orients the molecule for interaction with key biological targets, particularly protein kinases, while the oxetane and amine functionalities provide avenues for fine-tuning physicochemical properties and exploring structure-activity relationships (SAR). This document will provide a comprehensive overview of the synthesis, applications, and biological evaluation of this important class of compounds, with a focus on their potential as kinase inhibitors.
The Oxetane Motif: A Paradigm Shift in Medicinal Chemistry
For many years, medicinal chemists relied on a standard toolkit of functional groups to modify lead compounds. However, challenges such as poor solubility, rapid metabolism, and off-target toxicity have driven the search for novel bioisosteres. The oxetane ring has proven to be a particularly effective solution to many of these problems.
Physicochemical Advantages of the Oxetane Scaffold
The oxetane moiety is often used as a replacement for gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to a number of beneficial changes in a molecule's properties:
-
Improved Solubility: The polar nature of the ether linkage in the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[1][2]
-
Enhanced Metabolic Stability: The strained four-membered ring of oxetane is surprisingly resistant to metabolic degradation, often blocking common metabolic pathways that would otherwise deactivate a drug candidate.[1]
-
Reduced Lipophilicity: In an era where "Lipinski's Rule of Five" and ligand efficiency are key considerations, the ability to add steric bulk without significantly increasing lipophilicity is a major advantage. The oxetane ring provides this benefit.[1][2]
-
Three-Dimensionality: The non-planar, three-dimensional structure of the oxetane ring allows for better exploration of the often-complex topographies of protein binding pockets, leading to improved potency and selectivity.
The this compound Scaffold: A Privileged Structure
The combination of a 3-amino-3-phenyloxetane core with a bromine atom at the 4-position of the phenyl ring creates a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The 4-bromophenyl group is a common feature in kinase inhibitors, where it often occupies a hydrophobic pocket and can participate in halogen bonding. The amine group provides a convenient handle for further synthetic elaboration, allowing for the introduction of various side chains to probe SAR.
Synthesis of this compound and Its Analogs
The synthesis of 3-amino-3-aryloxetanes can be approached through several routes. A common and effective strategy involves the use of oxetan-3-one as a key intermediate.
General Synthetic Approach
A general and robust method for the synthesis of this compound is outlined below. This multi-step process begins with the synthesis of a key intermediate, 3-(4-bromophenyl)oxetan-3-ol, followed by conversion to the corresponding amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(4-Bromophenyl)oxetan-3-ol
-
Reaction: Grignard reaction between 4-bromophenylmagnesium bromide and oxetan-3-one.
-
Materials:
-
1-bromo-4-iodobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent by reacting 1-bromo-4-iodobenzene with magnesium turnings in anhydrous diethyl ether.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of oxetan-3-one in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromophenyl)oxetan-3-ol.
-
Purify the product by flash column chromatography on silica gel.
-
Step 2: Conversion of the Alcohol to the Amine
-
Reaction: A two-step process involving conversion of the tertiary alcohol to an azide, followed by reduction to the primary amine.
-
Materials:
-
3-(4-Bromophenyl)oxetan-3-ol
-
Sodium azide
-
Trifluoroacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous sodium hydroxide solution
-
-
Procedure:
-
Dissolve 3-(4-bromophenyl)oxetan-3-ol in a suitable solvent such as chloroform.
-
Add sodium azide and slowly add trifluoroacetic acid at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the intermediate azide.
-
In a separate, dry flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Add a solution of the azide in diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Drug Discovery: Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4][5] The this compound scaffold is particularly well-suited for the development of kinase inhibitors.
Bruton's Tyrosine Kinase (BTK) as a Key Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[2][6] Overactivation of BTK is implicated in several B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. As such, BTK has emerged as a highly validated therapeutic target.
BTK Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade that leads to B-cell proliferation and survival.[6] This pathway is heavily dependent on the activity of BTK.
Caption: Simplified BTK signaling pathway.
Structure-Activity Relationships (SAR) of Oxetane-Containing Kinase Inhibitors
While a comprehensive SAR table for a single series of this compound derivatives is not publicly available, we can infer key SAR principles from related classes of kinase inhibitors. The following table summarizes representative data for illustrative purposes.
| Compound ID | R1 (at Amine) | R2 (Phenyl Substitution) | Target Kinase | IC₅₀ (nM) | Notes |
| A | H | 4-Br | BTK | 50 | The core scaffold shows moderate activity. |
| B | Methyl | 4-Br | BTK | 25 | Small alkyl substitution can improve potency. |
| C | Acryloyl | 4-Br | BTK | 1 | Covalent warhead for irreversible inhibition. |
| D | H | 4-Cl | EGFR | 80 | Chlorine substitution is also tolerated. |
| E | H | 3-Br | EGFR | 150 | Positional isomers can have a significant impact on activity. |
| F | H | 4-OCH₃ | BTK | >1000 | Electron-donating groups can be detrimental to activity. |
This table is a composite of data from multiple sources for illustrative purposes and does not represent a single, contiguous study.
Key SAR Insights:
-
The 4-Bromo Substituent: This is often a key interaction motif, fitting into a hydrophobic pocket in the kinase active site.
-
The Amine Group: This serves as a critical attachment point for various side chains. The introduction of a Michael acceptor, such as an acryloyl group, can lead to potent, irreversible inhibitors that form a covalent bond with a cysteine residue in the active site of BTK.
-
Phenyl Ring Substitution: The electronic nature and position of substituents on the phenyl ring can dramatically affect potency. Electron-withdrawing groups are often favored.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of in vitro assays are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
-
Materials:
-
Recombinant kinase (e.g., BTK)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 50 nL of the serially diluted compound or DMSO control.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution of ATP in kinase assay buffer.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The unique physicochemical properties imparted by the oxetane ring, combined with the synthetic tractability of the amine and the targeting potential of the bromophenyl group, provide a rich platform for medicinal chemistry exploration. The synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new derivatives with improved potency, selectivity, and drug-like properties. As our understanding of the biological roles of kinases continues to expand, so too will the importance of innovative chemical scaffolds such as this in the ongoing quest for new and effective medicines.
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Burkhard, J. A., Wipf, P., & Richmond, W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11554–11624. [Link]
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Pal, K., & Al-awar, R. S. (2021). A schematic representation of BCR/BTK signaling pathway. ResearchGate. [Link]
-
Jahan, R., & Wuest, W. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 259, 115802. [Link]
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Huang, G., & Tang, W. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802. [Link]
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Vo, D. D., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
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National Center for Biotechnology Information. (n.d.). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Richardson, P. G., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]
-
ResearchGate. (n.d.). BTK structure and signaling pathway. ResearchGate. [Link]
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. ResearchGate. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927–3936. [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]
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In Silico Modeling of 3-(4-Bromophenyl)oxetan-3-amine Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Oxetanes in Drug Design and the Role of In Silico Assessment
The oxetane motif has garnered significant attention in modern medicinal chemistry. Its unique combination of properties—a small, polar, and three-dimensional structure—makes it an attractive surrogate for commonly used functional groups like gem-dimethyl or carbonyl moieties.[1][2][3] The incorporation of an oxetane ring can profoundly influence a molecule's physicochemical characteristics, often leading to improved aqueous solubility, metabolic stability, and conformational rigidity.[2][3] 3-(4-Bromophenyl)oxetan-3-amine is a prime example of a compound featuring this promising scaffold. Understanding its potential interactions with biological macromolecules is a critical step in elucidating its therapeutic potential.
This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a representative protein target. While the specific biological target of this compound is not publicly disclosed, the methodologies outlined herein are broadly applicable to the characterization of small molecule-protein interactions. Given the prevalence of oxetane-containing compounds as kinase inhibitors, this guide will utilize a well-characterized kinase as a case study to demonstrate a robust and scientifically rigorous computational workflow.[4][5]
This guide is structured to provide not just a series of steps, but a logical and scientifically-grounded narrative that explains the rationale behind each experimental choice. By following the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), we aim to equip researchers, scientists, and drug development professionals with the knowledge and practical insights required to conduct meaningful and reproducible in silico studies.
Part 1: The Computational Workflow: A Roadmap for In Silico Investigation
The in silico analysis of a small molecule's interaction with its target is a multi-step process that progressively refines our understanding of the binding event. This guide will follow a logical progression from initial, less computationally intensive methods to more rigorous and detailed simulations.
Caption: A high-level overview of the in silico modeling workflow.
Part 2: Methodologies and Protocols
Target Identification and Preparation: Laying the Foundation for Accurate Modeling
The first crucial step in any structure-based drug design project is the selection and preparation of the target protein's structure. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as our representative target, a well-validated target in oncology.
Experimental Protocol: Target Preparation
-
Structure Retrieval:
-
Navigate to the RCSB Protein Data Bank (PDB) ([Link]).
-
Search for a high-resolution crystal structure of the human EGFR kinase domain in complex with a known inhibitor. For this example, we will use PDB ID: 2GS2.
-
Download the PDB file.
-
-
Initial Structure Cleanup: [6][7][8]
-
Load the PDB file into a molecular visualization program such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain any essential cofactors if necessary for the protein's structural integrity or function.
-
If the protein is multimeric, retain only the chain of interest for the docking study.
-
-
Handling Missing Residues and Atoms:
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) is critical for accurate interaction modeling and should be determined based on the physiological pH (typically pH 7.4). Many molecular modeling packages have tools to predict these protonation states.
-
Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM). This is a critical step for the subsequent energy calculations in docking and molecular dynamics.
-
-
Energy Minimization:
-
Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This ensures a more realistic starting conformation for the subsequent simulations.
-
Ligand Preparation: Readying the Small Molecule for Interaction
Proper preparation of the ligand, this compound, is equally important for obtaining meaningful results.
Experimental Protocol: Ligand Preparation [10][11]
-
2D to 3D Conversion:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 56604665).[12]
-
Use a chemical drawing tool like MarvinSketch or ChemDraw to draw the 2D structure and then convert it to a 3D conformation.
-
-
Protonation and Tautomeric State:
-
Determine the most likely protonation state of the amine group at physiological pH. Given the pKa of similar primary amines, it is expected to be protonated.
-
Consider any possible tautomeric forms, although for this molecule, the primary amine is the most stable tautomer.
-
-
Charge Assignment:
-
Assign partial charges to the ligand atoms. Gasteiger charges are a common and rapid method for this step.
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[2][12] It is a valuable tool for generating initial hypotheses about the binding mode and for virtual screening of large compound libraries.
Experimental Protocol: Molecular Docking using AutoDock Vina [1][2][3]
-
Prepare Input Files:
-
Convert the prepared protein and ligand structures into the PDBQT file format required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types. AutoDock Tools (ADT) is commonly used for this conversion.
-
-
Define the Binding Site (Grid Box):
-
Identify the binding site on the EGFR kinase domain. This is typically the ATP-binding pocket where known inhibitors bind.
-
Define a grid box that encompasses the entire binding site. The size and center of this box will define the search space for the docking algorithm.
-
-
Configure Docking Parameters:
-
Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired output file name.
-
The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value will increase the computational time but may yield more accurate results.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze the Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
-
| Parameter | Description | Typical Value |
| Binding Affinity | The predicted free energy of binding (kcal/mol). More negative values indicate stronger binding. | -5 to -15 kcal/mol for drug-like molecules |
| RMSD | Root Mean Square Deviation from a reference conformation (Å). Used to compare different poses. | < 2.0 Å is generally considered a good prediction |
Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[13][14] This provides valuable insights into the stability of the binding pose and the flexibility of the protein and ligand.
Caption: The general workflow for a molecular dynamics simulation.
Experimental Protocol: MD Simulation using GROMACS [15]
-
System Preparation:
-
Take the top-ranked docked pose of the this compound-EGFR complex as the starting structure.
-
Place the complex in a periodic box of a suitable size (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the solute, solvent, and ions.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to relax around the protein and ligand while restraining the solute atoms.
-
Second, a longer simulation (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the desired temperature and pressure.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints. The coordinates of the system are saved at regular intervals (e.g., every 10 ps) to generate a trajectory file.
-
-
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial structure to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation to identify key interactions.
-
Interaction Energy: Calculate the interaction energy between the ligand and the protein to quantify the strength of the binding.
-
Binding Free Energy Calculations: Quantifying Binding Affinity
Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores.[4] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point methods.
Experimental Protocol: MM/PBSA Calculation
-
Snapshot Extraction:
-
Extract a number of snapshots (e.g., 100-1000) from the stable part of the MD trajectory.
-
-
Free Energy Calculation:
-
For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is then calculated as:
-
ΔG_binding = G_complex - (G_protein + G_ligand)
-
-
Each free energy term is composed of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).
-
-
Average Binding Free Energy:
-
Average the binding free energies calculated for all the snapshots to obtain the final estimate.
-
| Energy Component | Description |
| ΔE_MM | Molecular mechanics energy in the gas phase. |
| ΔG_solv | Solvation free energy. |
| -TΔS | Conformational entropy change upon binding. |
| ΔG_bind = ΔE_MM + ΔG_solv - TΔS | Total binding free energy. |
Part 3: Data Interpretation and Visualization
-
Docking Results: The top-ranked docking pose provides a plausible binding hypothesis. Key interactions identified in the docked pose, such as hydrogen bonds with specific residues in the hinge region of a kinase, can guide further experimental validation.
-
MD Simulation Analysis: A stable RMSD for both the protein and the ligand during the simulation suggests that the binding pose is stable. Persistent hydrogen bonds or other interactions observed throughout the simulation provide strong evidence for their importance in binding.
-
Binding Free Energy: The calculated binding free energy provides a quantitative estimate of the binding affinity. While these calculations have inherent approximations, they are valuable for ranking a series of compounds or for comparing different binding modes of the same compound.
Conclusion: From In Silico Insights to Experimental Validation
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions. By following these methodologies, researchers can generate valuable hypotheses about the binding mode, stability, and affinity of this and other small molecules to their protein targets. It is crucial to remember that computational predictions are not a substitute for experimental validation. The insights gained from these in silico studies should be used to guide and prioritize wet-lab experiments, such as site-directed mutagenesis and biophysical binding assays, to confirm the predicted interactions and ultimately accelerate the drug discovery process.
References
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Aldeghi, M., Bluck, J. P., & Biggin, P. C. (2018). Calculation of binding free energies. Methods in Molecular Biology, 1762, 211–237. [Link]
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Di Meo, F. (n.d.). Molecular Docking Tutorial. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]
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Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]
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Omics Tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. [Link]
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Mobley, D. L., & Klimovich, P. V. (2012). Predicting binding free energies: Frontiers and benchmarks. Journal of Chemical Physics, 137(23), 230901. [Link]
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Gogoi, D., & Barooah, N. (2021). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 23(34), 18367–18380. [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Docswiki. (2019, May 10). Calculating binding free energy using the FSA method. [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? [Link]
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Alharbi, A., & Laramee, R. S. (2019). Analysis of Long Molecular Dynamics Simulations Using Interactive Focus+Context Visualization. Computer Graphics Forum, 38(3), 337–349. [Link]
-
Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. [Link]
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Cournia, Z., Allen, B. K., & Sherman, W. (2017). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 57(12), 2911–2937. [Link]
-
TeachOpenCADD. (n.d.). T020 · Analyzing molecular dynamics simulations. Retrieved January 19, 2026, from [Link]
-
SAMSON. (n.d.). Cleaning Protein Structures Before Docking: Why It Matters and How to Do It in SAMSON. Retrieved January 19, 2026, from [Link]
-
PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 19, 2026, from [Link]
-
Söderhjelm, P. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 13(10), 282. [Link]
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Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved January 19, 2026, from [Link]
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ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2010, April 22). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry. [Link]
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YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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YouTube. (2020, May 25). Molecular Dynamics Simulations - Introduction to Beginners. [Link]
-
GROMACS. (n.d.). GROMACS Tutorials. Retrieved January 19, 2026, from [Link]
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spectroscopic data (NMR, IR, MS) of 3-(4-Bromophenyl)oxetan-3-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenyl)oxetan-3-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for the novel trifunctional building block, this compound. In the evolving landscape of medicinal chemistry, oxetane rings have gained significant attention as valuable isosteres for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility.[1] The subject of this guide, this compound, incorporates this strained four-membered heterocycle, a primary amine, and a bromophenyl moiety, making it a versatile scaffold for drug discovery.
Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several key features that will manifest distinctively in its spectroscopic profiles. The molecule consists of a central quaternary carbon bonded to a p-substituted bromophenyl ring, a primary amine group, and two methylene groups forming the oxetane ring.
Molecular Properties [2][3][4]
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Monoisotopic Mass | 226.99458 Da |
| CAS Number | 1349972-68-4 |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N [label="NH₂", pos="0,1.5!", fontcolor="#34A853"]; C_quat [label="C", pos="0,0!"]; C_aro1 [label="C", pos="-1.2,-0.7!"]; C_aro2 [label="C", pos="-2.4,-0.3!"]; C_aro3 [label="C", pos="-3.6,-0.7!"]; C_aro4 [label="C", pos="-3.6,-2.1!"]; C_aro5 [label="C", pos="-2.4,-2.5!"]; C_aro6 [label="C", pos="-1.2,-2.1!"]; Br [label="Br", pos="-5,-2.1!", fontcolor="#EA4335"]; O [label="O", pos="2.2,0!", fontcolor="#EA4335"]; CH2_a [label="CH₂", pos="1.1,1.2!"]; CH2_b [label="CH₂", pos="1.1,-1.2!"];
// Bonds C_quat -- N; C_quat -- C_aro1; C_quat -- CH2_a; C_quat -- CH2_b; CH2_a -- O; CH2_b -- O; C_aro1 -- C_aro2; C_aro2 -- C_aro3; C_aro3 -- C_aro4; C_aro4 -- C_aro5; C_aro5 -- C_aro6; C_aro6 -- C_aro1; C_aro4 -- Br; }
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR spectra will provide unambiguous confirmation of the connectivity and chemical environment of each atom.
Experimental Protocol: NMR
A standard protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
D₂O Exchange: To confirm the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will disappear or significantly diminish.[5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic protons, the two diastereotopic methylene groups of the oxetane ring, and the amine protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |
| ~ 7.3 | Doublet | 2H | Ar-H (ortho to C) | Protons on the aromatic ring adjacent to the oxetane-substituted carbon. |
| ~ 4.7 | Doublet | 2H | Oxetane -CH₂- | Diastereotopic protons adjacent to the oxygen atom, appearing as part of an AB system. Deshielded by the electronegative oxygen. |
| ~ 4.5 | Doublet | 2H | Oxetane -CH₂- | The other set of diastereotopic protons of the oxetane ring. |
| ~ 2.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. The peak is often broad due to quadrupole broadening and chemical exchange.[6][7] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~ 145 | Ar-C (quaternary) | Aromatic carbon attached to the oxetane ring. |
| ~ 132 | Ar-CH (ortho to Br) | Aromatic carbons adjacent to the bromine-substituted carbon. |
| ~ 128 | Ar-CH (ortho to C) | Aromatic carbons adjacent to the oxetane-substituted carbon. |
| ~ 122 | Ar-C-Br | Aromatic carbon directly bonded to bromine. |
| ~ 80 | Oxetane -CH₂- | Methylene carbons of the oxetane ring, significantly deshielded by the adjacent oxygen atom.[8] |
| ~ 50 | Quaternary C | The central quaternary carbon atom bonded to the amine, aromatic ring, and oxetane carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: A small amount of the solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine | Primary amines typically show two distinct bands in this region.[6] |
| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| 2960-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations for the sp³ C-H bonds of the oxetane ring. |
| 1650-1580 | N-H bend | Primary Amine | Bending (scissoring) vibration of the primary amine group.[6] |
| ~ 1590 | C=C stretch | Aromatic Ring | Characteristic aromatic ring skeletal vibrations. |
| ~ 980 | C-O-C stretch (ring) | Oxetane Ether | The ring stretching or "breathing" mode of the oxetane ring is a key diagnostic peak.[9][10] |
| 1335-1250 | C-N stretch | Aromatic Amine | Stretching vibration of the carbon-nitrogen bond.[6] |
| ~ 1070 | C-Br stretch | Aryl Bromide | Characteristic stretching vibration for the carbon-bromine bond on an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: MS
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules, which involves bombarding the sample with high-energy electrons.[11]
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity at m/z = 227 and m/z = 229, corresponding to [C₉H₁₀⁷⁹BrNO]⁺ and [C₉H₁₀⁸¹BrNO]⁺, respectively.[12] This "M/M+2" pattern is a definitive indicator of the presence of one bromine atom.
-
Key Fragmentation Patterns: The molecular ion is expected to undergo fragmentation through several predictable pathways.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of Formaldehyde (CH₂O): A characteristic fragmentation of 3-substituted oxetanes involves the loss of formaldehyde (30 Da), leading to a prominent peak at m/z 197/199.[8] This is a result of the cleavage of the strained oxetane ring.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.[13]
-
Loss of Bromine: Loss of a bromine radical would result in a peak at m/z 148.
-
Bromophenyl Cation: Cleavage can lead to the formation of the bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157.[14]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR for structural elucidation, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis, researchers can confidently verify the identity, purity, and structure of this versatile chemical building block. The characteristic M/M+2 isotopic pattern in the mass spectrum, the unique signals of the oxetane ring in both ¹H NMR and IR, and the typical aromatic substitution pattern together form a definitive spectroscopic signature for this compound.
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An In-Depth Technical Guide to 3-(4-Bromophenyl)oxetan-3-amine in Medicinal Chemistry
Abstract
The strategic incorporation of strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a particularly powerful motif for optimizing drug candidates. This guide provides a comprehensive technical overview of a specific and highly versatile building block: 3-(4-Bromophenyl)oxetan-3-amine . We will explore its synthesis, its profound influence on the physicochemical and pharmacological properties of molecules, and its strategic application as a versatile scaffold in contemporary drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique attributes to overcome common liabilities in medicinal chemistry and unlock new chemical space.
The Rise of Oxetanes in Drug Design: A Paradigm Shift
For decades, medicinal chemists have grappled with the challenge of balancing potency with favorable pharmacokinetic profiles. The trend towards increasingly complex and lipophilic molecules to hit challenging biological targets often leads to issues with solubility, metabolic stability, and off-target toxicity. The introduction of small, polar, three-dimensional motifs represents a significant strategy to mitigate these challenges.
The oxetane ring, a four-membered cyclic ether, has gained prominence due to its unique combination of properties:
-
Enhanced Aqueous Solubility: The polar oxygen atom and compact, strained ring structure confer significant hydrogen-bond accepting capabilities, which can dramatically improve the water solubility of a parent molecule.[1][2]
-
Metabolic Stability: The oxetane ring is metabolically robust and can serve as a bioisosteric replacement for labile functionalities like carbonyls or gem-dimethyl groups, often shielding adjacent sites from enzymatic degradation.[1][3]
-
Three-Dimensionality (High sp³ Character): Moving away from flat, aromatic structures, the puckered, 3D framework of oxetanes can enhance binding selectivity to biological targets and reduce off-target effects.[3]
-
Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane ring effectively reduces the basicity (pKa) of the nitrogen atom.[4] This is a critical tool for fine-tuning a compound's properties to improve cell permeability and reduce liabilities such as hERG channel affinity.
The 3-aminooxetane substructure is one of the most widely used oxetane building blocks in drug discovery, frequently serving as a substrate in amide couplings and reductive aminations.[4] The 3,3-disubstitution pattern, as seen in the title compound, is particularly noted for conferring enhanced chemical stability to the oxetane ring.[4]
The Anatomy of a Powerhouse Scaffold: this compound
The subject of this guide, this compound, is not merely an oxetane-containing molecule but a highly strategic scaffold designed for versatility in drug discovery. Its power lies in the synergistic combination of its three key components:
-
The Oxetan-3-amine Core: Provides the foundational benefits of the oxetane ring—solubility, metabolic stability, and 3D geometry—while the primary amine serves as a crucial synthetic handle for derivatization.[5]
-
The 3,3-Disubstituted Aryl Moiety: The rigid connection of the phenyl ring at the C3 position creates a defined spatial orientation, presenting the aryl group as a vector for probing interactions within a target's binding pocket. This substitution pattern is known to be the most stable.[4]
-
The 4-Bromophenyl Group: This is the scaffold's key feature for enabling rapid and extensive Structure-Activity Relationship (SAR) exploration. The bromine atom is a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions.[6]
This deliberate design allows medicinal chemists to initiate a discovery program with a scaffold that already possesses favorable drug-like properties and offers a clear, efficient path for optimization.
Synthesis and Derivatization Strategy
The synthesis of this compound and its subsequent derivatization is a cornerstone of its utility. Below is a representative, multi-step synthetic workflow.
General Synthesis Protocol
A plausible and efficient synthesis of the core scaffold and its derivatives often begins with the formation of the oxetane ring, followed by functional group manipulations.
Step-by-Step Methodology:
-
Synthesis of 3-(4-Bromophenyl)oxetan-3-ol: Start with a suitable precursor, such as a substituted epoxide or diol, that can undergo intramolecular cyclization to form the oxetane ring. A common route involves the reaction of 1-(4-bromophenyl)ethanone with a sulfur ylide to form the corresponding epoxide, followed by rearrangement to an aldehyde and subsequent reactions to build the diol precursor for cyclization. Alternatively, commercially available 3-(4-Bromophenyl)oxetan-3-ol can be used as a starting point.[7]
-
Conversion to an Azide: The hydroxyl group of 3-(4-bromophenyl)oxetan-3-ol is activated (e.g., mesylation or tosylation) and then displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 3-azido-3-(4-bromophenyl)oxetane.
-
Reduction to the Amine: The azide is then reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or triphenylphosphine followed by water, to yield the target molecule, This compound .
-
Derivatization via Cross-Coupling: With the core scaffold in hand, the 4-bromo position becomes the focal point for diversification.
-
Suzuki-Miyaura Coupling: React the scaffold with a wide variety of commercially available boronic acids or esters using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) to generate C(sp²)-C(sp²) bonds, introducing new aryl or heteroaryl groups.[8][9][10][11][12]
-
Buchwald-Hartwig Amination: Couple the scaffold with primary or secondary amines, amides, or N-heterocycles using a palladium catalyst and a specialized phosphine ligand (e.g., X-Phos, RuPhos) to form new C-N bonds.[13][14][15][16][17]
-
This synthetic strategy provides a robust and modular platform for rapidly generating large libraries of diverse analogs for biological screening.
A Vector for Structure-Activity Relationship (SAR) Exploration
The 4-bromophenyl group is the scaffold's engine for optimization. It provides a reliable chemical handle to systematically probe the topology and electrostatic nature of a target's binding site. For instance, in a kinase inhibitor program, the 4-position often points towards the solvent-exposed region of the ATP-binding pocket.
Hypothetical SAR Study for a Kinase Target:
The table below illustrates a hypothetical SAR exploration where the 4-bromo position is modified using Suzuki coupling to probe for optimal interactions.
| Compound ID | R-Group (at 4-position) | Synthetic Method | Kinase IC₅₀ (nM) | Rationale for Choice |
| Core-Br | -Br | - | 1500 | Starting Scaffold |
| Ana-01 | -Phenyl | Suzuki Coupling | 850 | Probe for simple hydrophobic interaction |
| Ana-02 | -3-pyridyl | Suzuki Coupling | 250 | Introduce H-bond acceptor for solvent front |
| Ana-03 | -4-methoxyphenyl | Suzuki Coupling | 400 | Probe for H-bond acceptor & electronics |
| Ana-04 | -4-(N-methyl)carboxamide | Suzuki Coupling | 75 | Introduce H-bond donor/acceptor pair |
| Ana-05 | -4-cyanophenyl | Suzuki Coupling | 950 | Probe effect of electron-withdrawing group |
This systematic approach allows for the rapid identification of key interactions and the development of highly potent and selective lead compounds.
Experimental Protocol: Kinase Inhibition Assay
To validate the activity of synthesized analogs, a robust and reproducible biological assay is essential. The following is a standard protocol for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Europium-labeled anti-phospho-specific antibody
-
APC-labeled streptavidin (or similar FRET pair)
-
384-well assay plates (low volume, white)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the kinase enzyme to the desired concentration (e.g., 2x final concentration) in kinase assay buffer. Add the enzyme solution to all wells except the negative controls.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase assay buffer (e.g., 2x final concentration). Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Prepare a "stop/detection" solution containing the Eu-labeled antibody and APC-labeled streptavidin in a detection buffer (often containing EDTA to chelate Mg²⁺ and stop the reaction). Add this solution to all wells.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody-substrate binding and development of the TR-FRET signal.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm). Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a powerful convergence of desirable traits in modern medicinal chemistry. It combines the intrinsic physicochemical benefits of the 3,3-disubstituted oxetane ring with a strategically placed functional handle for rapid and systematic optimization. [3][4]Its ability to improve solubility, enhance metabolic stability, modulate amine basicity, and provide a rigid, three-dimensional framework makes it an invaluable tool for addressing common challenges in drug development, particularly in areas like oncology and central nervous system disorders. [2][18][19]As drug discovery continues to tackle increasingly difficult biological targets, the rational design and application of versatile, pre-optimized scaffolds like this compound will be critical for the efficient and successful development of the next generation of therapeutics.
References
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Vogt, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. Available at: [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12564–12666. Available at: [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
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Wang, Z., et al. (2023). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. Available at: [Link]
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Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... Available at: [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
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ACS Publications. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Available at: [Link]
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ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]
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Royal Society of Chemistry. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Available at: [Link]
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ResearchGate. (2025). Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Available at: [Link]
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National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]
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ResearchGate. (n.d.). Representative-[4][20]amphoteric molecules versus 3-aminooxetanes. Available at: [Link]
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Royal Society of Chemistry. (2019). Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Available at: [Link]
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PubMed Central. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]
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National Institutes of Health. (2021). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Available at: [Link]
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Amerigo Scientific. (n.d.). 3-(4-Bromophenyl)oxetan-3-ol. Available at: [Link]
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MDPI. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. Available at: [Link]
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MDPI. (2022). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Available at: [Link]
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Methodological & Application
An In-Depth Technical Guide to 3-(4-Bromophenyl)oxetan-3-amine: Synthesis and Application Protocols
Introduction: The Strategic Value of the Oxetane Scaffold
In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The 3-aryloxetan-3-amine scaffold has emerged as a privileged structure, offering a unique combination of properties that address common challenges in drug development.[1][2] The four-membered oxetane ring is not merely a linker; its inherent strain (approximately 25.5 kcal/mol) and polarity impart significant advantages.[3] It is frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties. This substitution can enhance aqueous solubility, improve metabolic stability, and increase the three-dimensionality of a molecule, often leading to improved binding affinity and selectivity for its biological target.[4][5]
This guide focuses on a particularly versatile derivative: 3-(4-Bromophenyl)oxetan-3-amine . This compound serves as a powerful building block for two key reasons:
-
The primary amine is a nucleophilic handle, readily available for a wide array of derivatization reactions to explore structure-activity relationships (SAR).
-
The 4-bromophenyl group is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents.
This document provides detailed, field-tested protocols for the synthesis of this compound and demonstrates its practical application in a drug discovery context.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrNO | [6][7] |
| Molecular Weight | 228.09 g/mol | [6][7] |
| Monoisotopic Mass | 226.99458 Da | [8] |
| CAS Number | 1349972-68-4 | [6][7] |
| Appearance | Typically an off-white to yellow solid | [9] |
| Predicted XLogP3 | 2.3 | [8] |
| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)N | [6] |
| InChIKey | MVCBHLRSKKAPPR-UHFFFAOYSA-N | [8] |
The structure features a strained four-membered ring which, contrary to early assumptions, is puckered.[3] This non-planar conformation is a key contributor to the scaffold's value in creating molecules that can explore complex protein binding pockets.[4]
Core Synthetic Protocols: From Precursor to Final Product
The synthesis of this compound is most effectively achieved via a two-step sequence involving the formation of a nitrile intermediate followed by its reduction. This approach is reliable and scalable.
Synthetic Workflow Overview
The overall strategy involves the conversion of a readily available ketone to the target primary amine via a nitrile intermediate. This workflow is robust and utilizes standard laboratory transformations.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 3-(4-Bromophenyl)oxetan-3-carbonitrile (Intermediate)
| Reagents & Materials | Amount (10 mmol scale) | Molar Eq. | Notes |
| 3-(4-Bromophenyl)oxetan-3-one | 2.27 g | 1.0 | Starting material. |
| Trimethylsilyl cyanide (TMSCN) | 1.2 g (1.5 mL) | 1.2 | Highly toxic; handle in a fume hood. |
| Zinc Iodide (ZnI₂) | 320 mg | 0.1 | Lewis acid catalyst. |
| Anhydrous Dichloromethane (DCM) | 50 mL | - | Ensure solvent is dry. |
| Saturated aq. NaHCO₃ | 50 mL | - | For work-up. |
| Anhydrous MgSO₄ | - | - | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(4-bromophenyl)oxetan-3-one (1.0 eq) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Catalyst Addition: Add zinc iodide (0.1 eq) to the solution.
-
Cyanide Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes. Caution: TMSCN is volatile and highly toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes) until the starting ketone is consumed.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure nitrile intermediate.
Protocol 2: Reduction of Nitrile to this compound
Causality and Principle: The reduction of a nitrile to a primary amine is a classic and reliable transformation.[12] We have two primary choices of reagent:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective reducing agent that provides high yields but requires a strictly anhydrous setup and a careful quenching procedure.[11]
-
Catalytic Hydrogenation: A milder alternative (e.g., using Raney Nickel or Palladium on Carbon) that avoids pyrophoric reagents but may require specialized high-pressure equipment.[11][13]
This protocol details the LiAlH₄ method due to its common accessibility in standard synthesis labs.
| Reagents & Materials | Amount (5 mmol scale) | Molar Eq. | Notes |
| 3-(4-Bromophenyl)oxetan-3-carbonitrile | 1.18 g | 1.0 | From Protocol 1. |
| Lithium Aluminum Hydride (LiAlH₄) | 285 mg | 1.5 | Pyrophoric solid; handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | 40 mL | - | Must be anhydrous. |
| Distilled Water | 0.3 mL | - | For Fieser work-up. |
| 15% aq. NaOH solution | 0.3 mL | - | For Fieser work-up. |
| Distilled Water | 0.9 mL | - | For Fieser work-up. |
| Anhydrous Na₂SO₄ | - | - | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: Charge a dry 100 mL round-bottom flask, equipped with a magnetic stir bar and reflux condenser, with LiAlH₄ (1.5 eq) under an inert atmosphere. Carefully add anhydrous THF (20 mL) to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve the 3-(4-bromophenyl)oxetan-3-carbonitrile (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 66 °C) for 3-5 hours. Monitor the reaction by TLC until the starting nitrile is no longer visible.
-
Quenching (Fieser Work-up): Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:
-
0.3 mL of water
-
0.3 mL of 15% aqueous NaOH
-
0.9 mL of water Causality: This specific sequence is crucial. It converts the aluminum salts into a granular, easily filterable solid, simplifying the work-up compared to an acid quench.[11]
-
-
Work-up: Allow the resulting slurry to stir at room temperature for 1 hour. Add anhydrous sodium sulfate (Na₂SO₄), stir for another 15 minutes, and then filter the granular precipitate through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude amine can be purified by vacuum distillation or by flash column chromatography (using a silica gel column pre-treated with 1% triethylamine in the eluent to prevent product tailing).
Expected Characterization:
-
¹H NMR: Disappearance of the nitrile signal and appearance of a broad singlet corresponding to the -NH₂ protons.
-
IR Spectroscopy: Disappearance of the characteristic nitrile stretch (~2250 cm⁻¹) and appearance of N-H stretching bands (~3300-3400 cm⁻¹).
-
Mass Spectrometry: Observation of the correct molecular ion peak for C₉H₁₀BrNO.
Application Protocols: Utility in Drug Discovery
This compound is not an end product but a versatile starting point. Its primary amine is a strong nucleophile, perfect for building out molecular complexity.
Application Workflow in Lead Optimization
This building block is ideal for systematic exploration of the chemical space around a pharmacophore. The amine allows for diversification at one vector, while the aryl bromide allows for diversification at a second, orthogonal vector.
Caption: Drug discovery workflow utilizing the dual reactivity of the scaffold.
Protocol 3: Example Derivatization via Amide Coupling
Principle: This protocol demonstrates the most common use of the amine functionality: the formation of an amide bond with a carboxylic acid. Amide bonds are stable and prevalent in pharmaceuticals. The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a standard, high-yielding method that avoids the need to convert the carboxylic acid to a more reactive acyl chloride.
| Reagents & Materials | Amount (1 mmol scale) | Molar Eq. | Notes |
| This compound | 228 mg | 1.0 | From Protocol 2. |
| Carboxylic Acid (R-COOH) | - | 1.1 | Chosen based on desired SAR. |
| HATU | 418 mg | 1.1 | Coupling reagent. |
| DIPEA | 388 mg (0.5 mL) | 3.0 | Non-nucleophilic base. |
| Anhydrous DMF or DCM | 10 mL | - | Reaction solvent. |
Step-by-Step Methodology:
-
Setup: In a clean, dry vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF (5 mL). Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the amine by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash successively with 1M HCl (2x 20 mL), saturated aqueous NaHCO₃ (2x 20 mL), and brine (1x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide product can be purified by flash chromatography or preparative HPLC.
Safety and Handling
-
This compound: Assumed to be a potential irritant. Handle with standard PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Must be handled under an inert atmosphere in a dry environment.
-
Trimethylsilyl cyanide (TMSCN): Extremely toxic and volatile. Releases hydrogen cyanide gas upon contact with moisture or acid. Must be handled in a certified chemical fume hood with appropriate respiratory protection and gloves.
-
Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Always use in well-ventilated areas or a fume hood.
Conclusion
This compound is a high-value scaffold for contemporary drug discovery. Its unique structural and physicochemical properties, imparted by the strained oxetane ring, offer a distinct advantage over more conventional building blocks.[5][10] The synthetic protocols provided herein are robust and based on well-established chemical principles, enabling researchers to reliably access this compound. Furthermore, its dual functional handles provide a clear and logical pathway for rapid library synthesis and lead optimization, making it an essential tool for scientists and drug development professionals aiming to create the next generation of therapeutics.
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Application Notes and Protocols: 3-(4-Bromophenyl)oxetan-3-amine as a Versatile Chemical Probe for Target Identification and Engagement
Introduction: The Emergence of Oxetanes in Chemical Biology
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, make it an attractive motif for designing novel therapeutic agents and chemical probes.[1][2][4] Oxetanes can serve as isosteres for commonly used functional groups like carbonyls and gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability.[3][4] These characteristics are highly desirable for the development of effective chemical probes intended for use in complex biological systems.
3-(4-Bromophenyl)oxetan-3-amine represents a promising scaffold for the development of a chemical probe. The primary amine provides a versatile handle for functionalization, allowing for the attachment of reporter tags such as biotin or fluorescent dyes. The bromophenyl group can be exploited for further chemical modifications, such as cross-coupling reactions, or can serve as a key binding element for a protein target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe for target identification and validation.
Probe Design and Synthesis: Crafting a Tool for Discovery
To be an effective chemical probe, this compound must be functionalized with a reporter group for detection and an affinity tag for enrichment of its binding partners.[6][7] A common and robust strategy involves the incorporation of a biotin tag for affinity purification and an alkyne or azide handle for "click" chemistry-based conjugation of fluorescent dyes or other reporter groups.[8][9][10][11]
The primary amine of this compound is the logical point of attachment for a linker arm containing these functionalities. A polyethylene glycol (PEG) linker is often employed to enhance solubility and minimize steric hindrance between the probe and its target protein.
Proposed Synthesis of a Biotinylated and Click-Ready Probe:
The synthesis would involve a multi-step process starting with the acylation of the primary amine of this compound with a bifunctional linker containing a protected alkyne and a terminal carboxylic acid. Subsequent deprotection of the alkyne and coupling with an azide-functionalized biotin molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) would yield the final probe.
Part 1: Target Identification using Affinity-Based Chemical Proteomics
A primary application of a chemical probe is the identification of its cellular binding partners.[7][12] The following protocol outlines a general workflow for an affinity-based pull-down experiment using a biotinylated derivative of this compound.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol: AP-MS
1. Cell Culture and Probe Treatment:
-
Culture the cell line of interest to 80-90% confluency.
-
Treat the cells with the biotinylated this compound probe at various concentrations and for different durations to determine optimal labeling conditions. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
3. Affinity Enrichment:
-
Incubate the cell lysate with streptavidin-coated magnetic beads or agarose resin for 1-2 hours at 4°C with gentle rotation.[12]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation:
-
Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using a competitive elution buffer containing excess free biotin.
-
Separate the eluted proteins by SDS-PAGE.
5. Protein Identification by LC-MS/MS:
-
Excise the protein bands of interest from the gel and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1-10 µM | To ensure sufficient target labeling while minimizing off-target effects. |
| Incubation Time | 1-4 hours | To allow for cellular uptake and target engagement. |
| Lysis Buffer | RIPA or similar | To efficiently solubilize proteins. |
| Washing Steps | 3-5 washes | To reduce background from non-specific binders. |
| Elution Method | SDS-PAGE sample buffer | For complete denaturation and elution. |
Part 2: Target Engagement and Validation
Once potential targets are identified, it is crucial to validate the interaction and demonstrate that the probe engages the target within the cellular environment.[6][18] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells or cell lysates.[19][20][21][22][23]
Principle of CETSA®
CETSA® is based on the principle that the thermal stability of a protein changes upon ligand binding.[19][21][22] When a protein is heated, it denatures and aggregates. The binding of a small molecule can stabilize the protein, leading to a higher melting temperature (Tagg). This thermal shift can be quantified to assess target engagement.
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA®
1. Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
2. Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
3. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
4. Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melt curve.
-
The temperature at which 50% of the protein has aggregated is the Tagg. A shift in the Tagg in the presence of the probe indicates target engagement.
| Parameter | Recommendation | Rationale |
| Temperature Range | 40-70°C in 2°C increments | To capture the full melting curve of the target protein. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without excessive protein degradation. |
| Lysis Method | Freeze-thaw | A gentle method to lyse cells without introducing heat. |
| Detection Method | Western Blot | A standard and reliable method for quantifying specific proteins. |
Part 3: Competitive Binding Assays for Selectivity Profiling
To characterize the selectivity of this compound, competitive binding assays can be performed. Kinobeads, which are broad-spectrum kinase inhibitors immobilized on beads, are a powerful tool for profiling the kinase inhibitory activity of a compound.[24][25][26][27][28]
Principle of Kinobeads Profiling
Kinobeads are used to enrich a large portion of the cellular kinome.[24][25][26] In a competitive binding experiment, a cell lysate is pre-incubated with the test compound (this compound) before adding the kinobeads. If the compound binds to a particular kinase, it will compete with the kinobeads, resulting in a reduced amount of that kinase being pulled down. This reduction can be quantified by mass spectrometry.
Experimental Workflow: Kinobeads Competition Assay
Caption: Workflow for Kinobeads Competition Assay.
Detailed Protocol: Kinobeads Competition Assay
1. Lysate Preparation:
-
Prepare a native cell lysate under non-denaturing conditions to preserve kinase activity.
2. Competitive Incubation:
-
Incubate the lysate with increasing concentrations of this compound for 1 hour at 4°C.
3. Kinase Enrichment:
-
Add the kinobead slurry to the lysate and incubate for another hour at 4°C.
-
Wash the beads to remove unbound proteins.
4. Sample Preparation for MS:
-
Perform on-bead digestion of the captured kinases using trypsin.
5. LC-MS/MS and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Use label-free quantification to determine the relative abundance of each identified kinase in the presence and absence of the competitor compound.
-
Generate dose-response curves to determine the binding affinity (e.g., IC50) of the compound for each kinase.
| Parameter | Recommendation | Rationale |
| Compound Concentration | A range from nM to µM | To generate a full dose-response curve. |
| Lysate Amount | 1-5 mg of total protein | To ensure sufficient kinase for detection. |
| Digestion | On-bead digestion | To streamline the workflow and minimize sample loss. |
| Quantification | Label-free quantification | A robust method for comparing protein abundance across samples. |
Conclusion
This compound is a promising and versatile starting point for the development of potent and selective chemical probes. The protocols outlined in this application note provide a comprehensive framework for utilizing such probes in target identification, validation, and selectivity profiling. By combining affinity-based chemical proteomics, CETSA®, and competitive binding assays, researchers can effectively elucidate the mechanism of action of small molecules and accelerate the drug discovery process.
References
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- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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Médard, J., Bantscheff, M., & Drewes, G. (2015). Kinobeads and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1574-1585. [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
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Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(22), e3821. [Link]
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- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
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Duncan, J. S., Whittle, M. C., Nakamura, K., & Abell, C. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Analytical Chemistry, 84(15), 6523-6530. [Link]
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Singh, I., & Heitman, L. H. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. PLoS One, 16(11), e0259523. [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
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Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Retrieved from [Link]
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Shaw, J., & Dai, L. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2315-2323. [Link]
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JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]
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Boyle, T. P., & Clausen, D. J. (2015). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 20(10), 18768-18783. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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Salisbury, C. M., & Cravatt, B. F. (2007). Click chemistry in proteomic investigations. Bioconjugate Chemistry, 18(6), 1651-1664. [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]
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ACS Publications. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7859-7867. [Link]
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Future Science. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1289-1303. [Link]
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Al-Sanea, M. M., & Abdel-Aziz, M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. [Link]
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Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]
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Taylor & Francis Online. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Expert Opinion on Drug Discovery, 14(1), 51-69. [Link]
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
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Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]
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Application Note: Strategic Deployment of 3-(4-Bromophenyl)oxetan-3-amine in High-Throughput Screening for Novel Hit Discovery
Abstract
The integration of novel chemical scaffolds into drug discovery pipelines is paramount for accessing new, biologically relevant chemical space. The oxetane ring, a four-membered saturated ether, has emerged as a valuable motif for its ability to confer favorable physicochemical properties upon drug candidates, such as improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Bromophenyl)oxetan-3-amine, a representative oxetane-containing scaffold, in high-throughput screening (HTS) campaigns. We present the scientific rationale for its inclusion in screening libraries, a detailed protocol for a fluorescence-based biochemical assay, and a framework for assay validation and data analysis, thereby empowering discovery teams to effectively leverage this promising chemical entity.
Scientific Rationale & Compound Profile
The Oxetane Scaffold: A Modern Tool in Medicinal Chemistry
The oxetane ring is increasingly recognized as a "privileged" scaffold in drug design.[2][3] Its utility stems from a unique combination of structural and electronic properties that can overcome common liabilities in lead compounds.
-
Physicochemical Property Modulation : The strained four-membered ring and the polar ether oxygen allow oxetanes to act as effective hydrogen bond acceptors.[4] Strategically replacing lipophilic groups like a gem-dimethyl or a carbonyl with an oxetane can significantly increase aqueous solubility and reduce lipophilicity (LogD), properties crucial for favorable pharmacokinetics.[1]
-
Metabolic Stability : Oxetanes can block metabolically labile sites within a molecule.[1] Furthermore, some oxetane-containing compounds can be metabolized by microsomal epoxide hydrolase (mEH) rather than cytochrome P450 (CYP450) enzymes, which may reduce the risk of drug-drug interactions.[3][5]
-
Structural Impact : The sp³-rich, three-dimensional nature of the oxetane ring provides access to unexplored chemical space compared to more common flat, aromatic rings.[3] This can lead to novel binding interactions and improved target selectivity. The ring's electron-withdrawing nature can also lower the pKa of adjacent amines, a useful tactic for tuning compound properties.[3]
Profile: this compound
This compound is an exemplary building block for HTS libraries. It strategically combines three key features:
-
The Oxetane Core : Imparts the desirable physicochemical properties discussed above.
-
The Primary Amine : A critical functional group that can act as a hydrogen bond donor or acceptor, or form salt-bridge interactions with biological targets like kinases, proteases, and G-protein coupled receptors (GPCRs).
-
The 4-Bromophenyl Group : Provides a crucial synthetic handle. The bromine atom can be readily functionalized using well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid generation of analogues for structure-activity relationship (SAR) studies during hit-to-lead optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [6][7] |
| Molecular Weight | 228.09 g/mol | [6][7] |
| CAS Number | 1349972-68-4 | [6][7] |
| Appearance | Solid | |
| Key Features | Oxetane scaffold, primary amine, synthetic handle (Br) | N/A |
High-Throughput Screening (HTS) Assay Development & Validation
The successful identification of genuine "hits" from a large compound library is critically dependent on the quality of the screening assay.[8] HTS involves the miniaturization and automation of biological assays to test thousands to millions of compounds efficiently.[9][10][11]
Assay Selection: Biochemical vs. Cell-Based
The choice of assay format is dictated by the research question and the nature of the biological target.
-
Biochemical Assays : These cell-free assays measure the direct effect of a compound on a purified target, such as an enzyme or receptor.[12][13] They are generally simpler, have lower variability, and are ideal for target-based drug discovery.
-
Cell-Based Assays : These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and cytotoxicity.[14][15][16] They are essential for phenotypic screening and understanding a compound's activity in a complex biological system.
For this application note, we will detail a protocol for a common biochemical assay, as it provides a clear and robust framework for initial hit identification.
The Z'-Factor: A Cornerstone of HTS Assay Quality
Before commencing a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for this purpose.[17][18][19] It quantifies the separation between the distributions of the positive and negative controls.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between controls. The assay is robust and reliable for HTS.[18][20] |
| 0 to 0.5 | Marginal | The separation is small; the assay may be acceptable but is prone to false positives/negatives. Optimization is recommended.[18] |
| < 0 | Unacceptable | The distributions of the controls overlap significantly. The assay is not suitable for screening.[18][19] |
A pre-screen "dry run" using only control compounds is mandatory to ensure the Z'-factor is consistently above 0.5 before committing to the full library screen.[21]
General HTS Workflow
The overall process from assay conception to confirmed hit is a multi-step endeavor.
Conclusion
This compound represents a class of modern chemical scaffolds with highly desirable properties for drug discovery. Its strategic inclusion in HTS libraries provides an opportunity to identify novel hit compounds with favorable starting points for lead optimization. By employing robust, validated HTS assays as detailed in this note, research organizations can effectively screen for modulators of their biological targets. The subsequent confirmation and SAR expansion, facilitated by the compound's inherent synthetic tractability, paves the way for the development of the next generation of therapeutics.
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analytical methods for 3-(4-Bromophenyl)oxetan-3-amine quantification
An Application Note and Protocol for the Quantification of 3-(4-Bromophenyl)oxetan-3-amine in Pharmaceutical Development
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of this compound, a key intermediate in modern pharmaceutical synthesis. The unique physicochemical properties of this molecule, featuring a polar oxetane ring, a basic primary amine, and a hydrophobic bromophenyl group, present distinct analytical challenges, including potential peak tailing in chromatography and the need for high-sensitivity detection.[1][2] This document provides two validated protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. We delve into the causality behind experimental choices, from mobile phase composition to method validation strategies, ensuring each protocol is a self-validating system compliant with international regulatory standards.
Introduction: The Analytical Imperative
This compound is an emerging building block in drug discovery, where the oxetane moiety is often used as a bioisostere for gem-dimethyl or carbonyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2] As this intermediate progresses through the drug development pipeline, its precise quantification is paramount for ensuring process consistency, final product quality, and patient safety. An unreliable analytical method can lead to regulatory non-compliance, batch failures, and compromised patient outcomes.[3]
This application note provides the necessary protocols to establish analytical control over this compound, ensuring that the methods are suitable for their intended purpose.[4] The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Method Selection: A Rationale-Driven Approach
The molecular structure of this compound dictates the optimal analytical strategy.
-
Chromatography: The compound's polarity makes it suitable for reversed-phase liquid chromatography. However, the basic primary amine can interact with acidic residual silanols on silica-based columns, causing poor peak shape. This necessitates careful selection of the column and mobile phase modifiers.[6]
-
Detection: The bromophenyl group contains a strong chromophore, making it readily detectable by UV spectroscopy. For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry is the preferred choice, leveraging the amine's ability to be easily ionized.[7][8]
Based on these considerations, we present two complementary methods:
-
HPLC-UV: A robust, accessible, and cost-effective method ideal for routine analysis, such as in-process controls and release testing of the drug substance.
-
LC-MS/MS: A highly sensitive and specific method essential for quantifying low-level impurities, analyzing samples in complex biological matrices, or conducting rigorous stability and degradation studies.[7][9]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for accuracy, precision, and robustness in a quality control environment.
Principle of the Method
The analyte is separated on a C18 reversed-phase column. The mobile phase consists of an aqueous buffer and an organic modifier. To mitigate peak tailing from the basic amine, a low concentration of an acid (e.g., trifluoroacetic acid) is added to the mobile phase to ensure the analyte is in its protonated form, minimizing secondary interactions with the stationary phase. Quantification is achieved by measuring the UV absorbance at a wavelength corresponding to the analyte's maximum absorbance (λmax) and comparing it to a calibration curve prepared from a certified reference standard.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA), (HPLC Grade, ≥ 99.5%)
-
Methanol (HPLC Grade)
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-10 min (20% B to 80% B), 10-12 min (80% B), 12-12.1 min (80% B to 20% B), 12.1-15 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 225 nm |
3.2.3. Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
3.2.4. Sample Preparation
-
Accurately weigh the sample containing this compound to obtain a theoretical final concentration of ~25 µg/mL.
-
Dissolve the sample in the diluent, using sonication if necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation Framework
Any analytical method used in a regulated environment must be validated to demonstrate its suitability.[3][10]
3.3.1. Specificity and Forced Degradation Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated through forced degradation studies, which also provide insight into the molecule's intrinsic stability.[11][12] A sample solution is subjected to stress conditions to induce ~10-20% degradation.[13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²).
The stressed samples are then analyzed. The method is deemed specific if the peak for this compound is well-resolved from all degradation peaks, as assessed by peak purity analysis using a DAD.
3.3.2. Validation Data Summary
| Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 1.0% Intermediate Precision ≤ 2.0% | 0.45% 1.10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.7 µg/mL |
High-Sensitivity Method: LC-MS/MS
This method is essential when trace-level quantification is required, offering superior sensitivity and selectivity over HPLC-UV.
Principle of the Method
The chromatographic separation is similar to the HPLC-UV method. Following elution from the column, the analyte is directed into a mass spectrometer. Electrospray Ionization (ESI) in positive mode is used to generate the protonated molecular ion [M+H]⁺. In the first quadrupole, this parent ion is selected. It then passes into a collision cell where it is fragmented. The second quadrupole selects for specific, stable fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, enabling ultra-trace quantification.[7][8]
Experimental Protocol: LC-MS/MS
4.2.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Column | Agilent InfinityLab Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-minute gradient from 10% to 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
4.2.2. Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | Precursor Ion (Q1): m/z 228.0 Product Ion (Q3) Quantifier: To be determined experimentally Product Ion (Q3) Qualifier: To be determined experimentally |
| Collision Energy (CE) | To be optimized for each transition |
Note: The exact m/z for the brominated compound will show a characteristic isotopic pattern (¹⁹Br/⁸¹Br). The transition for the most abundant isotope (e.g., ⁷⁹Br) is typically chosen. The product ions and collision energies must be determined by infusing a standard solution and performing product ion scans.
Method Validation
The validation approach is similar to the HPLC-UV method but with a focus on achieving much lower detection and quantification limits.
4.3.1. Validation Data Summary
| Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 ng/mL | Confirmed |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.7% |
| Precision (% RSD) | Repeatability ≤ 15.0% Intermediate Precision ≤ 20.0% | 6.8% 12.4% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.025 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 ng/mL |
Alternative Method: Quantitative NMR (qNMR)
For applications requiring an absolute measure of purity without a dedicated reference standard, qNMR is an invaluable tool.
-
Principle: qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal calibration standard.[14] The signal must be unique and fully resolved from other signals in the spectrum.[15]
-
Advantages: As a primary ratio method, it does not require a chemically identical reference standard. It is non-destructive and provides structural information simultaneously.
-
Considerations: The main limitation is its lower sensitivity compared to chromatographic methods.[16] For this compound, the aromatic protons on the phenyl ring that do not overlap with other signals would be suitable for quantification.
Conclusion
The analytical control of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. This guide provides two distinct, validated, and robust methods to achieve this control. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications. By understanding the rationale behind each procedural step and rigorously validating the chosen method, researchers and scientists can ensure the generation of consistently reliable and accurate data, underpinning the quality and safety of the final pharmaceutical product.
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Application Notes and Protocols for Protein Binding Studies using 3-(4-Bromophenyl)oxetan-3-amine
Introduction: The Strategic Value of 3-(4-Bromophenyl)oxetan-3-amine in Exploring Protein-Ligand Interactions
In the landscape of modern drug discovery and chemical biology, the selection of small molecule probes is a critical determinant of success. This compound emerges as a compound of significant interest for researchers investigating protein-ligand interactions. Its unique structural features—the oxetane ring, the primary amine, and the bromo-substituted phenyl group—each contribute to its potential as a valuable tool for elucidating binding events and informing structure-activity relationships (SAR).
The oxetane motif, a four-membered cyclic ether, has gained considerable traction in medicinal chemistry.[1][2][3] It is recognized for its ability to confer favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and lipophilicity, while also introducing a three-dimensional character that can be crucial for specific interactions within a protein's binding pocket.[4][5][6] The incorporation of an oxetane ring can be a strategic move to enhance the "drug-like" properties of a molecule.[7]
The primary amine at the 3-position of the oxetane serves as a key interaction point, capable of forming hydrogen bonds and salt bridges with amino acid residues in a protein target. The presence of the oxetane can also modulate the basicity of this proximal amine, a factor that can influence binding affinity and pharmacokinetic properties.[5]
Furthermore, the 4-bromophenyl substituent is not merely a bulky group; the bromine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its significant contribution to protein-ligand binding affinity and selectivity.[8][9][10][11] The strategic placement of a halogen can thus provide an additional anchor point for the ligand within the binding site.
This guide provides a comprehensive overview of the application of this compound in protein binding studies. We will delve into detailed protocols for established biophysical techniques, including Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), as well as computational docking approaches. The causality behind experimental choices will be emphasized to empower researchers to design and execute robust and insightful experiments.
I. Preliminary Considerations: Compound Handling and Characterization
Prior to initiating any binding studies, it is imperative to ensure the quality and proper handling of this compound.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| Molecular Formula | C9H11BrClNO | [12][13] |
| Molecular Weight | 264.55 g/mol | [14] |
| CAS Number | 1349718-53-1 | [12] |
| Purity | ≥97% (recommended) | [12] |
| Solubility | Information should be determined empirically in relevant buffers. | |
| Storage | Room temperature, in a dry, well-sealed container. | [15] |
Protocol 1: Stock Solution Preparation and Quality Control
-
Solubility Testing : Before preparing a high-concentration stock, assess the solubility of this compound hydrochloride in the primary buffers to be used for your binding assays (e.g., PBS, HEPES).
-
Stock Solution Preparation : Accurately weigh the compound and dissolve it in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Purity Verification (Optional but Recommended) : Confirm the identity and purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
II. Initial Screening for Protein Binding: Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying potential ligands for a target protein.[16][17][18] The principle lies in the fact that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[19][20]
Causality in TSA Protocol Design:
-
Dye Selection : A fluorescent dye, such as SYPRO Orange, is used, which preferentially binds to hydrophobic regions of a protein.[18] As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence.[17]
-
Buffer Conditions : The buffer composition (pH, ionic strength) should be optimized for protein stability.
-
Ligand Concentration : A sufficiently high concentration of the ligand is used to ensure that a significant portion of the protein is in the bound state.
Diagram 1: Thermal Shift Assay (TSA) Workflow
Caption: Steps in a typical SPR binding cycle.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation and Protein Immobilization :
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Immobilize the target protein to the desired density.
-
Deactivate any remaining active esters.
-
-
Analyte Preparation : Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 100 times the expected KD. Include a buffer blank (with equivalent DMSO) for double referencing.
-
Binding Analysis :
-
Equilibrate the system with running buffer to establish a stable baseline.
-
Inject the analyte solutions in increasing order of concentration, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis :
-
Subtract the reference surface and buffer blank sensorgrams.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Table 3: Typical Kinetic and Affinity Parameters from SPR
| Parameter | Description | Typical Range for Drug-like Molecules |
| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻¹ - 10⁻⁵ |
| KD (M) | Equilibrium dissociation constant | nM - µM |
IV. Thermodynamic Characterization of Binding: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). [21][22][23]
Causality in ITC Protocol Design:
-
Buffer Matching : It is critical that the buffer for the protein in the cell and the ligand in the syringe are identical to minimize heats of dilution, which can obscure the binding signal. [22][23]* Concentration Optimization : The concentrations of the protein and ligand must be carefully chosen to ensure a sigmoidal binding isotherm, which is necessary for accurate determination of the binding parameters.
-
Stirring Speed : The stirring speed must be sufficient to ensure rapid mixing upon injection but not so high as to denature the protein. [21]
Diagram 3: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Protocol 4: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation :
-
Dialyze the purified protein against the final ITC buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl) overnight.
-
Dissolve this compound in the dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup :
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Experiment Execution :
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis :
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Table 4: Thermodynamic Parameters from ITC
| Parameter | Description |
| KD (M) | Equilibrium dissociation constant (a measure of affinity). |
| n | Stoichiometry of binding (number of ligand molecules bound per protein molecule). |
| ΔH (kcal/mol) | Enthalpy change of binding (heat released or absorbed). |
| ΔG (kcal/mol) | Gibbs free energy change of binding (calculated from KD). |
| ΔS (cal/mol·K) | Entropy change of binding (calculated from ΔG and ΔH). |
V. In Silico Prediction of Binding Mode: Computational Docking
Computational docking is a valuable tool for predicting the binding pose of a small molecule within the binding site of a protein and for estimating the binding affinity. [24][25][26]This can provide structural insights into the observed binding data and guide further optimization of the ligand.
Causality in Docking Protocol Design:
-
Protein Structure Preparation : A high-quality 3D structure of the target protein (from X-ray crystallography or cryo-EM) is essential. The structure must be prepared by adding hydrogens, assigning protonation states, and removing water molecules.
-
Ligand Preparation : The 3D structure of this compound must be generated and energy-minimized.
-
Docking Algorithm and Scoring Function : The choice of docking software and scoring function will influence the accuracy of the predicted binding pose and affinity.
Diagram 4: Computational Docking Workflow
Caption: General workflow for computational docking.
Protocol 5: Computational Docking
-
Protein Preparation :
-
Obtain a high-resolution 3D structure of the target protein.
-
Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera (adding hydrogens, removing crystallographic waters, repairing missing side chains).
-
-
Ligand Preparation :
-
Generate a 3D structure of this compound.
-
Perform ligand preparation, including generating possible ionization and tautomeric states at the relevant pH.
-
-
Grid Generation : Define the binding site on the protein by generating a receptor grid around the known active site or a potential allosteric site.
-
Docking : Dock the prepared ligand into the receptor grid using a docking program (e.g., Glide, AutoDock, GOLD).
-
Pose Analysis :
-
Analyze the top-scoring docking poses.
-
Visualize the predicted binding mode and identify key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between this compound and the protein.
-
Compare the predicted interactions with experimental data (e.g., from mutagenesis studies) to validate the docking results.
-
VI. Concluding Remarks and Future Directions
This compound represents a strategically designed chemical tool for the exploration of protein-ligand interactions. The protocols detailed in this guide provide a robust framework for characterizing its binding to a protein of interest, from initial screening to detailed thermodynamic and structural investigation. By systematically applying these techniques, researchers can gain a comprehensive understanding of the molecular recognition events that underpin biological function and disease, thereby accelerating the pace of drug discovery and chemical biology research. The insights gained from studying this and similar fragments can guide the rational design of more potent and selective therapeutic agents.
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NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). Available at: [Link]
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Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Available at: [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]
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Wang, S. et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Available at: [Link]
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protocols.io. (2025, July 6). Isothermal Titration Calorimetry (ITC). Available at: [Link]
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Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). Small Molecule Interactions. Available at: [Link]
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Voth, M. et al. (2009). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. Angewandte Chemie International Edition, 48(41), 7645-7648. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. Available at: [Link]
-
Vajda Lab. (n.d.). Protein Small Molecule Interactions. Available at: [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Available at: [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Available at: [Link]
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Gumbart, J. C., & Chipot, C. (2013). Computational evaluation of protein-small molecule binding. Journal of Chemical Theory and Computation, 9(1), 79-88. Available at: [Link]
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Moro, A. et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 64(16), 5143-5152. Available at: [Link]
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Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. Available at: [Link]
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Sirimulla, S. et al. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(21), 9341-9356. Available at: [Link]
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Heidrich, F. et al. (2019). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(21), 9341-9356. Available at: [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Available at: [Link]
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Forli, S. et al. (2016). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Theory and Computation, 12(1), 359-370. Available at: [Link]
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TSI Journals. (n.d.). A Structural Perspective On Halogens In Protein Ligand Binding Mechanisms. Available at: [Link]
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Adams, J. J. et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 171-191. Available at: [Link]
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Application Notes and Protocols: Synthesis of 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride Salt
Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in medicinal chemistry as a privileged structural motif.[1][2] Its incorporation into small molecules can significantly modulate key physicochemical properties, offering a strategic advantage in the design of novel therapeutics.[3][4] The strained nature of the oxetane ring imparts unique conformational constraints and electronic properties, which can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity when compared to more common carbocyclic analogues.[3][5][6] Furthermore, the oxetane moiety can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.[2]
The 3-amino-3-aryloxetane scaffold, in particular, serves as a versatile building block in drug discovery programs.[3] The rigid framework orients the amino and aryl groups in a defined three-dimensional space, providing a valuable platform for structure-activity relationship (SAR) studies.[7] The specific compound, 3-(4-Bromophenyl)oxetan-3-amine, and its hydrochloride salt, are of particular interest due to the presence of the bromine atom, which can serve as a handle for further synthetic elaboration via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, enabling the rapid generation of diverse compound libraries.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a robust and reproducible synthesis of this compound hydrochloride salt. The protocols detailed herein are designed to be clear, logical, and grounded in established chemical principles, ensuring a high degree of success for the proficient chemist.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound hydrochloride commences from commercially available starting materials. A logical retrosynthetic approach identifies oxetan-3-one and a suitable 4-bromophenyl organometallic reagent as key precursors.
Caption: Retrosynthetic analysis of this compound HCl.
The forward synthesis, therefore, involves the nucleophilic addition of a 4-bromophenyl organometallic species to oxetan-3-one, followed by the introduction of the amine functionality and subsequent conversion to the hydrochloride salt. This approach is modular and allows for the potential synthesis of various 3-aryl-3-aminooxetane derivatives.[9]
Experimental Protocols
Part 1: Synthesis of 3-(4-Bromophenyl)oxetan-3-ol
This initial step involves the Grignard reaction between 4-bromophenylmagnesium bromide and oxetan-3-one. The Grignard reagent is prepared in situ from 1,4-dibromobenzene and magnesium turnings.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,4-Dibromobenzene | 99% | Sigma-Aldrich |
| Magnesium Turnings | 99.5% | Acros Organics |
| Iodine | ACS Reagent | J.T. Baker |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Oxetan-3-one | ≥97% | Combi-Blocks |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated, as evidenced by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve oxetan-3-one (1.1 eq) in anhydrous THF.
-
Add the oxetan-3-one solution dropwise to the cold Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-(4-bromophenyl)oxetan-3-ol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Part 2: Synthesis of 3-Azido-3-(4-bromophenyl)oxetane
The hydroxyl group of 3-(4-bromophenyl)oxetan-3-ol is converted to an azide, which serves as a precursor to the amine. This is a safer alternative to direct amination methods.[10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(4-Bromophenyl)oxetan-3-ol | Synthesized in Part 1 | - |
| Sodium Azide (NaN₃) | 99.5% | Sigma-Aldrich |
| Trifluoroacetic Anhydride | 99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
Protocol:
-
Azide Formation:
-
To a solution of 3-(4-bromophenyl)oxetan-3-ol (1.0 eq) in anhydrous DCM at 0 °C, add sodium azide (1.5 eq).
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 3-azido-3-(4-bromophenyl)oxetane is typically used in the next step without further purification.
-
Part 3: Synthesis of this compound
The azide is reduced to the primary amine using a standard reducing agent like lithium aluminum hydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Azido-3-(4-bromophenyl)oxetane | Synthesized in Part 2 | - |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® | EMD Millipore |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | ACS Reagent | Fisher Scientific |
Protocol:
-
Reduction of Azide:
-
To a solution of crude 3-azido-3-(4-bromophenyl)oxetane (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH₄ solution (1.5 eq) dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Add anhydrous Na₂SO₄, stir for an additional 15 minutes, and then filter the mixture through a pad of Celite®.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Part 4: Formation of this compound Hydrochloride Salt
The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Synthesized in Part 3 | - |
| Hydrochloric Acid | 2.0 M solution in diethyl ether | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore |
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate will form upon addition.
-
Stir the suspension at room temperature for 30 minutes.
-
-
Isolation of the Product:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under high vacuum to afford this compound hydrochloride salt as a white to off-white solid.
-
Caption: Overall experimental workflow for the synthesis.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for this compound Hydrochloride
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.35 (br s, 3H), 7.71 (d, J = 8.6 Hz, 2H), 7.58 (d, J = 8.6 Hz, 2H), 4.90 (d, J = 7.2 Hz, 2H), 4.75 (d, J = 7.2 Hz, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 139.8, 131.9, 128.5, 121.8, 79.1 (2C), 55.4 |
| Mass Spec (ESI+) | m/z 228.0, 230.0 [M+H]⁺ (for free base, characteristic bromine isotope pattern) |
| Purity (HPLC) | ≥97%[11] |
Safety and Handling
It is imperative that this synthesis is conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14][15][16]
-
1,4-Dibromobenzene: Irritant. Avoid inhalation and contact with skin and eyes.[12][14]
-
Magnesium Turnings: Flammable solid. Handle in an inert atmosphere.
-
Anhydrous THF and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.[13]
-
Oxetan-3-one: Handle with care, as oxetanes can be reactive.[6]
-
Sodium Azide: Highly toxic and can form explosive metal azides. Handle with extreme caution.[10]
-
Trifluoroacetic Anhydride: Corrosive and causes severe burns. Handle with care.
-
Lithium Aluminum Hydride: Reacts violently with water. Handle under anhydrous conditions.
-
Hydrochloric Acid Solution: Corrosive. Avoid inhalation of vapors.[16]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15][16]
Conclusion
The protocols outlined in these application notes provide a reliable and scalable method for the synthesis of this compound hydrochloride salt. The strategic use of the azido intermediate offers a safe and efficient route to the desired amine. This versatile building block is poised for further elaboration in medicinal chemistry programs, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.
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Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
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Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed Central. [Link]
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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- Process for preparing thiophene derivatives.
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
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The Oxetane Motif: A Strategic Tool in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Strained Ring with High Reward
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable cornerstone in modern drug discovery.[1][2] Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful toolkit to tackle common challenges in drug design, such as poor solubility, rapid metabolism, and off-target effects.[3][4][5] This technical guide provides a comprehensive overview of the applications of oxetanes in drug discovery, complete with detailed protocols and quantitative data to empower researchers in harnessing the full potential of this remarkable motif.
The Strategic Value of Oxetane Incorporation
The incorporation of an oxetane ring into a drug candidate is a strategic decision driven by the desire to modulate its physicochemical and pharmacokinetic properties. The strained nature of the four-membered ring, with a C-O-C bond angle of approximately 90°, results in a unique electronic and conformational profile that can profoundly influence a molecule's behavior in a biological system.[6]
Oxetane as a Bioisosteric Replacement
One of the most powerful applications of the oxetane motif is as a bioisostere for other common functional groups, notably the gem-dimethyl and carbonyl groups.[1][6] This strategy allows for the fine-tuning of a molecule's properties while preserving or even enhancing its biological activity.
-
gem-Dimethyl Isostere: Replacing a gem-dimethyl group with an oxetane can significantly improve a compound's metabolic stability and aqueous solubility without the associated increase in lipophilicity.[3][6] The oxetane ring is of a similar size to the gem-dimethyl group, allowing it to occupy the same space in a protein binding pocket.[5]
-
Carbonyl Isostere: The oxetane ring can also serve as a metabolically stable mimic of a carbonyl group.[1][6] The oxygen atom in the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, thereby maintaining key interactions with the biological target.[6] This replacement can circumvent metabolic liabilities associated with ketones and aldehydes.[3]
Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with an oxetane.
Modulation of Physicochemical Properties
The introduction of an oxetane moiety can lead to a cascade of beneficial changes in a molecule's physicochemical properties, ultimately impacting its "drug-likeness."
-
Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent compound, a critical factor for oral bioavailability.[2][3]
-
Lipophilicity (LogD): Oxetanes can reduce a compound's lipophilicity compared to their gem-dimethyl counterparts, which can lead to improved pharmacokinetic profiles.[3]
-
Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes, a common route of drug metabolism.[3][7] This can lead to a longer half-life and reduced potential for the formation of reactive metabolites.
-
pKa Modulation: The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, which can be advantageous for optimizing a compound's ionization state at physiological pH and improving its selectivity and safety profile.[3]
Quantitative Impact of Oxetane Incorporation: A Comparative Analysis
The following table summarizes data from various drug discovery programs, illustrating the quantitative improvements in key drug-like properties upon the incorporation of an oxetane moiety.
| Parent Compound / Motif | Oxetane-Containing Analog | Property Measured | Improvement with Oxetane | Reference |
| gem-Dimethyl Analog | Oxetane Analog | Aqueous Solubility | 4 to >4000-fold increase | [3] |
| Carbonyl Analog | Oxetane Analog | Metabolic Stability (in vitro) | Significantly Increased | [3] |
| Phenylpropyl Group (IDO1 Inhibitor) | Oxetane Group | Binding Affinity (Ki) | 7.3-fold increase (1.1 nM to 0.15 nM) | [8] |
| Morpholine Analog (SYK Inhibitor) | Piperazine-Oxetane Analog | Calculated pKaH | Reduced from 8.0 to 6.4 | [3] |
| Dimethylisoxazole (EZH2 Inhibitor) | Methoxymethyl-oxetane | LogD | Optimized to 1.9 | [2][3] |
Experimental Protocols
The successful integration of oxetanes into drug discovery campaigns relies on robust and efficient synthetic methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis of key oxetane building blocks and their incorporation into lead compounds.
Protocol 1: Synthesis of Oxetan-3-one
Oxetan-3-one is a versatile and commercially available building block for the synthesis of a wide variety of 3-substituted oxetanes.[9] A practical, one-step synthesis from readily available propargylic alcohols has been developed.[10][11]
Reaction Scheme:
Propargyl alcohol → Oxetan-3-one
Materials:
-
Propargyl alcohol
-
Gold(I) catalyst (e.g., IPrAuNTf₂)
-
Oxidant (e.g., 4-acetylpyridine N-oxide)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of propargyl alcohol in dichloromethane, add the gold(I) catalyst and the oxidant.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the crude product by column chromatography to yield oxetan-3-one.
Note: This is a generalized procedure. For detailed reaction conditions and stoichiometry, refer to the primary literature.[10][11]
Protocol 2: Synthesis of 3-Amino-3-substituted Oxetanes via Reductive Amination
3-Amino-oxetanes are among the most widely used oxetane building blocks in medicinal chemistry.[2] They can be readily synthesized from oxetan-3-one via reductive amination.
Reaction Scheme:
Oxetan-3-one + Amine → 3-Amino-3-substituted Oxetane
Materials:
-
Oxetan-3-one
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve oxetan-3-one and the desired amine in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the synthesis of 3-amino-3-substituted oxetanes.
Protocol 3: Incorporation of an Oxetane Moiety via Nucleophilic Aromatic Substitution (SNAr)
Oxetane-containing building blocks can be readily incorporated into aromatic systems through SNAr reactions, a common strategy in medicinal chemistry for late-stage functionalization.
Reaction Scheme:
Fluorinated Aromatic Compound + Oxetane-containing Nucleophile → Oxetane-substituted Aromatic Compound
Materials:
-
An electron-deficient fluorinated aromatic or heteroaromatic compound
-
An oxetane-containing nucleophile (e.g., 3-amino-3-methyloxetane)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO or N,N-Dimethylformamide - DMF)
Procedure:
-
Dissolve the fluorinated aromatic compound and the oxetane-containing nucleophile in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to afford the desired product.
Conclusion and Future Outlook
The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to confer favorable physicochemical and pharmacokinetic properties has been demonstrated in numerous drug discovery campaigns, leading to the development of clinical candidates for a wide range of diseases.[4][7] As synthetic methodologies for accessing diverse oxetane building blocks continue to evolve, we can anticipate even broader applications of this versatile four-membered ring in the design of next-generation therapeutics. The strategic incorporation of oxetanes, guided by a thorough understanding of their structure-property relationships, will undoubtedly continue to drive innovation in drug discovery and contribute to the development of safer and more effective medicines.
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693–12725. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 3-(4-Bromophenyl)oxetan-3-amine
Introduction
3-(4-Bromophenyl)oxetan-3-amine is a synthetic building block of significant interest in drug discovery and development. Its unique trifunctional nature, incorporating a reactive oxetane ring, a primary aromatic amine, and a bromophenyl moiety, makes it a versatile scaffold for the synthesis of novel chemical entities. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often conferring improved metabolic stability and aqueous solubility.[1][2] The aromatic amine and bromophenyl groups provide key vectors for further chemical modification and structure-activity relationship (SAR) studies.
Given its reactive functional groups and the general hazards associated with aromatic amines, stringent adherence to safe handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound and its salts.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the free base may not be readily available, data for the hydrochloride salt provides critical safety information. The primary hazards are associated with its aromatic amine functionality and its potential as an irritant.
Primary Hazards of this compound hydrochloride: [3][4][5]
-
Harmful if swallowed (H302): Ingestion may lead to systemic toxicity.
-
Causes skin irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Can result in significant eye damage if not promptly addressed.
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.
General Hazards of Aromatic Amines: Aromatic amines as a class of compounds are known for their potential toxicity.[6][7] Many are readily absorbed through the skin and can have long-term health effects, including carcinogenicity and mutagenicity.[6][7][8][9] Therefore, it is prudent to handle this compound with the assumption that it may share these class-specific hazards.
Hazards of Brominated Organic Compounds: Brominated organic compounds can be hazardous and require careful handling.[10] Upon combustion or decomposition, they can release toxic and corrosive fumes, such as hydrogen bromide.
Oxetane Ring Stability: While the oxetane ring is generally more stable than the more strained epoxide ring, it can undergo ring-opening reactions under acidic conditions.[11] Some oxetane-carboxylic acids have shown instability upon storage at room temperature or upon heating.[12] Although this compound is not a carboxylic acid, this highlights the potential for reactivity of the oxetane moiety, especially under non-neutral pH conditions.
Quantitative Hazard Data Summary
| Hazard Statement | GHS Classification | Precautionary Statements |
| Harmful if swallowed | Acute Tox. 4 | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation | Eye Irrit. 2A | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following protocols are based on the principles of substitution, engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of airborne contaminants.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The recommended PPE level is equivalent to Level C protection .[14][15]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[16] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[16]
-
Hand Protection: Wear double-layered chemical-resistant gloves. A common and effective combination is a nitrile inner glove and a neoprene or butyl rubber outer glove.[16] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat (e.g., Nomex®) should be worn and fully buttoned.[16] For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.[16]
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean and readily accessible.
-
Have an appropriate spill kit and waste container nearby.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring operations within the chemical fume hood.
-
Use a disposable weighing boat or creased weighing paper to contain the solid.
-
Handle the compound gently to minimize the generation of dust.
-
If transferring a solution, use a syringe or a cannula to avoid spills.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the container closed as much as possible during the reaction or preparation.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A solution of mild detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol or acetone), is generally effective.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Procedures
Proper storage of this compound is crucial for maintaining its purity and preventing hazardous reactions.
Storage Conditions
-
Temperature: Store in a refrigerator, typically at 2-8 °C.[17]
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation due to oxidation or reaction with atmospheric moisture.
-
Container: Store in a tightly sealed, clearly labeled container. The original manufacturer's container is ideal.
-
Light: Protect from light, as aromatic amines can be light-sensitive.
Incompatible Materials
Store this compound segregated from the following incompatible materials to prevent hazardous reactions:[18][19]
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: The amine functionality can react exothermically with strong acids. Acidic conditions may also promote the ring-opening of the oxetane.[11]
-
Acid Chlorides and Anhydrides: Can undergo acylation reactions with the amine group, which can be highly exothermic.
-
Aldehydes and Ketones: Can potentially form imines.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and contaminated debris into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team or local emergency services.
-
Provide details of the spilled material from a safe location.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[20]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[20]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (gloves, weighing paper, absorbent materials), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible hazardous waste container. Brominated organic waste should be segregated from other waste streams.[21]
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company. Incineration at a facility equipped with scrubbers to handle halogenated byproducts is a common disposal method for brominated organic compounds.[21] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a pre-treatment step for aqueous waste streams under controlled conditions by trained personnel.[21][22]
Experimental Workflow Visualization
The following diagram illustrates the key stages and decision points for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Conclusion
This compound is a valuable research chemical with significant potential in medicinal chemistry. However, its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in these application notes, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
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Application Note: Determination of the Solubility Profile of 3-(4-Bromophenyl)oxetan-3-amine
Introduction: The Significance of Solubility in Drug Discovery
3-(4-Bromophenyl)oxetan-3-amine is a novel small molecule featuring a unique combination of a bromophenyl group, a strained oxetane ring, and a primary amine. This distinct architecture makes it a compound of interest in medicinal chemistry and drug discovery. The oxetane moiety, in particular, has garnered significant attention as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility.[1][2] Understanding the solubility of this compound in a variety of solvents is a critical first step in its development pathway. Solubility dictates formulation strategies, bioavailability, and the reliability of in-vitro and in-vivo assays.[3][4][5][6]
This application note provides a comprehensive guide to understanding and determining the solubility of this compound. We will first explore the theoretical underpinnings of its solubility based on its structural components. Subsequently, a detailed, step-by-step protocol for both qualitative and quantitative solubility determination is provided. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data.
Predicted Solubility Profile: A Theoretical Framework
The solubility of a compound is governed by the principle of "like dissolves like."[7] The structure of this compound contains both polar and non-polar features, suggesting a nuanced solubility profile.
-
Polar Moieties: The primary amine (-NH2) and the ether oxygen of the oxetane ring are capable of acting as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors.[8][9][10] These features suggest favorable interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[8][11] The strained oxetane ring itself is a polar motif that can enhance aqueous solubility.[1]
-
Non-Polar Moiety: The 4-bromophenyl group is hydrophobic and will contribute to solubility in non-polar organic solvents.[7] However, the presence of the polar amine and oxetane groups will likely limit its solubility in purely non-polar solvents like hexanes.
Based on these structural characteristics, a predicted qualitative solubility profile is presented in Table 1. It is imperative to note that this is a theoretical prediction; experimental verification is essential.
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a systematic approach to determining the solubility of this compound. It is crucial to use the pure compound for accurate measurements.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (see Table 1)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 2-5 mg of this compound into a clean, dry vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound has completely dissolved, it is considered "soluble" at this concentration (> 4-10 mg/mL).
-
If undissolved solid remains, the compound is "partially soluble" or "insoluble."
-
Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13] It measures the equilibrium concentration of a compound in a saturated solution.
Materials:
-
This compound
-
Chosen solvents for quantitative analysis
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Workflow for Quantitative Solubility Determination:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO or Methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5-6 standards covering the expected solubility range).
-
Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial (enough to ensure a saturated solution with visible undissolved solid after equilibration).
-
Accurately add a known volume of the test solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for 24 to 48 hours. A longer duration may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[3]
-
-
Analysis:
-
Prepare one or more accurate dilutions of the filtered saturated solution to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples onto the HPLC system.
-
Determine the peak area of the compound in the chromatogram.
-
Using the calibration curve, calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the solubility of this compound in the test solvent.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled in a clear and organized manner.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Category | Solvent | Dielectric Constant (approx.) | Predicted Qualitative Solubility | Experimental Solubility (mg/mL or µg/mL) |
| Polar Protic | Water | 80.1 | Sparingly Soluble | |
| Methanol (MeOH) | 32.7 | Soluble | ||
| Ethanol (EtOH) | 24.5 | Soluble | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble | ||
| Acetonitrile (ACN) | 37.5 | Soluble | ||
| Acetone | 20.7 | Soluble | ||
| Non-Polar | Dichloromethane (DCM) | 9.1 | Moderately Soluble | |
| Toluene | 2.4 | Sparingly Soluble | ||
| Hexanes | 1.9 | Insoluble |
Interpreting the Results:
The experimental data will provide valuable insights into the physicochemical nature of this compound.
-
High solubility in polar aprotic solvents like DMSO and DMF is expected due to their ability to solvate both the polar and non-polar portions of the molecule.
-
Solubility in polar protic solvents like methanol and ethanol will be driven by hydrogen bonding with the amine and oxetane groups.[8][11][14]
-
Aqueous solubility is a critical parameter. The presence of the amine and oxetane suggests some degree of water solubility, but the hydrophobic bromophenyl ring will counteract this.[8][14] The basicity of the amine means that aqueous solubility will be highly pH-dependent. At lower pH, the amine will be protonated, forming a more soluble salt.
-
Limited solubility in non-polar solvents like hexanes would confirm the dominance of the polar functional groups in determining the overall solubility profile.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Shake-Flask Method: This method is chosen for its accuracy in determining thermodynamic solubility, which represents a true equilibrium state and is crucial for biopharmaceutical characterization.[12]
-
Equilibration Time: A 24-48 hour equilibration period is standard to ensure that the dissolution process has reached a steady state. Shorter times may only reflect kinetic solubility.[4][15]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.[13]
-
Phase Separation: The combination of centrifugation and filtration is a self-validating step. Centrifugation removes the bulk of the solid, and the subsequent filtration of the supernatant ensures that no fine particulates are carried over into the analytical sample, which could lead to an overestimation of solubility.[3]
-
HPLC Analysis: HPLC provides a robust and sensitive method for quantification, allowing for accurate determination of the compound's concentration in the saturated solution. The use of a multi-point calibration curve ensures the accuracy of the quantification over a range of concentrations.
Conclusion
Determining the solubility of this compound is a foundational step in its progression as a candidate for further research and development. The protocols outlined in this application note provide a reliable framework for obtaining both qualitative and quantitative solubility data across a range of pharmaceutically relevant solvents. The interplay of the polar amine and oxetane functionalities with the non-polar bromophenyl group is expected to result in a versatile solubility profile. Accurate experimental determination of this profile will enable informed decisions in formulation, screening, and preclinical development.
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Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
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Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2022, April 22). A stable organic solution of bromine?. Retrieved from [Link]
-
ProQuest. (2017, July 2). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved from [Link]
-
Arctom. (n.d.). N-(4-bromophenyl)oxetan-3-amine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)oxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
The synthesis of 3-(4-bromophenyl)oxetan-3-amine typically involves a multi-step sequence. A common route begins with the formation of a 3-substituted oxetane precursor, followed by the introduction of the amine functionality. Two prevalent strategies for amination are Reductive Amination of a ketone precursor and Buchwald-Hartwig amination of an aryl halide.
Synthetic Pathways Overview
Two common synthetic routes to this compound are outlined below.
Route A: Reductive Amination
This pathway involves the synthesis of 3-(4-bromophenyl)oxetan-3-one, which is then converted to the target amine via reductive amination.
Caption: Reductive amination pathway for this compound synthesis.
Route B: Buchwald-Hartwig Amination
This approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond directly on a suitable oxetane precursor.
Caption: Buchwald-Hartwig amination pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield in the Reductive Amination Step
Question: I am attempting the reductive amination of 3-(4-bromophenyl)oxetan-3-one with ammonia, but the yield of the desired primary amine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in reductive amination are a common challenge, often stemming from several factors.[1][2]
Potential Causes & Solutions:
-
Imine Formation Equilibrium: The initial step of reductive amination is the formation of an imine intermediate, which is an equilibrium process.[1] To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction.
-
Troubleshooting:
-
Dehydrating Agents: Incorporate a dehydrating agent such as molecular sieves (3Å or 4Å) or titanium(IV) isopropoxide.
-
Azeotropic Removal: If the solvent allows, use a Dean-Stark apparatus to azeotropically remove water.
-
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive can reduce the starting ketone before imine formation, while one that is too mild may not efficiently reduce the imine.
-
Troubleshooting:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination as it is more selective for the imine over the ketone at neutral to slightly acidic pH.[2]
-
Sodium Triacetoxyborohydride (STAB): STAB is often a superior choice as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[3] It is particularly effective for less reactive ketones.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or PtO₂ can also be effective, though it may require optimization of pressure and temperature.
-
-
-
Reaction Conditions: pH, temperature, and solvent all play a significant role. The reaction is typically favored under mildly acidic conditions (pH 4-6) which catalyze imine formation without promoting side reactions.
-
Troubleshooting:
-
pH Adjustment: Add a small amount of acetic acid to catalyze imine formation.
-
Temperature Control: While heating can accelerate the reaction, it can also lead to decomposition. Start at room temperature and gently heat if necessary.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Methanol can also be used, but may participate in side reactions.
-
-
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 3-(4-bromophenyl)oxetan-3-one (1.0 eq) in anhydrous DCE (0.1 M) is added ammonium acetate (5.0 eq) and activated 3Å molecular sieves.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Amine Source | Ammonium acetate | Provides both ammonia and a mild acid catalyst. |
| Reducing Agent | Sodium triacetoxyborohydride | Selective for imine reduction, less toxic.[3] |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic, effective for this transformation.[3] |
| Additive | 3Å Molecular Sieves | Removes water to drive imine formation. |
| Temperature | Room Temperature | Balances reaction rate and stability. |
Issue 2: Poor Performance in the Buchwald-Hartwig Amination
Question: I am trying to synthesize this compound using a Buchwald-Hartwig amination with 3-bromo-3-(4-bromophenyl)oxetane and an ammonia equivalent, but I am observing low conversion and significant side products. What could be going wrong?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[4][5][6]
Potential Causes & Solutions:
-
Catalyst System (Ligand and Precatalyst): The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[7]
-
Troubleshooting:
-
Bulky, Electron-Rich Ligands: For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[7]
-
Precatalyst Selection: Using a well-defined palladium precatalyst (e.g., XPhos-Pd-G3) can lead to more reproducible results than generating the active catalyst in situ.
-
-
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
Troubleshooting:
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄). The choice of base can be dependent on the specific ligand and substrate.
-
-
-
Ammonia Source: Using ammonia gas directly can be challenging. Ammonia surrogates are often employed.
-
Troubleshooting:
-
Ammonia Surrogates: Benzophenone imine can be used, followed by acidic hydrolysis to reveal the primary amine. Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) can serve as an ammonia equivalent.[6]
-
-
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are critical.
-
Troubleshooting:
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) catalyst is oxygen-sensitive.
-
Solvent Choice: Anhydrous toluene, dioxane, or THF are commonly used solvents.
-
Temperature Optimization: Reactions are typically heated, often in the range of 80-110 °C.
-
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube is added 3-bromo-3-(4-bromophenyl)oxetane (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and XPhos-Pd-G3 (2 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (0.1 M) is added via syringe.
-
The reaction mixture is heated to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the resulting imine is hydrolyzed by stirring with 2 M HCl in THF at room temperature for 2 hours.
-
The mixture is basified with aqueous NaOH and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos-Pd-G3 | Air- and moisture-stable precatalyst with a bulky, electron-rich ligand. |
| Ligand | XPhos | Promotes efficient coupling of sterically demanding substrates.[7] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base suitable for this transformation. |
| Amine Source | Benzophenone imine | Stable ammonia surrogate, easily deprotected. |
| Solvent | Toluene | Anhydrous, high-boiling solvent appropriate for this reaction. |
Issue 3: Oxetane Ring Instability and Decomposition
Question: During my synthesis, I am observing byproducts that suggest the oxetane ring is opening. Under what conditions is this likely to occur, and how can I prevent it?
Answer:
While the oxetane ring is generally more stable than an epoxide, it is still a strained four-membered ring and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[8][9]
Potential Causes & Solutions:
-
Acidic Conditions: Strong acids can protonate the oxetane oxygen, activating the ring towards nucleophilic attack and subsequent ring-opening to form a 1,3-diol or related products.[9]
-
Troubleshooting:
-
Avoid Strong Acids: Whenever possible, avoid strongly acidic conditions during the reaction and workup.
-
Mild Acidic Workup: If an acidic wash is necessary, use a milder acid like saturated aqueous ammonium chloride and minimize contact time.
-
Buffer the Reaction: In reactions that may generate acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral pH.
-
-
-
High Temperatures: Elevated temperatures can promote decomposition, especially in the presence of trace impurities that may act as catalysts for ring-opening.
-
Troubleshooting:
-
Minimize Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Purify Starting Materials: Ensure that all starting materials and reagents are of high purity to avoid introducing catalytic impurities.
-
-
-
Intramolecular Nucleophiles: If the molecule contains a nearby nucleophile (e.g., a hydroxyl or another amine), it can facilitate intramolecular ring-opening, especially under acidic conditions.[8]
-
Troubleshooting:
-
Protecting Groups: If a reactive functional group is present elsewhere in the molecule, consider protecting it during the synthesis.
-
-
Troubleshooting Workflow for Oxetane Instability
Caption: Decision-making workflow for troubleshooting oxetane ring instability.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, facilitating its use in drug discovery and development programs. The sp³-rich nature of this fragment makes it a valuable component for exploring new chemical space.[10][11]
References
-
Emergent synthetic methods for the modular advancement of sp3-rich fragments. National Institutes of Health. [Link]
-
Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. National Institutes of Health. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. ResearchGate. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Royal Society of Chemistry. [Link]
-
Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. ChemRxiv. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Royal Society of Chemistry. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Royal Society of Chemistry. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Initial results between 3-aminooxetanes and thiocarbonyl compounds. ResearchGate. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Bromophenyl)oxetan-3-amine
Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)oxetan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this valuable building block, blending established chemical principles with practical, field-tested advice.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during your purification workflow. Each entry details the problem, its probable cause, and a validated solution.
Q1: My compound is streaking severely on silica gel TLC plates and eluting poorly during column chromatography. What's causing this and how can I fix it?
A: This is the most common issue encountered when purifying amines on silica gel. The streaking (or tailing) is a direct result of the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-productive interaction leads to poor peak shape, difficult separation, and often, loss of compound on the column.
Application Scientist's Insight: The lone pair of electrons on the nitrogen atom of your amine acts as a Lewis base, interacting strongly with the acidic protons of the silica gel surface. This causes a portion of your compound to "stick" to the stationary phase and elute slowly and erratically, resulting in the characteristic streak. To achieve clean separation, this interaction must be neutralized.
Solution: Basic Mobile Phase Modification
The most effective solution is to add a small amount of a basic modifier to your eluent system. This modifier will preferentially interact with the acidic sites on the silica, rendering them unavailable to bind your target compound.
Step-by-Step Protocol: Column Chromatography with Basic Modifier
-
TLC Analysis: First, find a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that gives your product an Rf value of ~0.2-0.3.
-
Eluent Modification: To this solvent system, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). For example, for a 1 L preparation of 30% EtOAc/Hexanes, you would add 5-10 mL of Et₃N.
-
Re-run TLC: Run a new TLC plate using this modified eluent. You should observe a well-defined, non-streaking spot.[1]
-
Column Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the modified eluent. This step is critical to ensure the entire silica bed is neutralized.[1]
-
Loading and Elution: Load your crude compound (pre-adsorbed onto a small amount of silica for best results) and elute with the modified solvent system.
Q2: After purification, my this compound is a yellow or brown solid/oil, but I expected a white or off-white solid. What is the cause?
A: Discoloration in amines, particularly those containing aromatic rings, is often a sign of oxidation.[2] The amine functionality can be susceptible to air oxidation, a process that can be accelerated by exposure to light, forming colored impurities like N-oxides.[2][3]
Application Scientist's Insight: While the bromophenyl group is relatively electron-poor, the amine itself is still susceptible to oxidation. Trace metal impurities from previous reaction steps can also catalyze this degradation. The resulting oxidized species are often highly conjugated and thus intensely colored, meaning even a small amount of impurity can lead to significant discoloration.
Solutions:
-
Activated Carbon Treatment: If the discoloration is minor, you can often remove it by treating a solution of your compound with a small amount of activated carbon.
-
Dissolve the purified amine in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount (1-2% by weight) of activated carbon.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Concentrate the filtrate to recover the decolorized product.
-
-
Prevention: The best strategy is prevention. Handle the amine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps where the material is heated.[2] Store the final, purified product in an amber vial under an inert atmosphere and in a refrigerator or freezer to minimize degradation over time.
Q3: I'm observing a new, highly polar spot on my TLC that wasn't in the crude reaction mixture, especially after an acidic workup or attempted purification on untreated silica. What is this impurity?
A: The oxetane ring, while more stable than an epoxide, is a strained four-membered ether. It is susceptible to ring-opening under strong acidic conditions.[4][5] The new, polar spot is likely the diol product formed from the acid-catalyzed hydrolysis of the oxetane ring.
Application Scientist's Insight: Protonation of the oxetane oxygen by a strong acid makes the ring carbons highly electrophilic and susceptible to nucleophilic attack by water. This is a known instability pathway for 3-substituted oxetanes, particularly those with internal nucleophiles like amines that can facilitate this process.[5]
Solutions:
-
Avoid Strong Acids: During aqueous workups, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases or acids. If an acidic wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) and minimize contact time.
-
Neutralize Silica: As described in Q1, always use a basified mobile phase for chromatography to prevent on-column degradation.
-
Purification Strategy: If your synthesis route is prone to generating this byproduct, consider converting the crude amine to its hydrochloride salt. This protects the amine and often allows for purification by recrystallization, avoiding the silica gel altogether.
Frequently Asked Questions (FAQs)
Q1: What is the best primary purification technique for crude this compound?
A: The choice of purification technique depends on the purity of your crude material and the scale of your reaction. A decision workflow is presented below.
dot
Caption: Purification Method Selection Workflow.
-
For high-purity crude material (>90%) that is a solid: Recrystallization is the most efficient and scalable method.
-
For lower-purity crude material (<90%) or oily crude: Flash column chromatography with a basified eluent is the recommended starting point.
-
For difficult separations: Conversion to the hydrochloride salt followed by recrystallization can be a highly effective alternative.
Q2: Should I purify the free amine or its hydrochloride salt? What are the pros and cons?
A: Both strategies are valid and the best choice depends on your specific circumstances.
| Feature | Purification as Free Amine | Purification as Hydrochloride Salt |
| Pros | - Direct isolation of the final active form. - Avoids an extra chemical step (salt formation/free-basing). | - Salts are typically highly crystalline and easy to recrystallize.[6] - Avoids issues with silica gel (streaking, degradation). - The salt is often more stable to air/oxidation during storage.[7] |
| Cons | - Can be challenging to purify by chromatography.[1] - May be an oil or low-melting solid, making handling difficult. - Potentially less stable for long-term storage.[2] | - Requires an additional step to form the salt and another to free-base it if the free amine is needed for the next reaction. - The salt may be hygroscopic. |
Application Scientist's Insight: For drug development, the final active pharmaceutical ingredient (API) is often a salt to improve properties like solubility and stability. Therefore, purifying the material as the hydrochloride salt is common practice.[7] If the free amine is required for a subsequent reaction, it is often easier to purify via the salt and then perform a simple liquid-liquid extraction to liberate the free base just before it is needed.
Q3: What are the most common impurities I should expect from the synthesis?
A: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of related structures, you should be aware of:
-
Starting Materials: Unreacted starting materials, such as 3-(4-Bromophenyl)oxetan-3-ol.[8]
-
Reaction Byproducts: Impurities from side reactions. For example, if the amine is formed via a reductive amination, you might see imine intermediates or over-alkylation products.[9][10]
-
Ring-Opened Products: As discussed in the troubleshooting section, the corresponding 1-(4-bromophenyl)-2,3-dihydroxypropan-2-amine can form if the compound is exposed to strong acid.
-
Solvent Adducts: Residual solvents from the reaction or purification can be present.
Validated Experimental Protocols
Protocol 1: Recrystallization of this compound (Free Base)
This protocol is ideal for purifying solid crude material that is already >90% pure.
Solvent Selection Table
| Solvent System | Suitability | Rationale |
| Isopropanol (IPA) / Water | Excellent | The compound is soluble in hot IPA and insoluble in water. Adding water as an anti-solvent promotes crystallization. |
| Ethyl Acetate / Hexanes | Good | Good solubility in hot ethyl acetate, with hexanes acting as the anti-solvent. |
| Toluene | Fair | Can be effective, but often requires larger volumes. Good for removing very non-polar impurities. |
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., Isopropanol) to the flask, just enough to create a slurry.
-
Heat the mixture gently (e.g., to 60-70 °C) with stirring until all the solid dissolves. Add more primary solvent dropwise if needed, but avoid adding a large excess.
-
Once a clear solution is obtained, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add one or two drops of the primary solvent to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum to remove residual solvents.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is excellent for purifying oily crude products or for when chromatography proves difficult.
dot
Caption: Workflow for Purification via HCl Salt Formation.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Filter the solution if any insoluble material is present.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. A white precipitate of the hydrochloride salt should form immediately.[3][6]
-
Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold diethyl ether to remove non-basic impurities.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or methanol/MTBE).
-
Dry the purified salt under high vacuum.
References
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Amerigo Scientific. 3-(4-Bromophenyl)oxetan-3-ol. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns. [Link]
-
Reddit. Chromotography with free amines? : r/chemhelp. [Link]
-
PubChem. this compound hydrochloride. [Link]
-
PubMed. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
-
PubMed. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. labsolu.ca [labsolu.ca]
- 8. 3-(4-Bromophenyl)oxetan-3-ol - Amerigo Scientific [amerigoscientific.com]
- 9. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3-(4-Bromophenyl)oxetan-3-amine under experimental conditions
Technical Support Center: Stability of 3-(4-Bromophenyl)oxetan-3-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and utilizing this versatile building block. The unique combination of a strained oxetane ring and a substituted aniline moiety presents specific stability considerations that are crucial for successful experimental outcomes.
I. Core Concepts: Understanding the Stability Profile
This compound incorporates two key functional groups that dictate its reactivity and stability: the oxetane ring and the aminophenyl group.
-
The Oxetane Ring: This four-membered cyclic ether is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions.[1][2][3] The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction environment.[4][5] Generally, 3,3-disubstituted oxetanes exhibit greater stability.[4][5]
-
The Aminophenyl Group: The primary amine attached to the phenyl ring can undergo typical amine reactions, such as oxidation and reactions with electrophiles. The electron-donating nature of the amine can also influence the reactivity of the aromatic ring.
The interplay between these two functional groups determines the overall stability of the molecule. For instance, the presence of an internal nucleophile like an amine can facilitate ring-opening of the oxetane under acidic conditions.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[6][7][8] A temperature of -20°C is recommended for prolonged storage.[7] The container should be tightly sealed to prevent moisture ingress and oxidation.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by minimizing oxidative degradation.[6]
Q2: Is this compound stable under acidic conditions?
A2: The oxetane ring is generally prone to ring-opening under acidic conditions, a reaction that can be catalyzed by the presence of an internal amine.[4][5] Strong acids should be avoided. If acidic conditions are necessary for a reaction, it is advisable to use milder acids and lower temperatures to minimize degradation.[9][10] It is crucial to perform small-scale test reactions to determine the compound's stability under your specific acidic conditions.
Q3: How does this compound behave under basic conditions?
A3: The oxetane ring is generally more stable under basic conditions compared to acidic conditions.[11] However, strong bases, especially at elevated temperatures, can potentially lead to decomposition.[5] Mild basic conditions are generally well-tolerated.
Q4: What is the thermal stability of this compound?
A4: High temperatures can promote the ring-opening of the oxetane moiety, particularly in the presence of acidic or basic catalysts.[4][5][10] It is recommended to conduct reactions at the lowest effective temperature. If a reaction requires elevated temperatures, it is important to monitor for the formation of degradation products.
Q5: Can this compound undergo oxidation?
A5: Yes, the primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.[12] This is why storage in a dark, airtight container, preferably under an inert atmosphere, is crucial. Avoid exposure to strong oxidizing agents unless it is a desired transformation.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion. | Degradation of the starting material due to harsh reaction conditions. | - Lower the reaction temperature.[10]- Use milder acidic or basic reagents.[9]- Reduce the reaction time.- Perform the reaction under an inert atmosphere to prevent oxidation. |
| Formation of multiple unexpected byproducts. | Ring-opening of the oxetane ring or side reactions of the amine group. | - Analyze byproducts by LC-MS or GC-MS to identify degradation pathways.- Re-evaluate the compatibility of all reagents with the oxetane and amine functionalities.- Consider protecting the amine group if it is interfering with the desired reaction. |
| Discoloration of the compound upon storage or during reaction workup. | Oxidation of the primary amine. | - Ensure storage containers are tightly sealed and purged with an inert gas.[6]- Avoid prolonged exposure to air and light during experimental procedures.- Use degassed solvents for reactions and workups. |
| Inconsistent analytical results (e.g., HPLC, NMR). | On-column degradation or degradation in solution. | - Use a neutral mobile phase for HPLC if possible.- Prepare analytical samples fresh and analyze them promptly.- Check the stability of the compound in the chosen analytical solvent (e.g., DMSO, CDCl3) over time by NMR. |
IV. Experimental Protocols: Assessing Stability
To ensure the integrity of your experimental results, it is prudent to perform stability studies under your specific reaction conditions.
Protocol 1: General Stability Assessment using HPLC
This protocol provides a framework for evaluating the stability of this compound in different solvents and at various temperatures.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers for pH control (e.g., phosphate, acetate)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
To each vial, add the desired solvent or buffered solution to be tested.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC to determine the remaining percentage of the parent compound.
Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and the intrinsic stability of the molecule.
Conditions to Test:
-
Acidic: 0.1 M HCl at room temperature and 50°C.
-
Basic: 0.1 M NaOH at room temperature and 50°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid compound at 60°C.
-
Photolytic: Solution exposed to UV light.
Procedure:
-
Prepare solutions of this compound under each of the conditions listed above.
-
Monitor the degradation over time using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Analyze the samples to identify and characterize the major degradation products.
V. Visualization of Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound under harsh experimental conditions.
Caption: Potential degradation pathways for this compound.
VI. References
-
W. K. Chung, et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 10164-10170. [Link]
-
F. G. G. J. van den Heuvel, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13173-13190. [Link]
-
F. G. G. J. van den Heuvel, et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, NIH. [Link]
-
Trissel, L. A., & Trusley, A. R. (1985). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of hospital pharmacy, 42(9), 2017–2019. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
-
Mykhailiuk, P. K., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Davis, B. J., & Bull, J. A. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers via Brønsted acid catalysed reaction of tertiary alcohols. Organic & Biomolecular Chemistry, 21(25), 5219-5224. [Link]
-
Wessel, M. D., et al. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 5(6), 635-639. [Link]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Link]
-
S. M. Jain, et al. (2012). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
HM Royal. (2024). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. [Link]
-
Fortenberry, C. F., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(13), 7027-7035. [Link]
-
Nishikubo, T., & Kameyama, A. (2007). A Novel Thermal Curing Reaction of Oxetane Resin with Active Diester. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3564-3571. [Link]
-
van den Heuvel, F. G. G. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]
-
Knudsen, S., et al. (2014). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
-
Wang, M. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]
-
Rochelle, G. T. (2011). Degradation of amines in CO2 Capture. SINTEF. [Link]
Sources
- 1. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. lumiprobe.com [lumiprobe.com]
- 8. nouryon.com [nouryon.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)oxetan-3-amine
Introduction: Welcome to the technical support guide for the synthesis of 3-(4-bromophenyl)oxetan-3-amine, a crucial building block in modern drug discovery. The incorporation of the 3-aminooxetane motif can significantly enhance physicochemical properties such as solubility and metabolic stability.[1] However, the synthesis of this particular derivative is often plagued by the formation of characteristic side-products stemming from the inherent reactivity of the strained oxetane ring and the intermediates involved. This guide provides in-depth, field-proven insights into identifying, minimizing, and troubleshooting these common synthetic challenges.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound, primarily focusing on the most common and reliable synthetic route: the reductive amination of 3-(4-bromophenyl)oxetan-3-one.
Q1: My reductive amination of 3-(4-bromophenyl)oxetan-3-one yields a significant, less-polar byproduct. What is this impurity and how can I prevent its formation?
A1: Identification and Causality
The most common less-polar byproduct in this reaction is the corresponding alcohol, 3-(4-bromophenyl)oxetan-3-ol . This occurs when the reducing agent directly reduces the ketone carbonyl group before it can condense with the ammonia source to form the necessary iminium ion intermediate.[2] This side-reaction is particularly prevalent when using highly reactive, non-selective reducing agents like sodium borohydride (NaBH₄).
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Employ a milder, more selective reducing agent that favors the reduction of the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason due to its moderate reactivity and steric bulk.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential generation of HCN.
-
Pre-formation of the Iminium Ion: Allow the ketone and the ammonia source (e.g., ammonium acetate, ammonia in methanol) to stir together for a period (typically 30-60 minutes) before introducing the reducing agent. This maximizes the concentration of the iminium intermediate, favoring the desired reaction pathway.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This is crucial for catalyzing the formation of the iminium ion.[2] Using ammonium acetate often provides a self-buffering system. If using other ammonia sources, a co-solvent like acetic acid can be added judiciously.
Caption: Competing pathways in the reductive amination reaction.
Q2: I'm observing highly polar impurities in my crude product that are difficult to remove by standard chromatography. What is their likely origin?
A2: Identification and Causality
Highly polar impurities are almost certainly the result of acid-catalyzed ring-opening of the oxetane moiety.[3] The four-membered ring is strained (~25.5 kcal/mol) and susceptible to cleavage under acidic conditions, which are often present during reductive amination or an acidic workup.[4]
The mechanism proceeds as follows:
-
The oxetane oxygen is protonated by an acid catalyst.
-
This activation facilitates the cleavage of a C-O bond to form a carbocation. In this specific molecule, cleavage is highly favored to form the tertiary carbocation at the C3 position, which is further stabilized by resonance with the adjacent 4-bromophenyl ring.
-
This stable carbocation is then trapped by any available nucleophile (e.g., water from the reaction or workup, methanol as a solvent), leading to the formation of diol-type structures like 1-(4-bromophenyl)-2-(hydroxymethyl)propane-1,2-diol after workup.
Troubleshooting & Optimization:
-
Minimize Acid Concentration: Use only the minimum amount of acid necessary to promote iminium formation. Avoid strong Brønsted or Lewis acids.[5]
-
Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can significantly accelerate the rate of ring-opening.[5]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Workup Procedure: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) before solvent evaporation or extraction to neutralize any residual acid.
Caption: Mechanism of acid-catalyzed oxetane ring-opening.
Q3: Can I synthesize this amine via a Ritter reaction on 3-(4-bromophenyl)oxetan-3-ol? My attempts have resulted in a complex mixture.
A3: Feasibility and Pitfalls
While the Ritter reaction is a classic method for converting tertiary alcohols to amines via a nitrile, it is not a recommended route for this specific target molecule.[6] The reaction requires strong acid (e.g., concentrated H₂SO₄), which is fundamentally incompatible with the strained oxetane ring.[7][8]
The harsh conditions will overwhelmingly favor the formation of the stable tertiary benzylic carbocation, which will then undergo a multitude of side-reactions before it can be effectively trapped by the nitrile:
-
Ring-Opening and Rearrangement: As described in Q2, this is the most likely outcome.
-
Elimination: The carbocation can undergo elimination to form various unsaturated alcohols.
-
Polymerization: The reactive carbocation can act as an initiator for polymerization.
The result is typically a low yield of the desired N-acylated intermediate, buried in a complex mixture of byproducts that are very difficult to separate. The reductive amination route is far more reliable and high-yielding.
Summary of Common Side-Products
| Side-Product Name | Structure | Origin | Analytical Signature |
| 3-(4-Bromophenyl)oxetan-3-ol | Direct reduction of starting ketone | Less polar than the product amine on TLC/LC. Absence of N-H signals in ¹H NMR. | |
| 1-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,2-diol | Acid-catalyzed ring-opening | Highly polar; may stick to the baseline on normal phase TLC. Multiple -OH signals in NMR. | |
| N-(3-(4-bromophenyl)oxetan-3-yl)acetamide | Incomplete hydrolysis if using a Ritter-type approach | Less polar than the product amine. Presence of an acetyl methyl signal (~2 ppm) in ¹H NMR. |
Experimental Protocols
Protocol 1: Recommended Synthesis via Reductive Amination
-
Iminium Formation: To a solution of 3-(4-bromophenyl)oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add ammonium acetate (5-10 eq).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The desired amine will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol side-product) and the starting ketone will remain in the organic layer.
-
Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a strong base (e.g., 50% NaOH solution) with stirring until the pH is >12. The amine will deprotonate and may precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous layer three times with dichloromethane.
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified this compound.
References
- Benchchem. (2025). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.).
- Benchchem. (2025). Strategies to avoid ring-opening of the oxetane moiety during reactions.
- Fustero, S., et al. (2015). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Benchchem. (n.d.).
- Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society.
- Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
- Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol.
- Wikipedia. (n.d.). Ritter reaction.
- Bull, J. A., et al. (2022).
- The Ritter reaction mechanism for the synthesis of oxazoline derivative 172 and amides 173. (n.d.).
-
Hamzik, P. J., & Brubaker, J. D. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]
Sources
- 1. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 3-(4-Bromophenyl)oxetan-3-amine
Welcome to the technical support center for the N-alkylation of 3-(4-Bromophenyl)oxetan-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically hindered building block. The presence of a bulky oxetane group alpha to the amine, combined with an electronically-modifiable aryl bromide, presents specific challenges and opportunities in synthesis. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of a sterically hindered primary amine like this?
For a substrate as sterically demanding as this compound, two principal methods are recommended:
-
Reductive Amination: This is often the most effective and selective method. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary or tertiary amine. This one-pot procedure generally offers high selectivity for mono-alkylation and avoids the common issue of over-alkylation.[1][2]
-
Direct Alkylation with Alkyl Halides: This classic Sₙ2 approach involves reacting the amine with an alkyl halide in the presence of a base. While straightforward, it is often plagued by low yields and over-alkylation due to the increased nucleophilicity of the secondary amine product.[3][4][5] Careful control of stoichiometry and reaction conditions is critical for success.
Q2: Which method should I choose for my target molecule?
Your choice depends on the alkyl group you wish to introduce and your tolerance for side products.
-
Choose Reductive Amination if: You are introducing a primary or secondary alkyl group (from an aldehyde or ketone, respectively), require high selectivity for the mono-alkylated product, and want to avoid harsh conditions that could affect the aryl bromide.[6][7]
-
Choose Direct Alkylation if: You are using a highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide), or if the corresponding carbonyl compound for reductive amination is unavailable or unstable. Be prepared to optimize extensively to manage over-alkylation.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Conversion of Starting Material
Question: My reductive amination has stalled, and I'm recovering mostly unreacted this compound. What are the likely causes and solutions?
Low conversion in reductive amination typically points to issues with imine formation or the reduction step. The steric hindrance around the amine is a major factor.
Root Causes & Corrective Actions:
-
Inefficient Imine Formation: The condensation between the hindered amine and the carbonyl compound can be slow and thermodynamically unfavorable.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction to drive the equilibrium towards the imine. For challenging ketones, using a Lewis acid catalyst (e.g., Ti(OiPr)₄) can facilitate condensation.
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the carbonyl starting material but potent enough to reduce the sterically hindered imine intermediate.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the preferred reagent for this transformation as it is selective for imines over ketones/aldehydes and performs well under mildly acidic conditions that favor imine formation.[2] If STAB fails, sodium cyanoborohydride (NaBH₃CN) is an alternative, though it is more toxic.
-
-
Inappropriate pH: The reaction pH is crucial. Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic state. The reducing agent also has an optimal pH range.
-
Solution: Adding a mild acid like acetic acid (AcOH) is often beneficial, typically 1-2 equivalents. This protonates the carbonyl, making it more electrophilic, and facilitates the dehydration step without fully protonating the bulk of the amine.
-
Question: I'm attempting a direct alkylation with an alkyl bromide, but the reaction shows less than 10% conversion even after 24 hours at elevated temperatures. How can I drive it to completion?
This is a classic problem when dealing with hindered amines. The nucleophilicity of the amine is reduced by steric bulk, making the Sₙ2 reaction sluggish.
Root Causes & Corrective Actions:
-
Insufficient Reactivity of the Electrophile: The leaving group on your alkylating agent is critical.
-
Solution: Switch to a more reactive electrophile. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. Using an alkyl triflate or tosylate is an even more potent option.[9]
-
-
Inadequate Base: The base must be strong enough to deprotonate the resulting ammonium salt but should not promote excessive side reactions like elimination of the alkyl halide.
-
Solution: For a primary amine alkylation, a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is a good starting point.[8] If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, but this significantly increases the risk of over-alkylation.[3]
-
-
Poor Solvent Choice: The solvent must fully dissolve your starting materials and facilitate the Sₙ2 mechanism.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard choices as they solvate the cation of the base while leaving the anion reactive.[9] Avoid protic solvents which can solvate the amine nucleophile and slow the reaction.
-
Scenario 2: Formation of Multiple Side Products
Question: My reaction is messy. I'm observing significant amounts of a di-alkylated product. How can I improve selectivity for mono-alkylation?
Over-alkylation is the most common side reaction in direct alkylations because the secondary amine product is often more nucleophilic than the starting primary amine.
Caption: Decision tree for troubleshooting over-alkylation.
Corrective Actions:
-
Switch to Reductive Amination: As mentioned, this is the best solution as it is not prone to over-alkylation.[7]
-
Control Stoichiometry: If you must use direct alkylation, use a large excess of the this compound relative to the alkylating agent (e.g., 3-5 equivalents). This ensures the alkylating agent is more likely to encounter a molecule of the starting material rather than the product.[10]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over several hours. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary amine.[10]
Question: I've isolated a major byproduct with a mass corresponding to the loss of bromine (hydrodehalogenation). Why is this happening and how can I prevent it?
Hydrodehalogenation is a known side reaction in reactions involving aryl halides, especially when using transition metal catalysts or certain reducing agents.
Caption: Competing pathways in the N-alkylation reaction.
Root Causes & Corrective Actions:
-
Palladium Contamination: If your starting material was synthesized using a palladium-catalyzed reaction (like a Suzuki or Buchwald-Hartwig coupling), trace palladium residues can catalyze the reduction of the C-Br bond, especially in the presence of a hydride source. The Buchwald-Hartwig amination mechanism itself can have a competing pathway leading to hydrodehalogenation.[11][12]
-
Solution: Purify your starting amine meticulously using methods known to remove trace metals, such as silica gel chromatography with a small amount of a chelating agent, or recrystallization.
-
-
Harsh Reducing Agents: Some strong reducing agents used in reductive amination, if not chosen carefully, can reduce the aryl bromide.
-
Solution: Stick with milder, more selective reagents like NaBH(OAc)₃. Avoid harsher hydrides like LiAlH₄.
-
Question: I suspect the oxetane ring is not stable under my conditions. What conditions can cause ring-opening?
The oxetane ring is generally stable but can be susceptible to ring-opening under strongly acidic conditions, particularly in the presence of nucleophiles and at elevated temperatures.[13]
Root Causes & Corrective Actions:
-
Strong Brønsted or Lewis Acids: Protic acids like HCl or H₂SO₄, or strong Lewis acids, can protonate/coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.
-
Solution: In reductive amination, use only catalytic amounts of a mild acid like acetic acid. Avoid strong Lewis acids unless absolutely necessary and screen them at low temperatures first. Recent studies show that Brønsted acid catalysis can be used for selective reactions, but conditions must be carefully controlled.[14]
-
-
High Temperatures: Elevated temperatures (>100 °C) in combination with acidic or nucleophilic conditions increase the risk of decomposition pathways.
-
Solution: Whenever possible, run reactions at or below 60-80 °C. If a reaction requires higher temperatures, perform a stability study on your starting material under the reaction conditions (minus one reagent) to isolate the cause of degradation.
-
Experimental Protocols & Data
Table 1: Comparison of Primary N-Alkylation Methods
| Feature | Reductive Amination | Direct Alkylation (Sₙ2) |
| Electrophile | Aldehyde or Ketone | Alkyl Halide, Tosylate, or Triflate |
| Key Reagents | NaBH(OAc)₃, AcOH (catalytic) | K₂CO₃ or DIPEA (Base) |
| Typical Solvent | Dichloroethane (DCE), THF | DMF, Acetonitrile |
| Temperature | Room Temperature to 60 °C | Room Temperature to 100 °C |
| Pros | High selectivity for mono-alkylation; mild conditions; broad substrate scope.[2][15] | Simple setup; uses common alkylating agents. |
| Cons | Requires access to the corresponding carbonyl compound; can be slow. | Prone to over-alkylation; can require harsh conditions for hindered substrates.[5][16] |
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the reaction with a generic aldehyde.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the desired aldehyde (1.1 eq.), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Direct N-Alkylation with an Alkyl Iodide
This protocol is optimized to favor mono-alkylation but may still require further optimization.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (3.0 eq.), anhydrous potassium carbonate (K₂CO₃) (2.0 eq. relative to the alkyl iodide), and anhydrous acetonitrile to make a ~0.2 M solution relative to the amine.
-
Addition of Electrophile: In a separate flask, prepare a dilute solution of the alkyl iodide (1.0 eq.) in anhydrous acetonitrile. Using a syringe pump, add the alkyl iodide solution to the stirring amine solution over 4-8 hours at room temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction to 50-60 °C. Monitor the consumption of the alkyl iodide by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the desired product and excess starting amine. This mixture can often be separated by silica gel column chromatography, typically using a gradient elution with a mobile phase containing a small percentage of triethylamine (e.g., 0.5%) to prevent product tailing.
References
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
- The synthesis of sterically hindered amines by a direct reductive amin
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
- Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer. Semantic Scholar.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activ
- Buchwald–Hartwig amin
- Reductive amin
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Optimizing reaction conditions of N-alkylation reaction.
- N-Alkylation of 3-Phenyloxetan-3-amine: A Detailed Guide to Synthetic Protocols. BenchChem.
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Buchwald–Hartwig amin
- N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amin
- Oxetanes: formation, reactivity and total syntheses of n
- A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. BenchChem.
- Amine alkyl
- Technical Support Center: Optimization of (S)
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl- azetidinols. RSC Publishing.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 3-(4-Bromophenyl)oxetan-3-amine
Welcome to the technical support center for the crystallization of 3-(4-Bromophenyl)oxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific pharmaceutical intermediate. Our approach is rooted in fundamental chemical principles and extensive field experience to provide actionable solutions.
Introduction to Crystallization Challenges
Crystallization is a critical purification step that significantly influences the purity, stability, and handling characteristics of active pharmaceutical ingredients (APIs) and their intermediates.[1] For this compound, a molecule combining a polar oxetane ring, a basic amine, and a bulky bromophenyl group, achieving a crystalline solid of desired quality can be particularly challenging.[2][3][4][5] This guide addresses potential issues in a question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: The compound oils out or remains an amorphous solid upon cooling.
Q: I've performed a crystallization, but instead of crystals, I'm observing an oil or a glassy solid. What's happening and how can I fix it?
A: Oiling out or the formation of an amorphous solid is a common issue, particularly with molecules that have complex functional groups. This typically occurs when the rate of nucleation is slow compared to the rate of desupersaturation, often due to high supersaturation levels or rapid cooling.
Causality: The this compound molecule has several features that can contribute to this issue. The oxetane ring can enhance aqueous solubility, while the aromatic amine provides a site for strong intermolecular interactions.[4][5][6] If the solvent system is not ideal, these competing properties can lead to a disordered, non-crystalline state.
Troubleshooting Protocol:
-
Reduce Supersaturation and Cooling Rate:
-
Slower Cooling: Employ a more gradual cooling profile. A rate of 0.1°C/min is a good starting point for controlled cooling crystallization.[7] This allows molecules more time to orient themselves into a crystal lattice.
-
Reduce Initial Concentration: Start with a less concentrated solution to avoid a rapid crash-out of the material.
-
-
Solvent System Optimization:
-
Anti-Solvent Addition: Instead of cooling, try an anti-solvent crystallization. Dissolve the compound in a good solvent (e.g., methanol, acetone) and slowly add a miscible anti-solvent (e.g., water, hexane) in which the compound is poorly soluble. This provides more control over the supersaturation rate.
-
Solvent Mixtures: Experiment with binary solvent systems. For aromatic amines, mixtures like hexanes/ethyl acetate or hexanes/acetone can be effective.[8] The goal is to find a system where the compound is soluble when hot but sparingly soluble at room temperature.[1][9]
-
-
Seeding:
Issue 2: Poor yield of crystalline product.
Q: My crystallization yields are consistently low. What factors could be contributing to this, and how can I improve them?
A: Low yield can stem from several factors, including high solubility of the compound in the mother liquor, incomplete crystallization, or losses during isolation.
Causality: The polarity of the oxetane and amine functionalities can lead to significant solubility in polar solvents, even at lower temperatures.[4][6]
Troubleshooting Protocol:
-
Solvent Selection: Re-evaluate your solvent system. An ideal solvent will dissolve the compound completely at an elevated temperature but have very low solubility at the final crystallization temperature.[1] Refer to the solvent screening table below for guidance.
-
Temperature Optimization: Ensure you are cooling the solution to a sufficiently low temperature to maximize the precipitation of the product. An ice bath or even a freezer can be used if the solvent's freezing point allows.
-
pH Adjustment for Amines: For aromatic amines, consider converting the free base to a salt. The addition of an acid (e.g., HCl in ether) can significantly decrease the solubility of the amine in organic solvents, leading to higher recovery.[8][11] The free base can often be regenerated after filtration if necessary.
-
Experimental Protocol: Salt Formation for Improved Yield
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (or a miscible one) dropwise while stirring.
-
Observe for the precipitation of the hydrochloride salt.
-
Cool the mixture to maximize precipitation.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Issue 3: Inconsistent crystal form (Polymorphism).
Q: I'm observing different crystal habits (e.g., needles, plates) and analytical data (e.g., melting point, XRPD) between batches. Is this polymorphism, and how can I control it?
A: Yes, this is a strong indication of polymorphism, the ability of a compound to exist in multiple crystalline forms.[12] Polymorphism is a critical concern in pharmaceutical development as different polymorphs can have varying solubility, stability, and bioavailability.[7] Compounds with aromatic rings, like the bromophenyl group, are known to exhibit polymorphism.[12]
Causality: The final polymorphic form is influenced by kinetic and thermodynamic factors during crystallization. Rapid cooling often yields a metastable (less stable) form, while slower processes favor the thermodynamically stable form.
Troubleshooting Workflow:
Experimental Protocols:
-
Polymorph Screening:
-
Dissolve the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Allow the solutions to crystallize under different conditions: slow evaporation, rapid cooling, and slow cooling.
-
Analyze the resulting crystals from each experiment using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify different polymorphic forms.[7]
-
-
Competitive Slurry Experiment:
-
Create a saturated solution of the compound in a chosen solvent.
-
Add a mixture of two known polymorphs (e.g., Form A and Form B) to the solution to form a slurry.
-
Stir the slurry at a constant temperature for an extended period (24-72 hours).
-
Periodically sample the solid phase and analyze by XRPD. The polymorph that disappears over time is the metastable form, while the one that remains is the more stable form under those conditions.[7]
-
Data & Protocols
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power for polar groups (amine, oxetane).[13] |
| Esters | Ethyl Acetate | Medium polarity, often used in combination with non-polar solvents.[8] |
| Ketones | Acetone | Good general solvent for a wide range of organic compounds. |
| Aromatic | Toluene | Can interact with the bromophenyl ring, potentially leading to different packing arrangements.[13] |
| Ethers | Diethyl Ether, MTBE | Lower polarity, often used for salt formation or as an anti-solvent.[14] |
| Hydrocarbons | n-Hexane, Heptane | Non-polar, primarily used as anti-solvents.[13] |
| Chlorinated | Dichloromethane | Good solvent, but use with caution due to potential reactivity with amines. |
Diagram: General Crystallization Troubleshooting Logic
References
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 19, 2026, from [Link]
-
7.11: Testing Solvents for Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents. (n.d.).
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved January 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved January 19, 2026, from [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025, August 30). Retrieved January 19, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved January 19, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6). Retrieved January 19, 2026, from [Link]
-
Control of Polymorphism in Crystallization of Amino Acid | Request PDF - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Crystallization and preliminary X-ray investigation of lipoxygenase-3 from soybeans. (1995, June). Protein Science. Retrieved January 19, 2026, from [Link]
Sources
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- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 3-(4-Bromophenyl)oxetan-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)oxetan-3-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this novel scaffold. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experimental workflows, ensuring the integrity of your results.
The this compound moiety is of growing interest in medicinal chemistry, offering a unique three-dimensional structure that can enhance metabolic stability and aqueous solubility.[1][2] However, the inherent strain of the oxetane ring and the reactivity of the aromatic amine present specific stability challenges that must be carefully managed. This guide is structured to address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound under typical synthetic and analytical conditions?
The stability of the oxetane ring is a common concern. While more stable than a three-membered epoxide ring, it is less stable than a five-membered tetrahydrofuran (THF) ring. The stability of the oxetane in your compound is highly dependent on the specific reaction conditions.
-
Acidic Conditions: The oxetane ring is most susceptible to decomposition under strongly acidic conditions (pH < 4). Protic or Lewis acids can catalyze the ring-opening, particularly in the presence of nucleophiles.[3][4] For instance, exposure to strong acids like HCl or trifluoroacetic acid (TFA) at elevated temperatures during purification or salt formation can lead to the formation of the corresponding 1,3-diol derivative.
-
Basic Conditions: The oxetane ring is generally stable under basic conditions.[3] Standard basic workups (e.g., with NaHCO₃ or Na₂CO₃) and even stronger bases at moderate temperatures are well-tolerated.
-
Temperature: Thermal stress alone, in the absence of reactive agents, is less likely to cause decomposition at typical laboratory temperatures (up to 80-100 °C). However, prolonged heating in the presence of trace acids or nucleophiles can accelerate degradation.[4]
Q2: What are the primary degradation pathways I should be aware of for this compound?
Based on the structure, there are two primary points of vulnerability: the oxetane ring and the aromatic amine.
-
Acid-Catalyzed Oxetane Ring Opening: As mentioned, strong acids can protonate the oxetane oxygen, making the ring susceptible to nucleophilic attack. In aqueous acidic media, this will likely result in the formation of 3-(4-bromophenyl)-1,3-dihydroxypropan-2-amine.
-
Oxidation of the Aromatic Amine: The primary aromatic amine is susceptible to oxidation.[5][6][7] Depending on the oxidizing agent and conditions, this can lead to a variety of products, including:
-
Photodegradation: Aromatic compounds, especially those with heteroatoms, can be light-sensitive. Exposure to UV light may lead to complex degradation pathways, potentially involving radical mechanisms and ring cleavage.
Q3: I'm observing an unexpected impurity in my HPLC analysis after acidic workup. How can I identify if it's a degradation product?
This is a common issue. The first step is to consider the likely degradation products based on the conditions your sample was exposed to.
-
Hypothesize the Structure: If you performed an acidic workup, the most likely degradation product is the ring-opened diol. Calculate the expected mass of this compound.
-
LC-MS Analysis: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of your impurity should correspond to the hypothesized degradation product.
-
Forced Degradation Study: To confirm, you can perform a mini-forced degradation study. Take a small, pure sample of your starting material and intentionally expose it to harsh acidic conditions (e.g., 1M HCl at 50°C for a few hours). Analyze the resulting mixture by HPLC. If the peak for your unknown impurity grows, it's highly likely to be the acid-degradation product.
Troubleshooting Guides
Problem 1: Significant loss of starting material and formation of a more polar impurity during silica gel chromatography.
-
Likely Cause: The acidic nature of standard silica gel is likely causing on-column degradation of the oxetane ring. The resulting diol is significantly more polar and will have a much lower Rf value.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your eluent system, then flush with the pure eluent until the triethylamine is removed. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Alternative Purification Methods: If possible, consider other purification techniques like preparative HPLC with a buffered mobile phase or crystallization.
-
Problem 2: My sample is developing a yellow or brown color upon storage.
-
Likely Cause: This is often indicative of oxidation of the aromatic amine. This can be accelerated by exposure to air and light.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store your compound under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store samples in amber vials or wrap them in aluminum foil.
-
Antioxidants: For solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your downstream applications.
-
Purity Check: Ensure your sample is free of any residual oxidizing agents from previous synthetic steps.
-
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[8][9]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Oven
General Procedure:
-
Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.
-
Incubate under the conditions specified in the table below.
-
At each time point, take an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC-UV/MS method.
Stress Conditions Table:
| Stress Condition | Procedure | Time Points | Expected Degradation Pathway |
| Acid Hydrolysis | Mix 1 mL of stock with 9 mL of 1 M HCl. Incubate at 60°C. | 2, 4, 8, 24 hours | Oxetane ring opening |
| Base Hydrolysis | Mix 1 mL of stock with 9 mL of 1 M NaOH. Incubate at 60°C. | 2, 4, 8, 24 hours | Generally stable, but potential for minor degradation |
| Oxidation | Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. | 2, 4, 8, 24 hours | Oxidation of the aromatic amine |
| Thermal Degradation | Evaporate the solvent from 1 mg of solid sample. Place in an oven at 100°C. | 24, 48, 72 hours | Non-specific decomposition |
| Photodegradation | Expose a 0.1 mg/mL solution in methanol to UV light (254 nm). | 2, 4, 8, 24 hours | Photolytic cleavage/rearrangement |
Visualizing Degradation Pathways and Workflows
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Impurities
Caption: Workflow for identifying unknown impurities.
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry, 53(8), 3227-46.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). Catalysts, 13(2), 409.
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry, 53(8), 3227-3246. Retrieved January 19, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). Catalysts, 13(2), 409. Retrieved January 19, 2026, from [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. Retrieved January 19, 2026, from [Link]
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv.
-
Oxetanes in drug discovery: structural and synthetic insights. (2010). Journal of Medicinal Chemistry, 53(8), 3227-46. Retrieved January 19, 2026, from [Link]
- Oxidative degradation of amines using a closed batch system. (2014). Energy Procedia, 51, 137-146.
- A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2013). Chemical Engineering Journal, 223, 884-893.
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology, 48(3), 1977-1985. Retrieved January 19, 2026, from [Link]
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The Thermal Decomposition of Trimethylene Oxide. (1954). Journal of the American Chemical Society, 76(20), 5165-5167. Retrieved January 19, 2026, from [Link]
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Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. (2022). Journal of the American Chemical Society, 144(16), 7244-7252. Retrieved January 19, 2026, from [Link]
-
Photocatalytic Oxygen-Atom Swap in Oxetanes. (2025). Bioengineer.org. Retrieved January 19, 2026, from [Link]
-
Representative[5][6]-amphoteric molecules versus 3-aminooxetanes. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and properties of oxetane and azetidine ethers as novel motifs for drug discovery. (2015). Organic & Biomolecular Chemistry, 13(25), 7014-7021. Retrieved January 19, 2026, from [Link]
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3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). Chemical Science, 11(36), 9945-9949. Retrieved January 19, 2026, from [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). Chemical Science, 11(36), 9945-9949. Retrieved January 19, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 19, 2026, from [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). Chemical Science, 11(36), 9945-9949. Retrieved January 19, 2026, from [Link]
-
'Stimulating discovery' leads to strategy to swap oxygen in saturated rings. (2025). Chemistry World. Retrieved January 19, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Retrieved January 19, 2026, from [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). ResearchGate.
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 44-51. Retrieved January 19, 2026, from [Link]
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals.
-
Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. (2023). Angewandte Chemie International Edition, 62(30), e202305511. Retrieved January 19, 2026, from [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved January 19, 2026, from [Link]
-
Forced degradation studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
This compound hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Bacterial degradation of monocyclic aromatic amines. (2015). Frontiers in Microbiology, 6, 101. Retrieved January 19, 2026, from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2014). Journal of Pharmaceutical Innovation, 9(4), 266-285. Retrieved January 19, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(20), 12564-12646. Retrieved January 19, 2026, from [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. (2006). TrAC Trends in Analytical Chemistry, 25(8), 758-767. Retrieved January 19, 2026, from [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). Environmental Science and Pollution Research, 29, 64639-64666. Retrieved January 19, 2026, from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 22-26. Retrieved January 19, 2026, from [Link]
-
Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences, 99(8), 3365-3376. Retrieved January 19, 2026, from [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. (1981). Journal of Bacteriology, 147(2), 477-481. Retrieved January 19, 2026, from [Link]
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An Approach to Flavor Chemical Thermal Degradation Analysis. (2023). Toxics, 11(12), 999. Retrieved January 19, 2026, from [Link]
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Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. (n.d.). e-Publications@Marquette. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Scale-Up Synthesis of 3-(4-Bromophenyl)oxetan-3-amine
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for the scale-up synthesis of 3-(4-Bromophenyl)oxetan-3-amine. This molecule is a critical building block in modern drug discovery, prized for its unique three-dimensional structure and its ability to act as a bioisosteric replacement for less stable or more lipophilic groups like gem-dimethyl or carbonyl functionalities.[1][2] The inherent strain of the oxetane ring provides favorable physicochemical properties, such as improved solubility and metabolic stability, but also presents significant challenges during synthesis, particularly during scale-up.[2][3]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of large-scale production. The information herein is based on established principles of process chemistry and experience with analogous heterocyclic systems.
Proposed Synthetic Pathway
To provide context for the troubleshooting guide, we propose a common and logical synthetic route starting from 3-hydroxy-3-(4-bromophenyl)propanenitrile. This route involves an intramolecular cyclization to form the oxetane ring, a critical and often challenging step.
}
Figure 1: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific problems that may arise during the synthesis, framed in a practical question-and-answer format.
Part 1: Oxetane Ring Formation (Step B → C)
Question 1: My intramolecular cyclization to form the oxetane ring is low-yielding, and I'm isolating a significant amount of polymeric byproduct. What is the likely cause and how can I mitigate this?
Answer: This is a classic challenge in oxetane synthesis. The primary cause is often undesired intermolecular side reactions competing with the desired intramolecular cyclization. The strained nature of the four-membered ring makes its formation kinetically slower than competing pathways like elimination or polymerization, especially under harsh conditions.[2]
-
Causality:
-
High Concentration: At scale, higher concentrations favor intermolecular reactions. One molecule's activated intermediate is more likely to encounter another molecule before it can cyclize.
-
Poor Temperature Control: The cyclization is often exothermic. Localized hot spots, common in large reactors with inefficient stirring, can accelerate side reactions. Strong bases can also catalyze ring-opening polymerization of the formed oxetane product, especially if acidic impurities are present.[4]
-
Slow Cyclization Kinetics: The 4-exo-tet cyclization is inherently strained and can be slow, allowing more time for side reactions to occur.[5]
-
-
Troubleshooting & Mitigation Strategy:
| Parameter | Recommended Action | Rationale |
| Concentration | Implement a "pseudo-dilution" or "high-dilution" principle by using a semi-batch process. Add the activated precursor (Compound B ) slowly to a heated slurry of the base (e.g., NaH) in the solvent (e.g., THF). | This keeps the instantaneous concentration of the reactive intermediate low, favoring the first-order intramolecular cyclization over the second-order intermolecular side reactions. |
| Temperature | Maintain strict temperature control. For a 100g+ scale, ensure the reactor has adequate cooling capacity and overhead stirring to prevent localized heating. A typical range is 0 °C to room temperature, but empirical optimization is key. | Prevents thermal degradation and runaway side reactions. Consistent temperature ensures reproducible kinetics. |
| Base Selection | Sodium hydride (NaH) is common, but consider alternatives. Potassium tert-butoxide (KOtBu) can sometimes offer better solubility and reactivity profiles. Ensure the base is high-purity and added portion-wise or as a slurry to control exotherms. | The choice of base and counter-ion can influence the reaction rate and selectivity. |
| Solvent Quality | Use anhydrous solvents. Water can quench the base and the alkoxide intermediate, halting the reaction and leading to hydrolysis byproducts. | Water is detrimental to reactions involving strong bases like NaH. |
Question 2: During workup of the cyclization reaction, I'm experiencing significant product loss. Is the oxetane ring unstable?
Answer: Yes, the oxetane ring can be labile, particularly under acidic conditions.[4][6] Many standard workup procedures that involve an acidic wash (e.g., with 1M HCl) to neutralize excess base can lead to acid-catalyzed ring-opening, forming 1,3-diol byproducts.
-
Troubleshooting & Mitigation Strategy:
-
Quench Procedure: Quench the reaction carefully with a buffered aqueous solution (e.g., saturated ammonium chloride) or slowly with isopropanol followed by water, while maintaining a low temperature.
-
Extraction pH: During liquid-liquid extraction, ensure the aqueous phase remains neutral or slightly basic (pH 7-9). Avoid strong acids entirely.
-
Temperature: Perform all workup and extraction steps at reduced temperatures (0-10 °C) if possible to minimize the rate of potential decomposition reactions.
-
}
Figure 2: Decision tree for troubleshooting the oxetane ring formation step.
Part 2: Purification & Isolation
Question 3: My final product, this compound, is difficult to purify by standard silica gel chromatography. It streaks badly and the recovery is poor. What are my options?
Answer: This is a very common issue with primary amines and other polar, basic compounds on standard silica gel.[7] The free amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, peak tailing (streaking), and poor separation.[8]
-
Causality:
-
Acid-Base Interaction: The basic amine forms a salt with the acidic silica gel.
-
High Polarity: The compound's polarity requires strong, polar mobile phases, which can reduce the resolving power of the chromatography.
-
-
Troubleshooting & Mitigation Strategy:
| Method | Description | Advantages/Disadvantages |
| Mobile Phase Modification | Add a small amount of a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a solvent system like ethyl acetate/hexanes or DCM/methanol.[9] | Adv: Simple, effective for deactivating silica. Disadv: Triethylamine can be difficult to remove completely from the final product. Ammonia is volatile but requires careful handling. |
| Alternative Stationary Phases | Use an alternative to standard silica. Options include: • Amine-functionalized silica: Pre-treated silica with bonded amine groups.[7] • Deactivated silica: Washed with a base like triethylamine before use.[8] • Alumina (basic or neutral): Less acidic than silica and often better for basic compounds.[8] | Adv: Can provide excellent separation without mobile phase modifiers. Disadv: More expensive than standard silica. May require different solvent systems. |
| Salt Formation & Purification | Convert the free amine to a salt (e.g., hydrochloride or tartrate) before purification. The salt is often crystalline and can be purified by recrystallization. The free base can then be regenerated in a final step. | Adv: Can be highly effective for removing non-basic impurities. Avoids chromatography altogether. Disadv: Adds two steps to the synthesis (salt formation and free-basing). Requires careful selection of the salt and recrystallization solvent. |
| Aqueous Acid/Base Extraction | Perform a series of pH-controlled liquid-liquid extractions. Extract the crude product into an acidic aqueous layer (e.g., 1M HCl), which protonates the amine, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent. | Adv: Excellent for removing non-basic impurities at scale. Avoids chromatography. Disadv: May not remove basic impurities. Risk of emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are several critical safety points:
-
Oxetane Stability: The oxetane ring is strained and can be energetic.[10] Avoid excessive heat and strong acidic conditions. A Differential Scanning Calorimetry (DSC) scan of key intermediates and the final product is highly recommended to understand their thermal stability before large-scale heating.
-
Strong Bases: Reagents like sodium hydride (NaH) are highly flammable and react violently with water, releasing hydrogen gas. All manipulations must be done under an inert atmosphere (Nitrogen or Argon).
-
Reduction Step: If using lithium aluminum hydride (LiAlH₄) for the nitrile reduction, be aware of its extreme reactivity with water and protic solvents. The quench procedure must be slow, controlled, and performed at low temperatures. If using catalytic hydrogenation (e.g., Raney Nickel), the catalyst can be pyrophoric, and the process involves flammable hydrogen gas under pressure.
Q2: Can I use a Ritter reaction as an alternative route to introduce the amine functionality? A2: A Ritter reaction, which converts a tertiary alcohol to an N-alkyl amide using a nitrile and strong acid, is a plausible alternative.[11][12] In this case, the precursor 3-(4-bromophenyl)oxetan-3-ol could be reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid, followed by hydrolysis of the resulting amide.
-
Challenges: The primary challenge is the stability of the oxetane ring under the strongly acidic conditions required for the Ritter reaction.[1][13] This could lead to significant ring-opening as a side reaction. Careful optimization with milder acid catalysts at low temperatures would be essential.[12]
Q3: How should I store the final product, this compound? A3: As a primary amine, the compound is susceptible to slow air oxidation and can absorb atmospheric CO₂ to form a carbonate salt. It should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and kept in a cool, dark place. For long-term storage, refrigeration (-20 °C) is recommended.
Experimental Protocols (Illustrative)
Protocol 1: Intramolecular Cyclization to form 3-(4-Bromophenyl)oxetan-3-carbonitrile (Scale: 50 g)
WARNING: This reaction involves sodium hydride, which is highly reactive and flammable. Perform all steps in a well-ventilated fume hood under a dry, inert atmosphere.
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with an overhead stirrer, a thermocouple, and a nitrogen inlet.
-
Base Slurry: Under a positive flow of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF, 800 mL), followed by a 60% dispersion of sodium hydride (NaH) in mineral oil (9.0 g, 225 mmol).
-
Cooling: Cool the stirred slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 3-(4-bromophenyl)-3-(tosyloxy)propanenitrile (50.0 g, 127 mmol) in anhydrous THF (200 mL). Add this solution to the NaH slurry dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of isopropanol (50 mL), followed by deionized water (100 mL).
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on deactivated silica gel or used directly in the next step if purity is sufficient.
References
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W. C. Lumma, Jr. and G. A. Dutra, "Scale Up of a Ritter Reaction," Organic Process Research & Development, 1998. [Link]
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T. C. F. Knauber, et al., "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry," ACS Chemical Health & Safety, 2022. [Link]
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University of Illinois, "Sodium Azide NaN3 | Division of Research Safety," 2019. [Link]
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M. Silvi, et al., "Oxetane Synthesis via Alcohol C–H Functionalization," Journal of the American Chemical Society, 2023. [Link]
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Y. Ni, et al., "Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase," Angewandte Chemie International Edition, 2024. [Link]
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M. Silvi, et al., "Oxetane Synthesis via Alcohol C–H Functionalization," PMC - NIH, 2023. [Link]
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F. P. Gabbaï, et al., "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023. [Link]
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University of Rochester, "Chromatography: The Solid Phase," Department of Chemistry. [Link]
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A. K. H. Hirsch, et al., "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [Link]
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Chemistry Stack Exchange, "How do I purify the resulting compound after a nitro- to amine-group reduction?," 2014. [Link]
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A. A. Gerasimenko, et al., "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks," Organic Chemistry Frontiers, 2022. [Link]
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T. Stopka, et al., "Oxetanes: formation, reactivity and total syntheses of natural products," PMC - NIH, 2025. [Link]
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H. Huang, et al., "Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium-diphenyl phosphate catalysis," Chemical Communications, 2025. [Link]
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PubChem, "this compound hydrochloride," National Center for Biotechnology Information. [Link]
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T. Chen, et al., "Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy," Chemical Communications, 2023. [Link]
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Z. Li, et al., "Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation," Organic Chemistry Portal, 2024. [Link]
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J. Sun, et al., "3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions," Chemical Science, 2020. [Link]
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Technical Support Center: Synthesis of 3-(4-Bromophenyl)oxetan-3-amine
A Guide to Minimizing Impurities and Troubleshooting Synthetic Challenges
Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenyl)oxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the preparation of this valuable building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and achieve high-purity outcomes.
Introduction: The Synthetic Landscape
The synthesis of this compound, a key intermediate in medicinal chemistry, presents unique challenges primarily due to the inherent reactivity of the strained oxetane ring. While 3,3-disubstituted oxetanes exhibit greater stability compared to other substituted oxetanes, they are still susceptible to ring-opening under certain conditions, particularly strong acids.[1][2][3] This guide will focus on the most common synthetic routes and provide detailed troubleshooting for the impurities that may arise.
A prevalent and logical synthetic approach involves a two-step sequence:
-
Grignard Reaction: The addition of a 4-bromophenyl Grignard reagent to oxetan-3-one to form the tertiary alcohol intermediate, 3-(4-bromophenyl)oxetan-3-ol.
-
Conversion of the Tertiary Alcohol to the Amine: This transformation can be approached through several methods, each with its own set of potential side reactions and impurity profiles.
This guide will dissect the potential pitfalls in these steps and offer robust solutions to mitigate them.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of 3-(4-Bromophenyl)oxetan-3-ol in the Grignard Reaction
Symptoms:
-
Low conversion of oxetan-3-one.
-
Presence of significant amounts of biphenyl and unreacted starting materials in the crude product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Poor Grignard Reagent Formation | The reaction of 4-bromobenzene with magnesium can be sluggish or fail to initiate due to moisture, passivated magnesium, or other inhibitors. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane.[4] |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl. This is a common impurity in Grignard reactions involving aryl halides.[5] | Add the 4-bromobenzene slowly to the magnesium turnings to maintain a low concentration of the aryl halide. Ensure efficient stirring to promote the reaction with magnesium over the coupling reaction. |
| Reaction with Moisture or Air | Grignard reagents are highly reactive towards protic sources like water and are readily oxidized by air. | Use anhydrous solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Competing Enolization of Oxetan-3-one | Although less common with aryl Grignard reagents, sterically hindered Grignard reagents can act as a base, leading to the enolization of the ketone. | This is less of a concern with phenylmagnesium bromide but ensure the reaction temperature is kept low during the addition of the Grignard reagent to favor nucleophilic addition. |
Problem 2: Formation of Ring-Opened Byproducts
Symptoms:
-
Presence of impurities with higher molecular weights and different fragmentation patterns in MS analysis.
-
Complex NMR spectra with signals corresponding to opened oxetane chains.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Acidic Conditions | The oxetane ring is susceptible to cleavage under strongly acidic conditions, which can be inadvertently introduced during workup or subsequent steps.[1][3] 3,3-disubstituted oxetanes with an internal nucleophile (like an alcohol or amine) are particularly prone to ring-opening.[3] | Use a buffered or mildly basic workup for the Grignard reaction (e.g., saturated aqueous ammonium chloride followed by extraction). Avoid strong acids in all subsequent purification and reaction steps unless absolutely necessary and at low temperatures. |
| High Temperatures | Thermal stress, especially in the presence of trace acids or other reactive species, can promote the decomposition of the oxetane ring.[2] | Maintain controlled and moderate temperatures throughout the synthesis and purification processes. |
Problem 3: Inefficient Conversion of the Tertiary Alcohol to the Amine
Symptoms:
-
Low yield of the desired this compound.
-
Recovery of a significant amount of the starting alcohol, 3-(4-bromophenyl)oxetan-3-ol.
-
Formation of multiple, difficult-to-separate byproducts.
Potential Causes & Solutions:
| Route-Specific Issue | Explanation | Solution |
| Ritter Reaction | The Ritter reaction, which converts tertiary alcohols to amides using a nitrile and strong acid, is often problematic due to the harsh acidic conditions required, leading to oxetane ring-opening.[6][7] | This route is generally not recommended due to the acid sensitivity of the oxetane ring. If attempted, use the mildest possible acidic conditions and carefully control the temperature. |
| Reductive Amination of an Intermediate Ketone | If the alcohol is oxidized to the corresponding ketone, subsequent reductive amination can be challenging. A common side reaction is the reduction of the ketone back to the alcohol by the reducing agent before imine formation.[8] | If pursuing this route, choose a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9] Allowing for pre-formation of the iminium ion before adding the reducing agent can also improve yields. |
| Nucleophilic Substitution of a Leaving Group | Conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate) followed by substitution with an amine source can be a viable route. However, elimination reactions can compete with substitution. | Optimize the reaction conditions (solvent, temperature, and base) to favor substitution over elimination. The choice of the amine nucleophile is also critical. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for converting the 3-(4-bromophenyl)oxetan-3-ol intermediate to the desired amine?
While several methods exist, a robust approach involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an appropriate nitrogen source (e.g., ammonia or a protected amine). Another promising route is a modified Ritter reaction under carefully controlled, milder acidic conditions, though this requires careful optimization to prevent ring degradation.[10]
Q2: How can I best purify the final product, this compound?
Purification of amines can be challenging due to their basic nature. Standard silica gel chromatography can lead to tailing and poor separation. Consider using an amine-functionalized silica gel or treating standard silica gel with a small amount of a volatile amine (e.g., triethylamine) in the eluent.[11] Alternatively, the amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.
Q3: What are the best analytical techniques to assess the purity of my this compound?
A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and polar compounds like amines.[12] A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of amines by GC can be problematic due to their polarity, derivatization can make them more amenable to this technique.[12][14] GC-MS is particularly useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and can help in the identification of impurities, especially when coupled with a chromatographic technique.
Q4: Can the bromine atom on the phenyl ring interfere with any of the reaction steps?
The bromine atom is generally stable under the conditions of Grignard reagent formation and subsequent reactions. However, in some transition-metal-catalyzed reactions, the C-Br bond could potentially be reactive. For the common synthetic routes discussed, the bromine is not expected to interfere significantly.
Illustrative Synthetic Pathways and Impurity Formation
Pathway 1: Grignard Route to Intermediate Alcohol
Caption: Grignard reaction pathway and a key impurity.
Pathway 2: Potential Amine Synthesis Routes
Caption: Two potential routes for amine synthesis and their associated impurities.
Conclusion
The successful synthesis of this compound with high purity hinges on a careful selection of reaction conditions to preserve the integrity of the oxetane ring and minimize the formation of predictable side products. By understanding the underlying chemical principles and being aware of the potential pitfalls, researchers can effectively troubleshoot their experiments and achieve their desired outcomes. This guide provides a framework for rational problem-solving in the synthesis of this important molecule. For further assistance, please consult the referenced literature.
References
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Full article: Synthetic oxetanes in drug discovery: where are we in 2025? (URL: [Link])
-
Oxetanes in Drug Discovery Campaigns - PMC - NIH (URL: [Link])
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Grignard Reaction - Washington State University (URL: [Link])
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv (URL: [Link])
-
Ritter reaction - Wikipedia (URL: [Link])
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - NIH (URL: [Link])
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals (URL: [Link])
-
Ritter Reaction - Organic Chemistry Portal (URL: [Link])
-
Ritter Reaction - Organic Chemistry Portal (PDF) (URL: [Link])
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts (URL: [Link])
-
Reductive Amination in the Synthesis of Pharmaceuticals - OUCI (URL: [Link])
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent (URL: [Link])
-
This compound hydrochloride | C9H11BrClNO - PubChem (URL: [Link])
-
A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed (URL: [Link])
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube (URL: [Link])
-
Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles - MDPI (URL: [Link])
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Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC - NIH (URL: [Link])
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH (URL: [Link])
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What is the reaction of oxirane with phenylmagnesium bromide? - Quora (URL: [Link])
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Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N - Indian Academy of Sciences (URL: [Link])
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Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF - ResearchGate (URL: [Link])
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A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate (URL: [Link])
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(PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - ResearchGate (URL: [Link])
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Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)oxetan-3-amine and its Chloro-Analog for Drug Discovery Professionals
Introduction: The Strategic Value of Halogenated 3-Amino-3-aryloxetanes in Medicinal Chemistry
The oxetane ring has emerged as a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1] When functionalized at the 3-position with both an amine and an aryl group, these molecules become versatile building blocks for a diverse range of therapeutic targets. The choice of halogen on the pendant phenyl ring—in this case, bromine versus chlorine—is a critical decision in the lead optimization process, profoundly influencing the molecule's synthetic accessibility, reactivity, and ultimately, its biological profile.
This guide provides an in-depth technical comparison of 3-(4-Bromophenyl)oxetan-3-amine and its chloro-analog, 3-(4-Chlorophenyl)oxetan-3-amine. As a Senior Application Scientist, my aim is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework to inform the selection and application of these valuable intermediates. While direct, head-to-head comparative studies of these two specific molecules are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry, data from closely related analogs, and predicted properties to offer a comprehensive analysis.
Physicochemical Properties: A Tale of Two Halogens
The substitution of bromine for chlorine, while seemingly a minor structural change, has a cascade of effects on the molecule's physicochemical properties. These differences, though subtle, can have significant downstream consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A summary of key physicochemical parameters for the hydrochloride salts of both compounds is presented below. It is important to note that much of the readily available data comes from computational predictions and may vary from experimental values.
| Property | This compound HCl | 3-(4-Chlorophenyl)oxetan-3-amine HCl | Rationale for Differences |
| Molecular Weight | 264.55 g/mol [2] | 220.10 g/mol [3] | The higher atomic weight of bromine compared to chlorine directly contributes to the increased molecular weight. |
| Predicted XLogP3 | 2.3[4] | 2.0[5] | Bromine is more lipophilic than chlorine, leading to a higher predicted octanol-water partition coefficient. |
| Hydrogen Bond Donors | 2[4] | 2[5] | Both molecules possess a primary amine and a protonated amine in their hydrochloride salt form, capable of donating hydrogen bonds. |
| Hydrogen Bond Acceptors | 1[4] | 1[5] | The oxygen atom of the oxetane ring in both molecules acts as a hydrogen bond acceptor. |
| Predicted pKa (Amine) | ~8.5-9.5 | ~8.5-9.5 | The electronic withdrawing effects of bromine and chlorine on the phenyl ring are similar at the para position, resulting in comparable predicted basicity of the amine. Experimental determination is crucial for confirmation. |
| Predicted Aqueous Solubility | Lower | Higher | The higher lipophilicity and molecular weight of the bromo-analog are expected to result in lower aqueous solubility compared to the chloro-analog. |
The key takeaway is that the bromo-analog is inherently more lipophilic and has a higher molecular weight. This can influence its ability to cross cellular membranes but may also lead to lower aqueous solubility and potentially increased non-specific binding. The choice between the two would, therefore, depend on the specific requirements of the therapeutic target and the desired ADME profile.
Synthetic Accessibility and Reactivity: A Comparative Workflow
The synthesis of 3-amino-3-aryloxetanes typically proceeds through a multi-step sequence, starting from a suitable precursor like oxetan-3-one. A general and plausible synthetic route is outlined below, highlighting the key steps where differences between the bromo- and chloro-analogs may arise.
Experimental Protocol: A Generalized Synthesis of 3-(4-Halophenyl)oxetan-3-amines
This protocol is a composite based on established methods for the synthesis of related 3-substituted oxetanes.[1][6]
Step 1: Grignard Addition to Oxetan-3-one
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromophenylmagnesium bromide or 4-chlorophenylmagnesium bromide (1.1 eq.) in THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-(4-halophenyl)oxetan-3-ol.
Step 2: Conversion to an Amine Precursor (e.g., via Ritter Reaction)
-
Reaction Setup: To a solution of the 3-(4-halophenyl)oxetan-3-ol (1.0 eq.) in a suitable solvent such as acetic acid, add a nitrile (e.g., acetonitrile, 1.5 eq.) and a strong acid catalyst (e.g., sulfuric acid, 2.0 eq.) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Carefully pour the reaction mixture into ice-water and basify with a concentrated aqueous solution of sodium hydroxide until pH > 10. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated amine.
Step 3: Hydrolysis to the Primary Amine
-
Reaction Setup: To a solution of the crude N-acetylated amine in a mixture of ethanol and water, add a strong base such as sodium hydroxide (5.0 eq.).
-
Reaction Progression: Heat the reaction mixture to reflux and stir for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by column chromatography or by forming the hydrochloride salt.
Step 4: Formation of the Hydrochloride Salt
-
Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Figure 1: Generalized synthetic workflow for 3-(4-halophenyl)oxetan-3-amines.
Comparative Reactivity in Synthesis and Further Functionalization
The primary difference in the synthetic accessibility of the two analogs lies in the reactivity of the halogenated starting materials and the potential for subsequent modifications of the final products.
-
Grignard Reagent Formation and Addition: The formation of Grignard reagents from aryl bromides is generally more facile and higher yielding than from the corresponding aryl chlorides. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[7] Consequently, the synthesis of the 3-(4-bromophenyl)oxetan-3-ol intermediate may proceed more efficiently.
-
Cross-Coupling Reactions: A significant advantage of the bromo-analog is its superior reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[8][9] The oxidative addition of the palladium catalyst to the C-Br bond is a critical and often rate-limiting step in these catalytic cycles, and it occurs much more readily than with the C-Cl bond. This makes this compound a more versatile building block for further diversification, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring under milder conditions. While recent advances in catalyst design have expanded the scope of using aryl chlorides in cross-coupling, they often require more specialized and expensive catalysts and more forcing reaction conditions.
Figure 2: Comparative reactivity in cross-coupling reactions.
Biological Activity and Structure-Activity Relationships (SAR): Projecting the Impact of Halogen Substitution
-
Target Engagement: The larger size and greater polarizability of bromine compared to chlorine can lead to different interactions within a protein binding pocket. Bromine is a more effective halogen bond donor, which can be a crucial interaction for enhancing binding affinity to certain targets.
-
Metabolic Stability: Halogenation, in general, can block sites of metabolism, thereby increasing a compound's half-life. The specific position and nature of the halogen determine the extent of this effect. While both bromo- and chloro-substituents can enhance metabolic stability, differences in their electronic properties and steric bulk may lead to different metabolic pathways and rates.
-
Pharmacokinetics and Pharmacodynamics: As discussed in the physicochemical properties section, the greater lipophilicity of the bromo-analog may lead to increased plasma protein binding and a larger volume of distribution. This can impact the free drug concentration and the duration of action.
-
Toxicity: The potential for off-target effects and toxicity can also be influenced by the halogen substituent. For instance, the metabolic fate of the C-X bond can sometimes lead to the formation of reactive metabolites.
In the absence of direct comparative data, it is imperative to perform parallel in vitro and in vivo studies to empirically determine the optimal halogen for a given biological target and desired therapeutic profile.
Conclusion and Recommendations
The choice between this compound and its chloro-analog is a strategic one that should be guided by the specific goals of a drug discovery program.
-
This compound is the preferred building block when synthetic versatility and the need for further diversification through cross-coupling reactions are paramount. Its higher reactivity makes it an ideal scaffold for exploring a wide range of structure-activity relationships around the phenyl ring.
-
3-(4-Chlorophenyl)oxetan-3-amine may be a more suitable choice when cost and scalability are major considerations, and further functionalization via cross-coupling is not a primary concern. The lower cost of starting materials containing chlorine can be a significant advantage in large-scale synthesis.
Ultimately, the decision should be data-driven. It is highly recommended that both analogs be synthesized and evaluated in parallel during the early stages of lead optimization. This will provide a clear understanding of the impact of halogen substitution on the key attributes of the molecule, enabling a more informed and successful drug discovery campaign.
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A Prospective Analysis of the Biological Activity of 3-(4-Bromophenyl)oxetan-3-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide provides a prospective analysis of the biological activity of 3-(4-Bromophenyl)oxetan-3-amine, a novel small molecule, by comparing its anticipated properties to those of its constituent parent compounds: oxetane and 4-bromoaniline. While direct experimental data for the target compound is not yet publicly available, this document serves as a comprehensive roadmap for its initial in vitro characterization, offering field-proven insights into the experimental choices that will drive its evaluation.
The rationale for investigating this compound stems from the unique and advantageous properties conferred by its components. The oxetane ring, a four-membered cyclic ether, has garnered significant interest as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2] Concurrently, the 4-bromoaniline moiety is a common building block in the synthesis of a wide range of pharmaceuticals, with the bromine atom providing a handle for further chemical modification and influencing the compound's overall electronic and lipophilic character.[3][4] By uniting these two scaffolds, this compound presents an intriguing candidate for drug discovery programs.
This guide will first delineate the known biological and physicochemical properties of the parent compounds. Subsequently, we will propose a comprehensive in vitro testing cascade to elucidate the biological activity of this compound, providing detailed, step-by-step protocols for key assays. The overarching goal is to equip researchers with the necessary framework to systematically evaluate this promising molecule and understand how the combination of its parent structures may translate into a unique biological and pharmacological profile.
Unpacking the Parent Scaffolds: A Look at Oxetane and 4-Bromoaniline
The Oxetane Moiety: A Modern Tool for Drug Design
The oxetane ring is more than just a simple cyclic ether; it is a versatile tool that medicinal chemists are increasingly employing to fine-tune the properties of drug candidates.[5] Its small, polar, and three-dimensional nature can lead to a number of desirable improvements in a molecule's profile:
-
Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[1]
-
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups it may replace, such as gem-dimethyl or carbonyl groups.[6] This can lead to a longer half-life in vivo.
-
Improved Permeability: The incorporation of an oxetane can positively influence a compound's permeability across biological membranes.[1]
-
Favorable Lipophilicity: The oxetane motif can increase steric bulk without a proportional increase in lipophilicity, allowing for the optimization of binding interactions without negatively impacting physicochemical properties.[7]
4-Bromoaniline: A Versatile Pharmaceutical Building Block
4-Bromoaniline is a widely used intermediate in the synthesis of a diverse array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[4][8] Its utility in drug discovery is largely attributed to:
-
Synthetic Versatility: The amino group can be readily functionalized, and the bromine atom can participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[8]
-
Modulation of Biological Activity: The presence of a bromine atom on the phenyl ring can significantly influence a compound's biological activity by altering its electronics and lipophilicity, which in turn can affect target binding and pharmacokinetic properties.[4]
-
Known Bioactivities: While 4-bromoaniline itself is primarily a synthetic intermediate, it is a component of numerous biologically active molecules, including enzyme inhibitors and anticancer agents.[3]
A Proposed In Vitro Characterization of this compound
Given the dearth of direct experimental data on this compound, a systematic in vitro evaluation is paramount to understanding its biological potential. The following testing cascade is proposed to provide a comprehensive initial profile of the compound.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the anticipated properties of this compound against its parent compounds. This serves as a framework for the expected outcomes of the proposed experimental evaluation.
| Parameter | Oxetane | 4-Bromoaniline | This compound (Hypothetical) |
| Cytotoxicity (IC50 in a representative cell line, e.g., HepG2) | > 100 µM (Low) | 10-50 µM (Moderate) | 20-80 µM |
| Metabolic Stability (in vitro half-life in human liver microsomes) | N/A (Gas) | < 30 min (Low to Moderate) | > 60 min (High) |
| CYP450 Inhibition (IC50 for major isoforms, e.g., 3A4, 2D6) | Not typically assessed | Potential for inhibition | Moderate potential for inhibition |
| hERG Channel Blockade (IC50) | Not typically assessed | Potential for blockade | Moderate potential for blockade |
| Aqueous Solubility | High | Low | Moderate to High |
Experimental Workflow for In Vitro Profiling
The following diagram illustrates the proposed workflow for the initial in vitro characterization of this compound.
Caption: Proposed workflow for the in vitro characterization of novel small molecules.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the key in vitro assays proposed for the characterization of this compound.
Cytotoxicity Assessment: LDH Release Assay
Rationale: The lactate dehydrogenase (LDH) assay is a widely used method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[9] This provides a quantitative measure of cell death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2, HEK293) at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound, 4-bromoaniline, and a positive control (e.g., doxorubicin) in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release). Incubate for 24-48 hours.
-
LDH Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of diaphorase and INT).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100 Determine the IC50 value by plotting the percentage of cytotoxicity against the compound concentration.
Metabolic Stability in Human Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism in the liver.[10][11] High metabolic stability is often a desirable property for drug candidates.
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a stock solution of this compound and control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in a suitable organic solvent (e.g., DMSO).
-
Prepare a fresh NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the HLMs (final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)
-
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[12][13] This assay determines the potential of a compound to inhibit the activity of the major human CYP isoforms.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use either recombinant human CYP enzymes or pooled human liver microsomes.
-
Prepare stock solutions of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
-
Incubation:
-
In a 96-well plate, incubate the CYP enzyme source, the probe substrate, and varying concentrations of this compound (typically from 0.01 µM to 100 µM) in phosphate buffer at 37°C.
-
Include a no-inhibitor control and a positive control inhibitor for each isoform.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding an NADPH regenerating system.
-
After a short incubation period (e.g., 10-15 minutes), terminate the reaction with a suitable solvent (e.g., acetonitrile).
-
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro Cytochrome P450 inhibition assay.
hERG Channel Blockade Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][15] Therefore, assessing the potential for hERG blockade is a critical safety screen in drug discovery.
Protocol (Automated Patch Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture the cells to the appropriate confluency and harvest them for the assay.
-
Automated Patch Clamp System: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[15]
-
Cell Seeding and Sealing: The instrument will automatically trap individual cells and form a high-resistance seal between the cell membrane and the recording electrode.
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the hERG current.[16]
-
Compound Application:
-
Record a stable baseline hERG current.
-
Sequentially apply increasing concentrations of this compound to the cells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., E-4031).
-
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The synthesis of this compound represents a logical progression in the exploration of novel chemical space for drug discovery. By combining the favorable physicochemical properties of the oxetane scaffold with the synthetic versatility of 4-bromoaniline, this molecule holds promise for further development. However, a thorough and systematic in vitro characterization is essential to validate its potential and identify any liabilities. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to undertake this evaluation. The data generated from these assays will be crucial in determining the future trajectory of this compound in the drug discovery pipeline and will provide valuable insights into the structure-activity relationships of this emerging class of compounds.
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Singh, S., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Retrieved from [Link]
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Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry. Retrieved from [Link]
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Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Ascendancy of the Oxetane Scaffold: A Comparative Guide to 3-(4-Bromophenyl)oxetan-3-amine Derivatives in Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that confer both potent biological activity and favorable drug-like properties is perpetual. Among the privileged structures that have garnered significant attention is the oxetane ring, a four-membered cyclic ether that offers a unique combination of polarity, metabolic stability, and three-dimensionality.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(4-bromophenyl)oxetan-3-amine derivatives, a class of compounds with considerable potential as modulators of monoamine transporters (MATs).
Monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are critical regulators of neurotransmission and are the primary targets for a host of therapeutics for psychiatric and neurological disorders.[4][5] The 3-phenyloxetan-3-amine core, of which the this compound is a key example, presents a rigid framework that orients an amine and a phenyl group in a precise spatial arrangement, making it an attractive starting point for the design of potent and selective MAT inhibitors.[1][2]
This guide will dissect the putative SAR of this chemical class, benchmark its potential against established monoamine reuptake inhibitors, and provide detailed experimental protocols to empower researchers in their exploration of these promising molecules.
Structure-Activity Relationship (SAR) Landscape: A Predictive Analysis
While a comprehensive experimental SAR dataset for this compound derivatives is not yet publicly available, we can construct a predictive SAR landscape based on established medicinal chemistry principles and data from analogous monoamine reuptake inhibitors.[1] The following sections explore the anticipated impact of structural modifications at key positions on the affinity and selectivity for SERT, NET, and DAT.
Table 1: Hypothetical SAR of Phenyl Ring Substituents in 3-Phenyloxetan-3-amine Derivatives
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | R4 (meta) | R5 (ortho) | Predicted SERT Kᵢ (nM) | Predicted NET Kᵢ (nM) | Predicted DAT Kᵢ (nM) | Rationale for Predicted Activity |
| 1 | H | H | H | H | H | 50 | 120 | 250 | Unsubstituted phenyl ring provides a baseline affinity. |
| 2 | H | H | Br | H | H | 25 | 80 | 150 | The 4-bromo substituent is expected to enhance potency, a common feature in many CNS-active compounds. |
| 3 | H | H | Cl | H | H | 30 | 90 | 180 | A chloro group at the para position is also likely to improve affinity. |
| 4 | H | H | F | H | H | 40 | 100 | 200 | A fluoro substituent may offer a balance of potency and metabolic stability. |
| 5 | H | H | CH₃ | H | H | 60 | 150 | 300 | A small alkyl group might be well-tolerated but offer less of a potency gain. |
| 6 | H | H | OCH₃ | H | H | 75 | 180 | 350 | A methoxy group could introduce steric hindrance or unfavorable interactions. |
| 7 | Cl | H | Cl | H | H | 15 | 50 | 100 | Dichloro substitution, particularly at the 2,4- or 3,4-positions, often leads to a significant increase in potency. |
Table 2: Hypothetical SAR of Amine Substituents in this compound Derivatives
| Compound ID | R⁶ (Amine) | Predicted SERT Kᵢ (nM) | Predicted NET Kᵢ (nM) | Predicted DAT Kᵢ (nM) | Rationale for Predicted Activity |
| 2a | -NH₂ | 25 | 80 | 150 | The primary amine provides a key interaction point with the transporters. |
| 2b | -NHCH₃ | 15 | 50 | 100 | N-methylation can enhance potency by improving lipophilicity and optimizing interactions within the binding pocket. |
| 2c | -N(CH₃)₂ | 20 | 65 | 120 | The dimethylamino group may offer a slight decrease in potency compared to the monomethylated analog due to increased steric bulk. |
| 2d | -NH-cyclopropyl | 30 | 90 | 170 | A small cyclic substituent on the amine might be tolerated but could alter the binding orientation. |
Performance Benchmark: Comparison with Established Monoamine Reuptake Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their predicted activities with those of well-characterized monoamine reuptake inhibitors. The following table presents experimental binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for several established drugs.
Table 3: In Vitro Activities of Selected Monoamine Reuptake Inhibitors
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Primary Class |
| Fluoxetine | 0.72 - 48.0[6] | - | - | SSRI |
| Sertraline | - | - | - | SSRI |
| Paroxetine | - | - | - | SSRI |
| Citalopram | - | - | - | SSRI |
| Venlafaxine | - | - | - | SNRI |
| Duloxetine | - | - | - | SNRI |
| Bupropion | >10000[7] | 2800[7] | 1400[7] | NDRI |
| Cocaine | 310.0[6] | 0.48 µM[8] | 0.23 µM[8] | SNDRI |
| Methylphenidate | 132 µM[9] | 0.10 µM[9] | 0.06 µM[9] | NDRI |
Note: Kᵢ and IC₅₀ values can vary between different studies and experimental conditions. The data presented here is a representative compilation from available literature.
Experimental Protocols for Evaluation
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for SERT, NET, and DAT.
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET), 10 µM Cocaine (for DAT).
-
Test compounds (this compound derivatives).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a fixed concentration (typically at or below its Kₔ).
-
Incubation: Add 100 µL of cell membrane suspension to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional ability of test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Uptake Buffer: Krebs-Henseleit buffer (KHB) supplemented with 0.1% glucose and 0.1% ascorbic acid.
-
Inhibitors for non-specific uptake: Same as in the binding assay.
-
Lysis Buffer: 1% SDS in water.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere and form a confluent monolayer.
-
Pre-incubation: Wash the cells twice with 100 µL of uptake buffer. Pre-incubate the cells with 50 µL of uptake buffer containing various concentrations of the test compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of uptake buffer containing the radiolabeled neurotransmitter to each well to initiate the uptake. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells with 100 µL of lysis buffer. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts
To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of monoamine transporter inhibition.
Caption: General chemical structure for SAR exploration.
Caption: A typical workflow for in vitro evaluation.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel monoamine transporter inhibitors. The inherent properties of the oxetane ring, coupled with the synthetic tractability of the core structure, provide a rich platform for medicinal chemists to explore. The predictive SAR analysis presented herein offers a roadmap for designing derivatives with enhanced potency and selectivity. By employing the detailed experimental protocols, researchers can rigorously evaluate these novel compounds and benchmark their performance against established therapeutics. Future work should focus on obtaining empirical data to validate and refine the hypothetical SAR, exploring a wider range of substitutions on both the phenyl ring and the amine, and conducting in-depth in vitro ADME-Tox studies to identify candidates with promising drug-like properties for further preclinical development.
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Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(28), 4516-4520. [Link]
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A Technical Guide to Validating the On-Target Effects of 3-(4-Bromophenyl)oxetan-3-amine as a Putative GLP-1R Agonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of the novel small molecule, 3-(4-Bromophenyl)oxetan-3-amine. The recent emergence of 3-phenyloxetane derivatives as potent agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R) suggests a promising therapeutic avenue for type 2 diabetes and obesity.[1][2] While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural similarity to known GLP-1R agonists makes this a primary and compelling hypothesis to investigate.
This document outlines a rigorous, multi-faceted experimental approach to first, confirm direct engagement of this compound with the GLP-1R, and second, to characterize its functional activity in a cellular context, benchmarked against a known GLP-1R agonist.
The Scientific Rationale: Why Focus on GLP-1R?
The glucagon-like peptide-1 receptor is a well-validated target for the treatment of metabolic disorders.[3] Activation of GLP-1R in pancreatic β-cells potentiates glucose-stimulated insulin secretion, a key mechanism for maintaining glucose homeostasis.[1] Small molecule agonists of GLP-1R offer the potential for orally bioavailable therapies, overcoming the limitations of injectable peptide-based drugs. The 3-phenyloxetane scaffold is an attractive starting point for the design of such molecules due to its favorable physicochemical properties, which can enhance solubility and metabolic stability.[1]
This guide, therefore, is built upon the central hypothesis that this compound functions as a GLP-1R agonist. The following experimental plan is designed to systematically test this hypothesis and provide a robust data package for decision-making in a drug discovery program.
A Multi-Tiered Approach to On-Target Validation
A credible validation of on-target effects requires a multi-pronged approach, moving from direct biophysical interaction to cellular and phenotypic consequences. We will employ a combination of cutting-edge techniques to build a comprehensive picture of the compound's mechanism of action.
Caption: A tiered experimental workflow for validating on-target effects.
Tier 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Experimental Protocol: CETSA for GLP-1R
-
Cell Culture: Culture a human pancreatic β-cell line (e.g., EndoC-βH1) or a HEK293 cell line stably overexpressing human GLP-1R.
-
Compound Treatment: Treat intact cells with this compound (e.g., at 1, 10, and 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of soluble GLP-1R at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble GLP-1R as a function of temperature to generate melting curves. A positive result is a rightward shift in the melting curve for the compound-treated cells compared to the vehicle control, indicating thermal stabilization of GLP-1R upon binding.
Comparative Data and Interpretation
| Compound | Concentration (µM) | Apparent Melting Temp (Tm) of GLP-1R (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 10 | 56.0 | +3.5 |
| Known GLP-1R Agonist (e.g., Liraglutide) | 1 | 58.2 | +5.7 |
| Negative Control Compound | 10 | 52.6 | +0.1 |
A significant positive thermal shift for this compound would provide strong evidence of direct engagement with GLP-1R in a cellular context.
Tier 2: Assessing Functional Cellular Activity
Demonstrating that target engagement translates into a functional cellular response is the next critical step. For GLP-1R, agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Seeding: Seed HEK293 cells stably expressing human GLP-1R into 96-well plates.
-
Compound Incubation: Treat the cells with increasing concentrations of this compound, a known GLP-1R agonist (positive control), and a vehicle control in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Comparative Data and Interpretation
| Compound | EC50 (nM) | Emax (% of Positive Control) |
| This compound | 150 | 95 |
| Known GLP-1R Agonist | 25 | 100 |
An EC50 in the nanomolar to low micromolar range with a high maximal effect (Emax) would confirm that this compound is a functional agonist of GLP-1R.
Caption: The GLP-1R signaling pathway leading to gene transcription.
Tier 3: Evaluating Selectivity and Potential Off-Target Effects
Ensuring that the observed effects are due to the intended target and not off-target interactions is crucial for a successful drug candidate.
Kinase Panel Screening
Given that kinases are a common source of off-target effects for small molecules, a broad kinase panel screening is a prudent step.[3][7][8][9]
Protocol:
Submit this compound to a commercial kinase profiling service (e.g., at a concentration of 1 or 10 µM) against a panel of several hundred kinases.
Interpretation:
The goal is to see minimal inhibition of kinases in the panel. Significant inhibition of one or more kinases would warrant further investigation to determine if these off-target activities contribute to the compound's overall cellular phenotype.
Phenotypic Screening
Phenotypic screening can provide a broader view of the compound's effects on the whole biological system and can help to uncover unexpected on-target or off-target effects.[10][11]
Protocol:
In a relevant cell model, such as a pancreatic β-cell line, assess the effect of this compound on glucose-stimulated insulin secretion.
Interpretation:
A dose-dependent increase in insulin secretion in the presence of high glucose, but not low glucose, would be consistent with the on-target mechanism of a GLP-1R agonist and would provide a strong phenotypic validation of the compound's intended effect.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the on-target effects of this compound as a putative GLP-1R agonist. By systematically confirming direct target engagement, quantifying functional cellular activity, and assessing selectivity, researchers can build a comprehensive data package to support the continued development of this promising compound. This multi-tiered approach, combining biophysical, biochemical, and cell-based assays, is essential for making informed decisions and mitigating risks in the drug discovery pipeline.
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Off-Target Profiling of 3-(4-Bromophenyl)oxetan-3-amine: A Comparative Guide to De-risking Novel Chemical Matter
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most significant hurdles is the characterization of its safety and specificity profile. Unforeseen interactions with unintended biological targets, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for the off-target profiling of a novel compound, using 3-(4-Bromophenyl)oxetan-3-amine as a representative case study. While public data on the specific biological targets of this compound is limited, this guide will equip researchers with the strategic and technical knowledge to thoroughly characterize its off-target liabilities.
The oxetane ring is a valuable pharmacophore in modern medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[3] However, the introduction of any new chemical scaffold necessitates a rigorous evaluation of its potential polypharmacology. This guide will compare and contrast various experimental and computational approaches to off-target profiling, providing the rationale behind experimental choices and detailing self-validating protocols.
The Imperative of Early Off-Target Profiling
Advancing a drug candidate without a clear understanding of its target engagement landscape is a significant gamble. Early-stage identification of off-target interactions allows for:
-
Improved Candidate Selection: Prioritize compounds with cleaner safety profiles, reducing the risk of costly late-stage failures.[4]
-
Mechanism Deconvolution: Differentiate between on-target efficacy and off-target-driven phenotypic effects.
-
Prediction of Adverse Effects: Proactively identify potential toxicities and inform the design of subsequent safety pharmacology studies.[5]
-
Drug Repurposing Opportunities: Uncover novel therapeutic indications for a compound based on its off-target profile.[6]
This guide will explore a tiered approach to off-target profiling, beginning with computational methods and progressing to broad in vitro screening and cell-based assays.
Section 1: In Silico Profiling - The First Line of Defense
Predictive computational models serve as an invaluable, cost-effective initial step to flag potential off-target interactions.[7][8] These methods leverage vast databases of known drug-target interactions to predict the likelihood of a novel compound binding to a panel of off-targets based on its chemical structure.
Methodologies for In Silico Off-Target Prediction
Several computational approaches can be employed, each with its own strengths and limitations:
-
Similarity-Based Methods: These approaches, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of the query molecule to a database of ligands with known biological activities.[6] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Machine Learning Models: Techniques like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (aNN) are trained on large datasets of compound structures and their corresponding bioactivity data to build predictive models.[5][6] These models can identify complex structure-activity relationships that may not be apparent from simple similarity searches.
-
Pharmacophore-Based Screening: This method involves creating a 3D model of the essential features of a molecule required for binding to a specific target (a pharmacophore). This model is then used to screen for other targets that the compound might interact with.
-
Reverse Docking: This technique involves docking the query molecule into the binding sites of a large number of protein structures to predict potential binding partners.[8]
Applying In Silico Profiling to this compound
For a novel compound like this compound, a combination of these methods would be most effective.
Experimental Protocol: In Silico Off-Target Profiling
-
Compound Preparation: Obtain the 2D structure (SMILES string) of this compound.
-
Platform Selection: Utilize a combination of publicly available and commercial in silico profiling platforms. Examples include:
-
Public Web Servers: SwissTargetPrediction, SuperPred, PharmMapper.
-
Commercial Software: Schrödinger's Maestro, MOE (Molecular Operating Environment).
-
-
Execution of Analyses:
-
Submit the SMILES string to similarity-based and machine learning-based platforms.
-
Generate a 3D conformer of the molecule and perform reverse docking against a comprehensive library of protein structures, such as the Protein Data Bank (PDB).
-
-
Data Analysis and Triage:
-
Compile a list of predicted off-targets from all methods.
-
Prioritize targets that are predicted by multiple platforms and have known relevance to drug safety (e.g., kinases, GPCRs, ion channels, nuclear receptors).
-
Pay close attention to targets with high prediction scores or low p-values.
-
Hypothetical In Silico Profiling Results for this compound
| Predicted Off-Target | Prediction Method(s) | Confidence Score | Rationale for Concern |
| hERG (KCNH2) | Similarity, ML | High | Critical for cardiac safety; blockade can lead to fatal arrhythmias. |
| Cyclooxygenase-2 (COX-2) | Pharmacophore | Medium | Potential for gastrointestinal and cardiovascular side effects. |
| 5-HT2B Receptor | Similarity | Medium | Association with valvular heart disease. |
| Various Kinases | Reverse Docking, ML | Low-Medium | Broad kinase inhibition can lead to a range of toxicities. |
This data is illustrative and not based on experimental results.
Caption: In Silico Off-Target Profiling Workflow.
Section 2: In Vitro Profiling - Experimental Validation
While in silico methods are excellent for hypothesis generation, experimental validation is crucial. Broad panel in vitro screening against a diverse set of targets is the gold standard for identifying off-target interactions.[9][10]
Comparative Analysis of In Vitro Screening Platforms
Several types of in vitro assays can be employed for off-target profiling, each with distinct advantages.
| Assay Type | Principle | Throughput | Cost | Information Provided |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from a target protein by the test compound. | High | Moderate | Binding affinity (Ki). |
| Enzyme Inhibition Assays | Measures the effect of the test compound on the activity of a purified enzyme. | High | Moderate | Potency (IC50). |
| Functional Cell-Based Assays | Measures the downstream cellular response to target modulation (e.g., second messenger levels, reporter gene expression). | Medium | High | Functional activity (agonist/antagonist). |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Low | High | Unbiased identification of direct targets.[11] |
| Chemical Proteomics | Uses chemical probes to enrich and identify protein targets from complex biological samples.[11] | Low | High | Unbiased identification of direct targets. |
A Strategic Approach to In Vitro Screening for this compound
A tiered and logical approach is recommended to maximize information while managing costs.
Experimental Protocol: Tiered In Vitro Off-Target Profiling
Tier 1: Broad Panel Screening
-
Panel Selection: Choose a broad off-target panel from a reputable contract research organization (CRO) that includes targets relevant to safety pharmacology (e.g., Eurofins SafetyScreen44, CEREP Safety Panel). These panels typically cover a wide range of target classes, including GPCRs, ion channels, transporters, and enzymes.
-
Assay Format: Initially, perform single-concentration (e.g., 10 µM) radioligand binding or enzyme inhibition assays to identify potential "hits."
-
Execution: Submit this compound for screening.
-
Hit Criteria: Define a "hit" as a compound that causes >50% inhibition or displacement at the screening concentration.
Tier 2: Dose-Response Confirmation and Functional Analysis
-
Follow-up Assays: For any identified hits from Tier 1, perform dose-response experiments to determine the potency (Ki or IC50).
-
Functional Assays: For hits that are receptors or ion channels, conduct functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or modulator.
Hypothetical In Vitro Screening Results for this compound
| Target | Tier 1 Result (% Inhibition @ 10 µM) | Tier 2 Potency (IC50/Ki) | Tier 2 Functional Activity |
| hERG | 65% | 8.2 µM | Channel Blocker |
| 5-HT2B | 82% | 1.5 µM | Antagonist |
| COX-2 | 55% | 9.7 µM | Inhibitor |
| Dopamine Transporter (DAT) | 48% | > 10 µM | N/A |
This data is illustrative and not based on experimental results.
Caption: Tiered In Vitro Off-Target Screening Workflow.
Section 3: Cellular and Phenotypic Profiling - Assessing Physiological Relevance
Identifying a biochemical interaction is only part of the story. It is equally important to understand the consequences of this interaction in a cellular context.
Methodologies for Cellular Off-Target Assessment
-
Phenotypic Screening: This approach involves testing the compound across a panel of cell lines and measuring a variety of phenotypic endpoints, such as cell viability, morphology, and biomarker expression. High-content imaging can provide rich datasets for this type of analysis.
-
Transcriptomic Profiling (e.g., RNA-Seq): By analyzing changes in gene expression following compound treatment, researchers can infer which pathways are being modulated. This can provide clues about both on- and off-target effects.[4]
-
Proteomic Profiling: Techniques like the Selected Off-Target Proteome (SOTP) platform can be used to quantify changes in the abundance of a curated set of safety-relevant proteins in response to compound treatment.[12]
Designing a Cellular Profiling Strategy for this compound
Based on the hypothetical in vitro findings, a targeted cellular profiling strategy would be prudent.
Experimental Protocol: Cellular Off-Target Validation
-
Cell Line Selection: Choose cell lines that endogenously express the off-targets of concern (e.g., HEK293 cells stably expressing hERG, primary pulmonary artery smooth muscle cells for 5-HT2B).
-
Cardiotoxicity Assessment:
-
Perform patch-clamp electrophysiology studies to confirm and characterize the hERG channel block.
-
Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cardiac action potentials and contractility.
-
-
5-HT2B Functional Assessment: In a relevant cell line, measure downstream signaling pathways associated with 5-HT2B activation/inhibition, such as ERK phosphorylation.
-
General Cytotoxicity Profiling: Screen this compound against a broad panel of cancer and non-cancer cell lines to identify any general cytotoxic liabilities.
Conclusion and Future Directions
The off-target profiling of a novel chemical entity like this compound is a critical, multi-faceted process. By employing a strategic and tiered approach that integrates in silico prediction, broad in vitro screening, and targeted cellular assays, researchers can build a comprehensive understanding of a compound's safety and specificity profile. This data-driven approach is essential for making informed decisions about which candidates to advance, ultimately increasing the probability of success in the long and arduous journey of drug development. The insights gained from a thorough off-target investigation not only de-risk a project but also lay the foundation for a safer and more effective therapeutic.
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A Comparative Analysis of 3-(4-Bromophenyl)oxetan-3-amine: A Case Study in Monoamine Oxidase B Inhibition
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to the discovery of therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable bioisostere, capable of improving aqueous solubility and metabolic stability when replacing more common groups like gem-dimethyl or carbonyl functionalities. The compound 3-(4-bromophenyl)oxetan-3-amine represents an intriguing scaffold, combining the benefits of the oxetane ring with a phenylamine substructure, a common pharmacophore in neuroactive compounds.
While the specific biological targets of this compound are not extensively documented in public literature, its structural features suggest a plausible interaction with monoamine-regulating enzymes. This guide presents a prospective and comparative analysis, positing Monoamine Oxidase B (MAO-B) as a hypothetical target for this compound. MAO-B is a crucial enzyme in the catabolism of dopamine and other monoamine neurotransmitters, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease and other neurological disorders.[1][2][3]
This analysis will compare the hypothetical inhibitory profile of this compound against two well-established, clinically approved MAO-B inhibitors: Selegiline , an irreversible inhibitor, and Safinamide , a reversible inhibitor.[4][5] By contextualizing its potential performance against these known drugs, we provide a framework for researchers to evaluate the therapeutic promise of this and similar oxetane-containing compounds.
The Central Role of Monoamine Oxidase B in Neurological Function
Monoamine Oxidase B is a flavin-containing enzyme located on the outer mitochondrial membrane.[6][7] Its primary function is the oxidative deamination of monoamine neurotransmitters, with a preference for phenethylamine and a significant role in the breakdown of dopamine.[3][8] The catalytic action of MAO-B not only reduces the synaptic concentration of dopamine but also produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage in neurodegenerative diseases.[6][9] Therefore, inhibiting MAO-B can have a dual benefit: increasing dopamine levels to alleviate motor symptoms in conditions like Parkinson's disease and potentially slowing disease progression by reducing oxidative stress.[10][11]
Figure 1. Simplified pathway of dopamine catabolism by MAO-B and the site of inhibitor action.
Comparative Analysis of Inhibitory Performance
To objectively evaluate the potential of this compound, we present a table comparing its hypothetical in vitro inhibitory data against the known values for Selegiline and Safinamide. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
| Parameter | This compound | Selegiline | Safinamide |
| Target | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) |
| Mechanism of Action | Hypothesized: Reversible, Competitive | Irreversible, Covalent | Reversible, Non-covalent |
| hMAO-B IC50 | 75 nM (Hypothetical) | ~11-51 nM[12][13] | ~79-98 nM[1][14][15] |
| hMAO-A IC50 | >15,000 nM (Hypothetical) | ~23,000 nM[12] | >80,000 nM[14] |
| Selectivity Index (MAO-A/MAO-B) | >200 | ~450[12] | >1000[5] |
| Additional Properties | Oxetane scaffold may improve solubility and metabolic stability. | Metabolized to L-amphetamine and L-methamphetamine.[4] | Modulates voltage-gated sodium channels and glutamate release.[5][16][17] |
Insights from the Comparative Data
-
Potency: The hypothetical IC50 value of 75 nM for this compound places it in a comparable potency range to the clinically effective drug Safinamide and slightly less potent than the irreversible inhibitor Selegiline.[1][12][14] This suggests that the compound, if active, could demonstrate biological effects at relevant concentrations.
-
Selectivity: A high selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine), which is associated with MAO-A inhibition.[2] The hypothetical selectivity index of >200 for our compound of interest is favorable, though not as high as that reported for Safinamide.[5]
-
Mechanism of Action: The distinction between reversible (Safinamide) and irreversible (Selegiline) inhibition is significant.[1][4] Irreversible inhibitors form a covalent bond with the enzyme, meaning that restoration of enzyme activity requires the synthesis of new enzyme.[11] Reversible inhibitors, like Safinamide, offer a more controlled and potentially safer profile as enzyme activity can be restored more quickly after drug discontinuation.[14] The hypothetical reversible mechanism for this compound would align it with the modern generation of MAO-B inhibitors.
-
Structural Considerations (Structure-Activity Relationship): The structure of this compound contains elements common to other MAO-B inhibitors, such as an aromatic ring. The bromine substitution on the phenyl ring is an electron-withdrawing group, a feature often seen in potent MAO-B inhibitors.[18][19] The novel oxetane core serves to hold the key phenyl and amine groups in a rigid three-dimensional conformation, which could be advantageous for specific binding within the hydrophobic active site of MAO-B.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To generate the type of data presented above, a robust and validated in vitro assay is required. The following protocol describes a standard spectrophotometric method for determining the IC50 of a test compound against human recombinant MAO-B.
Figure 2. Experimental workflow for the in vitro determination of MAO-B inhibitory activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Enzyme Solution: Prepare a working solution of human recombinant MAO-B (commercially available) in Assay Buffer to achieve a final concentration of ~5-10 µg/mL in the assay well.
-
Substrate Solution: Prepare a stock solution of Kynuramine Dihydrobromide in ultrapure water. Dilute in Assay Buffer to achieve a final concentration equal to its Km value for MAO-B (~30-50 µM).[20][21]
-
Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate Test Compound dilution or DMSO (for vehicle control) to the wells.
-
Add 10 µL of the Enzyme Solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2 M NaOH.
-
-
Data Acquisition and Analysis:
-
The product of the reaction, 4-hydroxyquinoline, can be measured spectrophotometrically. Read the absorbance of each well at approximately 316 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This comparative guide establishes a framework for evaluating the potential of this compound as a novel therapeutic agent. Based on a hypothetical but scientifically grounded premise of MAO-B inhibition, the compound demonstrates a promising profile in terms of potency and selectivity, positioning it alongside clinically relevant inhibitors like Safinamide. The presence of the oxetane moiety offers potential advantages in its drug-like properties, warranting further investigation.
The logical next steps for researchers interested in this scaffold are clear. The primary imperative is to perform the in vitro enzyme inhibition assays detailed here to confirm the biological target and quantify the inhibitory potency and selectivity of this compound. Should the compound prove to be a potent and selective MAO-B inhibitor, subsequent studies should include kinetic analysis to determine its mechanism (reversibility and competitiveness), evaluation of its metabolic stability in liver microsomes, and assessment of its permeability across the blood-brain barrier. This systematic approach will be crucial in validating the therapeutic potential of this novel chemical entity.
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Cross-Validation of 3-(4-Bromophenyl)oxetan-3-amine's Biological Effects: A Comparative Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Novel Oxetane Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to confer improved aqueous solubility, metabolic stability, and three-dimensionality to molecular structures.[1][2][3] This guide focuses on a specific, yet under-explored molecule: 3-(4-Bromophenyl)oxetan-3-amine . The presence of the oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, combined with a bromophenyl moiety, suggests a high potential for novel biological activity.[1]
The 4-bromophenyl group is a common feature in bioactive compounds and can participate in halogen bonding, a significant interaction for target binding. The amine group at the 3-position of the oxetane ring provides a crucial handle for further chemical modification and can act as a key pharmacophoric feature. While specific biological data for this compound is not yet prevalent in public literature, its structural alerts point towards potential interactions with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and transporters.[4]
This guide provides a comprehensive framework for the systematic cross-validation of the biological effects of this compound. We will propose a series of robust experimental workflows to elucidate its activity profile and objectively compare its performance against relevant alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously assess the biological profile of this compound, a well-curated set of comparator compounds is essential. The selection of these alternatives is driven by the desire to understand the specific contributions of the oxetane and bromophenyl moieties to the overall activity.
| Compound Class | Rationale for Comparison | Example Compound(s) |
| Non-Oxetane Analogs | To dissect the role of the oxetane ring as a potential bioisostere. | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine (gem-dimethyl analog); 1-(4-Bromophenyl)ethan-1-one (carbonyl analog) |
| Analogs with Varying Phenyl Substitution | To evaluate the significance of the bromo substituent and explore other potential interactions. | 3-Phenyloxetan-3-amine; 3-(4-Chlorophenyl)oxetan-3-amine |
| Known Bioactive Oxetanes | To benchmark against oxetane-containing compounds with established biological activities. | Rilzabrutinib (Oncology, Immunology); Ziresovir (Respiratory Diseases)[2][5] |
Proposed Experimental Workflows for Biological Cross-Validation
A multi-pronged approach is necessary to comprehensively profile the biological effects of this compound. The following experimental workflows are designed to be self-validating and provide a clear, comparative dataset.
Workflow 1: Initial Broad-Spectrum Phenotypic Screening
The initial step is to perform a high-throughput phenotypic screen to identify any significant biological responses across a diverse range of cell lines. This unbiased approach can reveal unexpected activities and guide further, more targeted investigations.
Caption: High-Content Phenotypic Screening Workflow.
Detailed Protocol: Cell Painting Assay
-
Cell Culture: Plate a panel of diverse human cancer cell lines (e.g., A549, U2OS, MCF7) in 384-well microplates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration range of this compound and the comparator compounds for 24-48 hours. Include appropriate vehicle controls (e.g., DMSO).
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, phalloidin for actin, MitoTracker for mitochondria, etc.).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to segment cells and extract a wide range of quantitative features from each channel.
-
Data Analysis: Perform multivariate data analysis to compare the phenotypic profiles of the treated cells to the controls. Cluster compounds based on the similarity of their induced phenotypes.
Workflow 2: Target Deconvolution and Validation
Based on the outcomes of the phenotypic screen, or through parallel in silico predictions, a set of potential protein targets can be identified. The following workflow outlines the process of validating these putative targets.
Caption: Target Deconvolution and Validation Workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of the putative target protein.
-
Data Analysis: A shift in the melting curve in the presence of the compound indicates direct target engagement.
Workflow 3: Comparative In Vitro Pharmacological Profiling
A critical step is to quantitatively compare the potency and efficacy of this compound against its comparators on validated targets or in relevant functional assays.
Example Protocol: Kinase Inhibition Assay
Assuming a kinase target is identified:
-
Assay Setup: Use a biochemical assay format, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Compound Titration: Prepare serial dilutions of this compound and comparator compounds.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells containing the compounds. Incubate for the optimized reaction time.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data Summary Table (Hypothetical Data)
| Compound | Target X IC50 (nM) | Cell Line Y EC50 (µM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| This compound | TBD | TBD | TBD | TBD |
| 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine | TBD | TBD | TBD | TBD |
| 3-Phenyloxetan-3-amine | TBD | TBD | TBD | TBD |
| Rilzabrutinib | Known Value | Known Value | Known Value | Known Value |
Interpreting the Comparative Data: A Decision-Making Framework
The collective data from these workflows will enable a robust, evidence-based assessment of this compound's potential.
Caption: Data Interpretation and Decision-Making Framework.
The key questions to be answered are:
-
Does the oxetane ring confer superior properties (e.g., potency, solubility, metabolic stability) compared to its non-oxetane analogs?[3]
-
What is the role of the bromophenyl moiety? Does it contribute significantly to target binding, and how does it compare to other substitutions?
-
How does the overall profile of this compound compare to established drugs with similar structural features or mechanisms of action?
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of this compound. By employing a combination of unbiased phenotypic screening, rigorous target validation, and quantitative pharmacological profiling, researchers can effectively de-risk and advance this novel chemical entity. The inherent properties of the oxetane ring suggest that this compound class holds significant promise, and the proposed cross-validation framework will be instrumental in unlocking its full therapeutic potential.[1] The insights gained from these studies will not only define the future of this specific molecule but also contribute to the broader understanding of oxetane-based drug design.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
-
Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Jadhav, A. M., & Kim, D. P. (2018). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
-
Show, P. L., & Chen, S. Y. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1657. [Link]
-
Bull, J. A., & Hightower, K. E. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-14. [Link]
- García-López, J. A., & Velasco-Velázquez, M. A. (2019). Natural and biologically active compounds containing the oxetane ring. RSC advances, 9(56), 32566-32580.
-
Bull, J. A., & Hightower, K. E. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
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Roth, G. J., & Tawa, G. J. (2017). Synthesis and pharmacological evaluation of 3-(3, 4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of medicinal chemistry, 60(16), 7062-7075. [Link]
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PubChem. This compound hydrochloride. [Link]
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- 3. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for Evaluating the In-Vivo Efficacy of 3-(4-Bromophenyl)oxetan-3-amine Against Standard of Care Psychostimulants
Disclaimer: As of the latest literature review, no public-domain in vivo efficacy data for the novel compound 3-(4-Bromophenyl)oxetan-3-amine is available. This guide, therefore, presents a scientifically grounded, hypothetical framework for how such a compound would be evaluated against a current standard of care. The experimental designs, data representation, and protocols are based on established methodologies in preclinical psychopharmacology.
Introduction: The Rationale for Novel Psychostimulant Development
The therapeutic landscape for attention-deficit hyperactivity disorder (ADHD) and related stimulant-responsive conditions is mature, yet significant unmet needs persist. Standard of care (SOC) medications, primarily methylphenidate and amphetamine formulations, are effective for many but are also associated with side effects, abuse potential, and variable response rates.[1] The development of novel chemical entities with potentially different pharmacokinetic profiles or receptor interaction specificities is crucial for expanding therapeutic options.
The compound this compound represents an interesting structural evolution from traditional phenethylamine-based stimulants. The incorporation of a strained oxetane ring, a known hydrogen bond acceptor, may alter key physicochemical properties such as solubility and metabolic stability.[2] This guide outlines a comprehensive preclinical in vivo program to assess the efficacy of this novel compound relative to a well-established SOC, methylphenidate, in validated animal models of hyperactivity and impulsivity.
Comparative Efficacy Assessment: A Multi-Tiered Approach
A robust comparison requires more than a single behavioral assay. It involves a tiered approach, starting with basic locomotor activity to establish a dose-response relationship and progressing to more complex cognitive and behavioral paradigms.
Tier 1: Locomotor Activity Assessment in a Novel Environment
The initial step is to determine the compound's effect on spontaneous locomotor activity. This helps identify a therapeutically relevant dose range and distinguishes a desired calming effect from simple sedation. Psychostimulants often exhibit a rate-dependent effect, where they can decrease high rates of baseline activity while increasing low rates.[3]
Hypothetical Data Summary: Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) | Rearing Frequency | Percent Change from Vehicle |
| Vehicle (Saline) | N/A | Data | Data | 0% |
| Methylphenidate | 1.0 | Data | Data | Data |
| Methylphenidate | 3.0 | Data | Data | Data |
| Methylphenidate | 10.0 | Data | Data | Data |
| Cmpd X¹ | 1.0 | Data | Data | Data |
| Cmpd X¹ | 3.0 | Data | Data | Data |
| Cmpd X¹ | 10.0 | Data | Data | Data |
| ¹ Cmpd X = this compound |
Tier 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a measure of sensorimotor gating, a pre-attentive process that is often deficient in conditions like ADHD. While psychostimulants can sometimes disrupt PPI in normal animals, they have been shown to restore deficits in certain models, reflecting an improvement in attentional processing.[3] This assay would test the ability of this compound to modulate this neurophysiological process compared to methylphenidate.
Hypothetical Data Summary: Prepulse Inhibition
| Treatment Group | Dose (mg/kg, i.p.) | % PPI at 74 dB Prepulse | % PPI at 82 dB Prepulse |
| Vehicle (Saline) | N/A | Data | Data |
| Methylphenidate | 1.0 | Data | Data |
| Methylphenidate | 3.0 | Data | Data |
| Cmpd X¹ | 1.0 | Data | Data |
| Cmpd X¹ | 3.0 | Data | Data |
| ¹ Cmpd X = this compound |
Experimental Methodologies
Scientific integrity demands transparent and reproducible protocols. The following sections detail the step-by-step procedures for the proposed in vivo assays.
Workflow for Preclinical Efficacy Testing
Caption: Workflow for tiered in vivo efficacy assessment.
Protocol 1: Locomotor Activity in an Open Field Arena
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), a common animal model for ADHD, or C57BL/6 mice.[4]
-
Apparatus: A 40x40x40 cm square arena made of non-reflective material, equipped with an automated infrared beam tracking system.
-
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (this compound), methylphenidate, or vehicle via intraperitoneal (i.p.) injection. Doses should be selected to cover a clinically relevant range, for example, 1.0, 3.0, and 10.0 mg/kg for methylphenidate.[5]
-
Immediately place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 60 minutes.
-
Record data automatically using the tracking software. Key parameters include total distance traveled, time spent in the center versus periphery, and vertical rearing counts.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control.
Protocol 2: Prepulse Inhibition of Acoustic Startle
-
Animal Model: As above.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a piezoelectric transducer to detect movement, and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Administer the selected effective doses of the test compound, methylphenidate, or vehicle i.p. 30 minutes before testing.
-
Place the animal in the holding cylinder within the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse Alone: A 120 dB burst of white noise (40 ms duration).
-
Prepulse + Pulse: A quieter, non-startling acoustic stimulus (e.g., 74 dB or 82 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.
-
No Stimulus: Background noise only, to measure baseline movement.
-
-
Record the maximal startle amplitude (Vmax) for each trial.
-
-
Data Analysis: Calculate the percent prepulse inhibition for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100 Analyze the data using a two-way ANOVA with treatment and prepulse intensity as factors.
Anticipated Mechanistic Insights and Signaling Pathways
While the precise mechanism of this compound is unknown, its structure suggests a potential interaction with monoamine transporters, similar to standard psychostimulants. The therapeutic effects of drugs like methylphenidate are primarily mediated by the blockade of dopamine (DAT) and norepinephrine (NET) transporters in the prefrontal cortex and striatum, leading to increased synaptic concentrations of these catecholamines.[6] This, in turn, enhances signaling through dopamine D1 and norepinephrine α2 receptors, which is critical for improving executive functions like attention and working memory.[6]
Sources
- 1. Psychiatry.org - What is ADHD? [psychiatry.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Psychostimulant-Induced Attenuation of Hyperactivity and Prepulse Inhibition Deficits in Adcyap1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Amino-Oxetane Scaffolds in Drug Discovery
Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. Among the rising stars in this endeavor is the 3-amino-oxetane scaffold. This small, strained heterocyclic motif has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Its unique three-dimensional structure, combined with the electronic influence of the oxygen atom, offers a compelling alternative to more traditional functional groups, often leading to significant improvements in solubility, metabolic stability, and target engagement.[1]
This guide provides a comprehensive head-to-head comparison of different 3-amino-oxetane scaffolds, offering researchers, scientists, and drug development professionals a detailed understanding of their respective strengths and weaknesses. By presenting supporting experimental data and elucidating the underlying structure-property relationships, this document aims to empower rational drug design and accelerate the discovery of next-generation medicines.
The Strategic Value of Incorporating 3-Amino-Oxetanes
The decision to incorporate a 3-amino-oxetane into a molecule is driven by a desire to overcome common drug discovery hurdles. The oxetane ring can act as a bioisostere for carbonyl and gem-dimethyl groups, offering a way to modify a molecule's properties without drastically altering its core structure and biological activity.[1][2] Key advantages conferred by the 3-amino-oxetane moiety include:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen atom significantly reduces the basicity of the adjacent amino group. This can be crucial for optimizing a compound's pharmacokinetic profile, as excessively high basicity can lead to off-target effects and poor cell permeability. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1]
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring often leads to a substantial increase in the aqueous solubility of the parent molecule. This is a critical parameter for ensuring adequate drug exposure and bioavailability.
-
Improved Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems. This can lead to a longer half-life and reduced clearance.[3]
-
Increased Three-Dimensionality (sp³ character): Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery. The non-planar nature of the oxetane ring can improve target binding and selectivity.[1]
Head-to-Head Comparison of Key 3-Amino-Oxetane Scaffolds
This section provides a comparative analysis of three major classes of 3-amino-oxetane scaffolds: the parent 3-amino-oxetane, 3-alkyl-3-amino-oxetanes, and 3-aryl-3-amino-oxetanes. While a single study directly comparing all these scaffolds under identical conditions is not available, this guide synthesizes data from multiple sources to provide a valuable comparative framework.
Unsubstituted 3-Amino-Oxetane: The Fundamental Building Block
The simplest of the scaffolds, 3-amino-oxetane, serves as a foundational building block in medicinal chemistry.[2] Its small size and high polarity make it an attractive option for introducing a basic center with moderated pKa while simultaneously enhancing solubility.
Physicochemical Properties Profile:
| Property | Typical Value/Range | Commentary |
| pKa | ~7.2-8.0 | Significantly lower than acyclic primary amines, reducing potential for off-target ion channel interactions. |
| logD (pH 7.4) | Low (typically < 0) | Highly hydrophilic, contributing to excellent aqueous solubility. |
| Aqueous Solubility | High | The polar nature of the oxetane and the amino group drives high solubility. |
| Metabolic Stability | Generally Moderate to High | The oxetane ring is often stable to metabolism, but the unsubstituted nature can sometimes be a liability depending on the rest of the molecule. |
Key Applications:
The unsubstituted 3-amino-oxetane is frequently used as a polar, basic handle in fragment-based drug discovery and as a building block for more complex molecules through functionalization of the amino group.
3-Alkyl-3-Amino-Oxetanes: Fine-Tuning Lipophilicity and Steric Profile
The introduction of an alkyl group at the 3-position of the oxetane ring provides a straightforward strategy for modulating lipophilicity and introducing steric bulk. The nature of the alkyl substituent (e.g., methyl, ethyl, cyclopropyl) allows for fine-tuning of the scaffold's properties.
Physicochemical Properties Profile:
| Property | Trend with Increasing Alkyl Size | Commentary |
| pKa | Slight Increase | The electron-donating nature of the alkyl group can slightly increase the basicity of the amino group compared to the unsubstituted scaffold. |
| logD (pH 7.4) | Increases | Lipophilicity increases with the size and hydrophobicity of the alkyl substituent. |
| Aqueous Solubility | Decreases | The increase in lipophilicity generally leads to a decrease in aqueous solubility. |
| Metabolic Stability | Often Increased | The alkyl group can shield the oxetane ring and the amino group from metabolic enzymes, potentially improving stability. |
Key Applications:
3-Alkyl-3-amino-oxetanes are valuable for optimizing the lipophilicity and metabolic stability of a lead compound. The ability to systematically vary the alkyl group allows for a detailed exploration of the structure-activity relationship (SAR).
3-Aryl-3-Amino-Oxetanes: Exploring Aromatic Interactions and Vectorial Diversity
The incorporation of an aryl group at the 3-position introduces the potential for aromatic interactions with the biological target and provides distinct exit vectors for further chemical elaboration. A comprehensive matched molecular pair study has provided valuable data comparing 3-aryl-3-amino-oxetanes with their corresponding benzamide bioisosteres.[4][5]
Comparative Physicochemical Properties of 3-Aryl-3-Amino-Oxetanes vs. Benzamides
The following table summarizes the experimental data from a matched molecular pair analysis of twelve 3-aryl-3-amino-oxetanes and their corresponding benzamide analogs.[4][5] This provides a direct, head-to-head comparison of these two important pharmacophores.
| Property | 3-Aryl-3-Amino-Oxetane | Benzamide (Matched Pair) | Key Finding |
| Lipophilicity (avg. SFlogD) | 1.68 | 1.61 | Amino-oxetanes exhibit comparable lipophilicity to their amide counterparts.[5] |
| Aqueous Solubility | Generally Higher | The 3-amino-oxetane motif consistently improves aqueous solubility compared to the benzamide.[4][5] | |
| Chemical Stability | High (stable at pH 1, 7.4, 10) | Demonstrates remarkable stability across a wide pH range. | |
| Metabolic Stability (HLM) | Comparable | Shows similar metabolic stability profiles in human liver microsomes. | |
| Permeability (Caco-2) | Comparable | Exhibits similar cell permeability to the corresponding benzamides. | |
| Basicity (pKa) | More Basic than Amides | The amino-oxetane is more basic than an amide but significantly less basic than a typical benzylamine.[4][5] |
Key Applications:
3-Aryl-3-amino-oxetanes are excellent bioisosteres for benzamides, offering a strategy to improve solubility while maintaining other desirable drug-like properties. The unique conformational preferences of the amino-oxetane can also be exploited to explore new chemical space and optimize target binding.[4][5]
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the key assays are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a 3-amino-oxetane scaffold.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator
-
0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (for maintaining ionic strength)
-
Test compound (1 mM solution)
-
Nitrogen gas
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Add KCl to a final concentration of 0.15 M.
-
Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes to remove dissolved CO₂.
-
Titration: Place the solution in a thermostatted vessel at 25°C and begin stirring. Titrate the solution with 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds) using the automated titrator.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant. Ensure that the pH reading is stable (drift < 0.01 pH units/minute) before the next addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.
Protocol 2: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic aqueous solubility of a 3-amino-oxetane scaffold.
Materials:
-
Nephelometer
-
96-well microplates
-
Test compound (10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Plate Preparation: Dispense 2 µL of the 10 mM DMSO stock solution of the test compound into the wells of a 96-well plate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Compare the light scattering of the test compound to a calibration curve of a known standard to determine the concentration at which precipitation occurs.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a 3-amino-oxetane scaffold.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound (10 µM solution in HBSS)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the 10 µM test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, collect samples from the basolateral compartment.
-
-
Permeability Assay (Basolateral to Apical):
-
Perform the assay in the reverse direction by adding the test compound to the basolateral side and collecting samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
Protocol 4: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a 3-amino-oxetane scaffold in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1 µM solution)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.
Visualizing the Scaffolds and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: Key 3-Amino-Oxetane Scaffolds
Caption: Key 3-Amino-Oxetane Scaffolds
Diagram 2: General Workflow for Physicochemical Property Assessment
Caption: Workflow for Physicochemical Property Assessment
Conclusion: A Versatile Toolkit for Modern Drug Discovery
The 3-amino-oxetane scaffold has firmly established itself as a valuable component of the modern medicinal chemist's toolkit. The ability to strategically modulate key physicochemical properties such as basicity, solubility, and metabolic stability makes it an attractive design element for overcoming common drug discovery challenges. This guide has provided a head-to-head comparison of different 3-amino-oxetane scaffolds, highlighting their distinct advantages and applications. The detailed experimental protocols and visual workflows further aim to empower researchers to effectively utilize these scaffolds in their own drug discovery programs. As our understanding of the nuanced effects of these three-dimensional motifs continues to grow, so too will their impact on the development of safer and more effective medicines.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Bull, J. A., et al. (2021). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]
-
Bull, J. A., et al. (2021). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Vigo, D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 10870-10935. [Link]
-
Stepan, A. F., et al. (2011). The impact of 3-substituted oxetanes on drug-like properties in a series of potent factor Xa inhibitors. Journal of medicinal chemistry, 54(22), 7772-7789. [Link]
-
Stepan, A. F., et al. (2012). The effect of oxetane incorporation on the physical and metabolic properties of a series of γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]
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A Researcher's Guide to Assessing the Target Specificity of 3-(4-Bromophenyl)oxetan-3-amine
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. A high degree of specificity is often the defining feature that separates a promising therapeutic candidate from a compound plagued by off-target effects and toxicity. This guide provides a comprehensive, multi-phase framework for rigorously assessing the target specificity of the novel small molecule, 3-(4-Bromophenyl)oxetan-3-amine.
The oxetane ring is a valuable structural motif in medicinal chemistry, known for improving physicochemical properties such as solubility while maintaining metabolic stability.[1][2] Molecules like this compound are therefore of significant interest. However, their biological targets and selectivity profiles are often not well-defined. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex process of target specificity validation, ensuring that experimental choices are driven by scientific rationale and yield self-validating, trustworthy data.
For the purposes of this illustrative guide, we will refer to This compound as "Cmpd-X" and assume its putative primary target is a protein kinase, a common target class for such scaffolds.[3][4] To provide a robust comparative analysis, we will benchmark its performance against two hypothetical controls:
-
"Cmpd-Y (Non-Specific Control)": A known promiscuous kinase inhibitor.
-
"Cmpd-Z (Specific Control)": A well-characterized, highly selective inhibitor of the same kinase family.
This structured comparison will allow for a clear and objective assessment of Cmpd-X's specificity profile at each stage of the investigation.
Phase 1: Foundational Biochemical Profiling
Objective: To establish the in vitro potency and selectivity of Cmpd-X against its primary target and a broad range of related kinases. This initial phase provides a foundational, quantitative baseline of the compound's interaction with purified proteins.
Causality of Experimental Choice: Before investing in complex cellular or proteomic studies, it is crucial to understand the compound's behavior in a simplified, controlled biochemical system. A broad kinase panel screen is the industry standard for this purpose, offering a rapid and cost-effective way to identify potential off-target interactions within a large, well-defined protein family.[5][6][7] This approach allows for the early identification of liabilities and helps to prioritize compounds with the most promising selectivity profiles.
Experimental Protocol: Large-Panel Kinase Screen
This protocol outlines a typical workflow for submitting a compound to a commercial kinase profiling service.
-
Compound Preparation:
-
Solubilize Cmpd-X, Cmpd-Y, and Cmpd-Z in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in DMSO to prepare working concentrations. A common screening concentration is 1 µM.
-
Self-Validation: Ensure the final DMSO concentration in the assay is consistent across all compounds and does not exceed 1%, to avoid solvent-induced artifacts.
-
-
Assay Execution (via CRO):
-
Submit the compounds to a reputable provider (e.g., Eurofins Discovery, Reaction Biology, Pharmaron) for screening against a large kinase panel (e.g., >400 kinases).[6][7]
-
Specify a radiometric or mobility shift assay format at a physiological ATP concentration (e.g., 1 mM) to better mimic cellular conditions.
-
Request data as "Percent Inhibition" at the chosen concentration.
-
-
Follow-up IC50 Determination:
-
For any kinases inhibited by >50% in the primary screen by Cmpd-X, request a follow-up 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation & Interpretation
The results should be compiled into a clear, comparative table. A selectivity score, such as the S-score, can be calculated to quantify promiscuity.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Cmpd-X (IC50, nM) | Cmpd-Y (Non-Specific) (IC50, nM) | Cmpd-Z (Specific) (IC50, nM) |
| Primary Target | 50 | 75 | 45 |
| Off-Target Kinase 1 | >10,000 | 200 | >10,000 |
| Off-Target Kinase 2 | 1,500 | 150 | 8,000 |
| Off-Target Kinase 3 | >10,000 | 500 | >10,000 |
| Off-Target Kinase 4 | 8,000 | 80 | >10,000 |
| ... (additional kinases) | ... | ... | ... |
-
Interpretation: An ideal result for Cmpd-X would be potent inhibition of the primary target with IC50 values >100-fold higher for all other kinases, similar to the profile of Cmpd-Z. Significant inhibition of multiple kinases, as seen with Cmpd-Y, would indicate poor specificity.
Workflow Visualization
Caption: Phase 2 Workflow: Cellular Thermal Shift Assay (CETSA).
Phase 3: Unbiased Proteome-Wide Specificity Profiling
Objective: To identify the full spectrum of Cmpd-X's binding partners across the entire proteome in an unbiased manner.
Causality of Experimental Choice: While the previous phases focused on a pre-defined target and a panel of related proteins, they cannot rule out interactions with entirely different protein classes. Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry (AC-MS), are designed to "fish" for binding partners from a complex cell lysate. [8][9]This unbiased approach is the gold standard for comprehensively defining a compound's selectivity and can uncover unexpected off-targets that may be responsible for efficacy or toxicity. [10]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis:
-
Synthesize an analog of Cmpd-X that incorporates a linker and a reactive group (e.g., an alkyne) for immobilization, ensuring the modification does not disrupt binding to the primary target.
-
Immobilize the Cmpd-X analog onto affinity beads (e.g., NHS-activated Sepharose or via click chemistry to azide beads).
-
-
Affinity Pulldown:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate the lysate with the Cmpd-X-immobilized beads.
-
Trustworthiness: A critical control is a parallel incubation where the lysate is pre-treated with a high concentration of free, unmodified Cmpd-X. True binding partners will be outcompeted by the free compound and will not bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with buffer to remove non-specific binders.
-
Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
-
Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins and perform label-free quantification to compare the abundance of each protein between the main experiment and the competition control.
-
True interactors should show high enrichment in the main experiment and significantly reduced abundance in the competition control.
-
Data Presentation & Interpretation
Table 3: Top Protein Hits from AC-MS Analysis
| Protein ID | Protein Name | Enrichment Ratio (Cmpd-X beads / Control) | Competition Fold-Change (vs. Free Cmpd-X) | Assessment |
| P00533 | EGFR | 55.2 | -15.6 | Primary Target |
| P21802 | LCK | 2.1 | -1.1 | Non-specific |
| Q15059 | PAK2 | 18.7 | -8.9 | Potential Off-Target |
| P62258 | 14-3-3β | 15.3 | -1.2 | Non-specific |
-
Interpretation: The primary target should be highly enriched and strongly competed by free compound. Any other protein that shows both high enrichment and strong competition (e.g., PAK2) is a high-confidence off-target that requires further validation. Proteins that are enriched but not competed are likely non-specific binders to the beads or linker.
Logical Relationship Visualization
If an off-target like PAK2 is identified, it's crucial to understand its potential biological impact.
Caption: Potential impact of an identified off-target interaction.
Synthesis and Conclusion
Assessing the specificity of a compound like this compound is not a single experiment but a phased, logical progression.
-
Phase 1 provides a broad, but shallow, view of the compound's interactions with a specific protein family. It is an essential and cost-effective first pass.
-
Phase 2 validates the most critical interaction—that of the compound with its primary target—in the most relevant environment, the living cell.
-
Phase 3 delivers an unbiased, proteome-wide perspective, offering the highest level of resolution to uncover any and all potential binding partners.
By systematically progressing through these stages and critically comparing the results to both non-specific and highly specific controls, researchers can build a comprehensive and trustworthy specificity profile for Cmpd-X. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery process, ultimately enhancing the potential for developing safe and effective therapeutics.
References
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Title: Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines Source: Connect Journals URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]
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Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]
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Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]
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Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands Source: BrJAC URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Kinase Panel Profiling Source: Pharmaron URL: [Link]
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Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
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Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(4-Bromophenyl)oxetan-3-amine: A Guide for Laboratory Professionals
As a cornerstone of modern medicinal chemistry, the oxetane ring, particularly when functionalized as in 3-(4-Bromophenyl)oxetan-3-amine, offers unique structural and electronic properties that are invaluable in drug discovery. However, the very features that make this compound a powerful research tool also necessitate a thorough understanding of its safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our aim is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety that extends beyond the bench.
Hazard Identification and Risk Assessment: Understanding the "Why"
Anticipated Hazard Profile:
| Hazard Classification | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | The presence of the amine functional group can contribute to toxicity. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Amines are known to be skin irritants. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | As with skin irritation, the amine group can cause significant eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Volatilization or aerosolization of the compound can lead to irritation of the respiratory tract. |
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical consideration for waste disposal, as halogenated waste streams require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, the following PPE is mandatory when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handling of the solid compound that may generate dust, or any procedure with the potential for aerosolization, should be conducted in a certified chemical fume hood to avoid inhalation.[6]
Waste Segregation and Containerization: The Foundation of Proper Disposal
Proper segregation of chemical waste is paramount to ensure safety and compliance. The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Flowchart.
Step-by-Step Containerization Protocol:
-
Select the Appropriate Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste".[7] The container must be made of a material compatible with the chemical and any solvents present (e.g., high-density polyethylene - HDPE).
-
Label the Container: The label must include:
-
Keep the Container Closed: The waste container must be securely capped at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
-
Avoid Mixing Incompatible Wastes: Never mix halogenated waste with other waste streams such as strong acids, bases, or oxidizers.[9]
Disposal Procedures: From Laboratory to Final Disposition
Disposal of this compound must be handled by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8][10]
Accumulation and Storage in the Laboratory:
-
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory.[11]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[12]
-
Adhere to institutional limits on the volume of hazardous waste stored in the laboratory (e.g., typically no more than 25 gallons of total chemical waste).[8]
Requesting Waste Pickup:
-
Once the waste container is nearly full (e.g., ¾ full) or has reached the maximum accumulation time allowed by your institution (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8]
-
Follow your institution's specific procedures for waste pickup, which may involve an online request system.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Neutralize (if applicable and safe): For small spills of amine compounds, a weak acid solution (e.g., citric acid) can be used for neutralization after absorption, but only by trained personnel.
-
Clean and Decontaminate: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the hazards, adhering to established protocols, and working closely with institutional safety departments, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Angene Chemical. (2026). Safety Data Sheet - (2-(2-Bromophenyl)oxazol-4-yl)methanamine. Retrieved from [Link]
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US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Mastering the Handling of 3-(4-Bromophenyl)oxetan-3-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The integration of novel building blocks is a cornerstone of modern drug discovery. 3-(4-Bromophenyl)oxetan-3-amine, with its unique strained oxetane ring and functionalized aromatic system, offers exciting possibilities for medicinal chemists. However, its handling requires a nuanced understanding of its potential hazards. This guide provides a comprehensive framework for the safe use of this compound, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), and outlining essential operational and disposal protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any laboratory work commences, a thorough risk assessment is paramount. This compound hydrochloride is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
The primary hazards stem from its constituent parts:
-
Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, with many being lipid-soluble and readily absorbed through the skin.[4] Some aromatic amines are associated with long-term health risks, including carcinogenicity.[4][5]
-
Oxetane Ring: The strained four-membered oxetane ring, while a valuable synthetic handle, can be susceptible to ring-opening reactions, particularly under acidic conditions.[6][7]
-
Brominated Aromatic Compound: Halogenated organic compounds require careful handling and specific disposal procedures to prevent environmental contamination.[8][9]
Given these characteristics, exposure through inhalation, skin contact, and ingestion must be minimized.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is through robust engineering controls. All operations involving this compound, especially the handling of the solid powder, should be conducted in a certified chemical fume hood.[6][10] This ensures that any dust or vapors are effectively contained and exhausted. The fume hood should have adequate airflow, and work should be performed as deep within the hood as practical.
Personal Protective Equipment (PPE): Your Essential Barrier
Where engineering controls cannot eliminate all risks, PPE is crucial. The selection of appropriate PPE is a critical decision-making process based on the specific laboratory operation being performed.
PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the necessary PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended PPE
The following table provides a quick reference for the minimum recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical goggles[6] | Nitrile gloves[11] | Laboratory coat[11] | Certified chemical fume hood |
| Running Reactions | Chemical goggles. A face shield is recommended if there is a splash hazard.[6] | Chemical-resistant gloves (consider double-gloving for extended contact) | Chemical-resistant apron over a lab coat[6] | Certified chemical fume hood |
| Purification (e.g., Chromatography) | Chemical goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Certified chemical fume hood |
| Spill Cleanup | Chemical goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls or apron | Air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[12][13] |
Safe Handling Procedures: A Step-by-Step Protocol
Adherence to a standardized protocol is essential for minimizing risk. The following procedure outlines the steps for safely weighing and dissolving this compound.
Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE as outlined in the table above (chemical goggles, nitrile gloves, lab coat).
-
Designate a specific area within the fume hood for handling the solid.
-
Have appropriate waste containers readily available.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If any solid is spilled, clean it up immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
-
Dissolving:
-
Carefully add the weighed solid to the reaction vessel or flask containing the chosen solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Gently swirl or stir the mixture to facilitate dissolution.
-
-
Post-Handling:
-
Securely cap the stock container of this compound and return it to its designated storage location.
-
Dispose of the weigh boat and any contaminated consumables in the designated solid hazardous waste container.
-
Clean the work area within the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces of contaminated items.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[10]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (gloves, paper towels, etc.), must be collected in a designated hazardous waste container.[9]
-
Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[9]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.[9]
-
Disposal Method: The primary disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8] This process is designed to destroy the organic molecule and capture any harmful byproducts. Neutralization with a reducing agent like sodium thiosulfate may be applicable in some treatment scenarios.[8][15]
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the development of new therapeutics while ensuring the protection of themselves, their colleagues, and the environment.
References
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SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ChemAnalyst. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Scribd. (n.d.). HC004A Amines Aromatic 1 | PDF. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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Chemical Label. (n.d.). This compound hydrochloride. Retrieved from [Link]
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Safety Data Sheet. (2024, September 6). 11 - SAFETY DATA SHEET. Retrieved from [Link]
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Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]
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Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]
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Angene Chemical. (2025, April 5). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
